Cynaropicrin
描述
This compound has been reported in Saussurea eopygmaea, Artemisia xerophytica, and other organisms with data available.
structure given in first source; RN given for ((3aR-(3aalpha,4alpha,6aalpha,8beta,9aalpha,9bbeta)))-isome
Structure
2D Structure
3D Structure
属性
IUPAC Name |
[(3aR,4S,6aR,8S,9aR,9bR)-8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c1-8-5-14(24-18(22)9(2)7-20)16-11(4)19(23)25-17(16)15-10(3)13(21)6-12(8)15/h12-17,20-21H,1-7H2/t12-,13-,14-,15-,16+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSCYOFDKADJDJ-NQLMQOPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C2C(C3C1CC(C3=C)O)OC(=O)C2=C)OC(=O)C(=C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1C[C@@H]([C@@H]2[C@@H]([C@@H]3[C@H]1C[C@@H](C3=C)O)OC(=O)C2=C)OC(=O)C(=C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20957143 | |
| Record name | 8-Hydroxy-3,6,9-trimethylidene-2-oxododecahydroazuleno[4,5-b]furan-4-yl 2-(hydroxymethyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35730-78-0 | |
| Record name | Cynaropicrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35730-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cynaropicrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035730780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxy-3,6,9-trimethylidene-2-oxododecahydroazuleno[4,5-b]furan-4-yl 2-(hydroxymethyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cynaropicrin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYNAROPICRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9233789I9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Chemical Properties of Cynaropicrin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cynaropicrin is a naturally occurring sesquiterpene lactone of the guaianolide type, predominantly found in the leaves of the artichoke (Cynara scolymus L.) and other species of the Asteraceae family.[1] It is the principal compound responsible for the characteristic bitter taste of artichoke.[1] Structurally, this compound possesses a complex 5-7-5 fused tricyclic skeleton with multiple stereocenters and reactive functional groups, including an α-methylene-γ-butyrolactone ring, which is crucial for its diverse biological activities.[2] These activities include potent anti-inflammatory, antioxidant, anti-hepatitis C virus (HCV), and anti-tumor properties.[2][3] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and key biological mechanisms of this compound, supported by detailed experimental protocols and pathway diagrams to aid in research and development.
Chemical Structure and Identification
This compound is characterized by a complex molecular architecture. Its core is a guaianolide skeleton, which consists of a seven-membered ring fused to two five-membered rings.[2] One of these five-membered rings is a γ-butyrolactone. The structure also features four exocyclic double bonds and two hydroxyl groups, contributing to its reactivity and solubility.[2] The absolute stereochemistry has been determined, revealing six distinct stereocenters.[2]
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference |
| IUPAC Name | [(3aR,4S,6aR,8S,9aR,9bR)-8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate | [4] |
| CAS Number | 35730-78-0 | [2] |
| Molecular Formula | C₁₉H₂₂O₆ | [4] |
| SMILES | C=C1C--INVALID-LINK--O)OC(=O)C2=C)OC(=O)C(=C)CO | [4] |
| InChIKey | KHSCYOFDKADJDJ-NQLMQOPMSA-N | [4] |
Physicochemical and Spectroscopic Properties
This compound's physical and chemical properties are essential for its handling, formulation, and mechanism of action. The presence of hydroxyl groups and the ester functionality allows for some degree of water solubility.[1] A key chemical feature is the α,β-unsaturated carbonyl group within the lactone ring, which can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles such as cysteine residues in proteins.[2] This reactivity is believed to be central to many of its biological effects.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 346.4 g/mol | [4] |
| Appearance | Powder | |
| Boiling Point | 566.2 °C (Predicted) | [5] |
| Solubility | Miscible in DMSO, DMF, Ethanol. Soluble in Ethanol:PBS (pH 7.2) at 0.5 mg/mL. Specific solubility in DMSO is reported as 30 mg/mL (86.61 mM). | [2][3] |
| Storage | Store at -20°C for long-term stability. | [3] |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points | Reference |
| ¹H-NMR | The signal for H-13(b) is noted for its excellent purity and is used for quantification purposes in DMSO-d₆. | [6][7] |
| ¹³C-NMR | Data available in spectral databases. Key resonances include those for the γ-lactone carbonyl carbon. | [4] |
| LC-MS (ESI+) | Precursor Ion [M+H]⁺: m/z 347.1489. Key Fragments: m/z 181.0985, 165.0679, 129.0676. | [4] |
Experimental Protocols
Protocol for Isolation and Purification
This compound can be isolated from artichoke leaves in gram-scale quantities.[2] While various methods exist, a general workflow involves solvent extraction followed by chromatographic purification. Supercritical CO₂ extraction is a selective method for this compound.[8]
Protocol: Supercritical Fluid Extraction (SFE)
-
Biomass Preparation: Lyophilize fresh artichoke leaves to remove water content and grind them into a fine powder to maximize surface area.
-
Extraction Parameters:
-
Apparatus: Supercritical Fluid Extractor.
-
Solvent: Supercritical CO₂.
-
Temperature: 40 °C.
-
Pressure: 300 bar.
-
-
Procedure: a. Load the powdered leaf material into the extraction vessel. b. Pressurize the system with CO₂ to the specified conditions (300 bar, 40 °C). c. Initiate the flow of supercritical CO₂ through the vessel to extract the compounds. d. The extract, rich in the less polar this compound, is collected in a separator by depressurizing the CO₂. This method yields a high recovery of this compound.[8]
-
Purification (if necessary): The resulting extract can be further purified using techniques like High-Speed Counter-Current Chromatography (HSCCC) to achieve >98% purity.[2]
Protocol for Quantitative ¹H-NMR (qNMR) Analysis
This protocol allows for the precise quantification of this compound in extracts without the need for an external calibration standard.[6][7]
-
Sample Preparation (Solid Phase Extraction): a. Dissolve a known mass of the artichoke leaf extract in a suitable solvent. b. Apply the solution to a C18 SPE cartridge, pre-conditioned with methanol and water. c. Wash the cartridge with a polar solvent (e.g., water) to remove highly polar impurities. d. Elute the fraction containing this compound with a less polar solvent (e.g., methanol or acetonitrile). e. Evaporate the eluate to dryness under a stream of nitrogen.
-
NMR Sample Preparation: a. Accurately weigh the dried extract and a known amount of an internal standard (e.g., anthracene). b. Dissolve the mixture in a known volume of deuterated solvent (DMSO-d₆).
-
NMR Data Acquisition: a. Acquire the ¹H-NMR spectrum on a spectrometer (e.g., 400 MHz or higher). b. Ensure a sufficient relaxation delay (D1) is used (e.g., 30s) to allow for full magnetization recovery for accurate integration.
-
Quantification: a. Integrate the well-resolved signal of this compound (H-13(b)) and a signal from the internal standard. b. Calculate the concentration of this compound using the standard qNMR equation, accounting for the molar masses, number of protons for each signal, and the masses of the sample and internal standard.
Protocol for LC-MS Analysis
This protocol is suitable for the identification and quantification of this compound in complex mixtures.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Kinetex C18, 100 Å, 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start with 5% B, increase to 10% B at 10 min, 30% B at 25 min, and 40% B at 30 min.
-
-
Mass Spectrometry Conditions (ESI+):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Full scan for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification, targeting the [M+H]⁺ ion at m/z 347.15.
-
-
Procedure: a. Prepare samples by dissolving the extract in the initial mobile phase composition and filtering through a 0.22 µm syringe filter. b. Inject the sample into the LC-MS system. c. Identify this compound based on its retention time and the accurate mass of its protonated molecular ion. Confirm identity using MS/MS fragmentation patterns.
Key Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating key cellular signaling pathways, primarily related to inflammation and oxidative stress.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, the NF-κB (p50/p65) dimer is held inactive in the cytoplasm by the inhibitor protein IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like TNF-α and iNOS. This compound is a potent inhibitor of this pathway.[3][9] It is suggested that its α-methylene-γ-butyrolactone moiety can form a covalent bond with sulfhydryl groups on key proteins in the pathway, though the precise target is still under investigation. It may also suppress the upstream JAK-STAT pathway.
Caption: this compound inhibits the NF-κB inflammatory pathway.
Activation of the AhR-Nrf2 Antioxidant Pathway
The Nrf2 pathway is the primary cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. This compound has been shown to be a potent activator of the Aryl Hydrocarbon Receptor (AhR)–Nrf2 pathway.[5] this compound induces the nuclear translocation of AhR. Inside the nucleus, AhR activation leads to the subsequent nuclear translocation of Nrf2. Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), upregulating their expression and protecting the cell from oxidative damage, such as that induced by UVB radiation.[5]
Caption: this compound activates the AhR-Nrf2 antioxidant pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the anti-inflammatory activity of this compound in vitro.
Caption: Workflow for in vitro anti-inflammatory activity assay.
Conclusion
This compound is a sesquiterpene lactone with a well-defined chemical structure and a range of significant, therapeutically relevant biological activities. Its ability to modulate fundamental cellular pathways such as NF-κB and Nrf2 makes it a compelling candidate for further investigation in drug development, particularly in the areas of inflammatory diseases, cancer, and dermatology. The data and protocols provided in this guide offer a solid foundation for researchers to design and execute further studies on this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS 35730-78-0 | Cayman Chemical | Biomol.com [biomol.com]
- 3. This compound | C19H22O6 | CID 119093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Cynara cardunculus (artichoke) | 35730-78-0 | XC160151 [biosynth.com]
- 5. 35730-78-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. iris.unica.it [iris.unica.it]
- 8. Improvement in the this compound, Caffeoylquinic Acid and Flavonoid Content of Globe Artichokes with Gibberellic Acid Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cynaropicrin: A Technical Guide to its Natural Sources, Abundance, and Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynaropicrin is a sesquiterpene lactone of the guaianolide type, renowned for its characteristic bitter taste and a wide array of biological activities.[1] First isolated from the leaves of the globe artichoke (Cynara scolymus L.) in 1959, it has since garnered significant interest within the scientific community for its potential therapeutic applications, including anti-inflammatory, anti-parasitic, and anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the natural sources and abundance of this compound, detailed experimental protocols for its extraction and quantification, and an exploration of the key signaling pathways it modulates.
Natural Sources and Abundance
This compound is predominantly found in plants belonging to the Asteraceae family, with the highest concentrations typically observed in the genus Cynara. The globe artichoke (Cynara cardunculus var. scolymus) stands out as the most significant natural source of this compound.
Distribution within the Plant
The concentration of this compound varies considerably across different parts of the artichoke plant. The leaves are the primary site of synthesis and accumulation, containing the highest abundance of the compound.[1][2] In contrast, other parts of the plant, such as the receptacle (heart), bracts, stems, and roots, contain significantly lower or even undetectable amounts.[2][3] Research indicates that this compound is specifically localized within the trichomes of the leaves.[3]
Quantitative Abundance of this compound
The following tables summarize the quantitative data on this compound abundance in various Cynara species and under different extraction conditions.
Table 1: this compound Content in Different Tissues of Cynara cardunculus
| Plant Part | Species/Cultivar | This compound Content (mg/g dry weight) | Reference |
| Leaves | C. cardunculus var. scolymus | 9.6 ± 0.4 | [2] |
| Leaves | C. cardunculus (Orte 2) | 8.143 | [4] |
| Leaves | C. cardunculus (Grato 1) | 4.994 | [4] |
| Leaves | C. cardunculus (Orte 1) | 3.946 | [4] |
| Bracts | C. cardunculus | 20.8 ± 0.5 | [5] |
| Stems | C. cardunculus | 2.7 ± 0.2 | [5] |
| Receptacle | C. cardunculus var. scolymus | Progressively decreases during inflorescence development | [3] |
| Roots | C. cardunculus var. scolymus | Almost undetectable | [3] |
| Inflorescence Stems | C. cardunculus var. scolymus | Almost undetectable | [3] |
Table 2: this compound Yield from Cynara cardunculus Leaves using Various Extraction Methods
| Extraction Method | Solvent/Conditions | This compound Yield (mg/g dry plant) | Reference |
| Supercritical CO2 Extraction (SCO2E) | 40 °C, 300 bar | 48.33 ± 2.42 | [6] |
| Ultrasound-Assisted Extraction (UAE) | 50:50% v/v ethanol:water | Not explicitly stated, but confirmed as a promising method | [7] |
| Deep Eutectic Solvent Extraction (DESE) | Choline chloride:levulinic acid (1:2) | 3.19 ± 0.26 | [6] |
| Ionic Liquid-Assisted Extraction | 500 mM [C14mim]Cl, 25 °C, 60 min, 1:20 S/L ratio | 37.3 (3.73 wt%) | [8] |
| Soxhlet Extraction | Dichloromethane, 7h | 4.53 wt% | [8] |
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and quantification of this compound from plant material, primarily artichoke leaves.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on the principles of using ultrasonic waves to enhance the extraction process.
Materials and Equipment:
-
Dried and powdered artichoke leaves (particle size < 400 μm)[9]
-
Ethanol/water mixture (e.g., 50:50 v/v)[7]
-
Ultrasonic bath or probe sonicator (e.g., 20 kHz)[10]
-
Beaker or flask
-
Stirring device
-
Centrifuge
-
Filtration apparatus (e.g., syringe filter with 0.20-μm pore size)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh a known amount of dried and powdered artichoke leaves.
-
Solvent Addition: Add the ethanol/water solvent to the plant material at a specific solid-to-liquid ratio (e.g., 1:27 g/mL).[10]
-
Ultrasonic Treatment: Place the mixture in an ultrasonic bath or immerse the probe of a sonicator. Apply ultrasonic waves at a specified frequency (e.g., 20 kHz) and power/amplitude (e.g., 67%) for a defined duration (e.g., 30 minutes).[10] A pulsed mode with a specific duty cycle (e.g., 25%) can be employed to prevent overheating.[10] Maintain a constant temperature (e.g., 44 °C) throughout the process.[10]
-
Separation: After extraction, centrifuge the mixture to separate the solid plant material from the liquid extract.
-
Filtration: Filter the supernatant through a 0.20-μm syringe filter to remove any remaining fine particles.
-
Concentration: Concentrate the filtered extract using a rotary evaporator to remove the solvent and obtain a this compound-rich extract.
Protocol 2: Deep Eutectic Solvent (DES) Extraction of this compound
This protocol utilizes environmentally friendly deep eutectic solvents as an alternative to conventional organic solvents.
Materials and Equipment:
-
Dried and powdered artichoke leaves
-
Deep Eutectic Solvent (e.g., Choline chloride:levulinic acid at a 1:2 molar ratio)[6]
-
Water
-
Stirring device with temperature control
-
Centrifuge
-
Filtration apparatus
Procedure:
-
Solvent Preparation: Prepare the DES by mixing the components (e.g., choline chloride and levulinic acid) at the desired molar ratio and heating gently until a homogeneous liquid is formed. An aqueous solution of the DES (e.g., 70 wt% water) can also be used.[11]
-
Extraction: Mix the powdered artichoke leaves with the DES or its aqueous solution at a specific solid-to-liquid ratio (e.g., 1:30).[5]
-
Incubation: Stir the mixture at a constant temperature (e.g., 25 °C) for a specified time (e.g., 60 minutes).[5]
-
Separation and Filtration: Centrifuge and filter the mixture as described in Protocol 1.
-
Recovery (Optional): To recover the this compound from the DES, water can be added as an anti-solvent to induce precipitation.[11] The precipitate can then be collected by centrifugation and filtration.
Protocol 3: Supercritical CO2 (SCO2) Extraction of this compound
This protocol employs supercritical carbon dioxide, a green solvent, for selective extraction.
Materials and Equipment:
-
Dried and powdered artichoke leaves
-
Supercritical fluid extraction (SFE) system
-
High-pressure CO2 source
Procedure:
-
System Preparation: Ensure the SFE system is clean and all components are functioning correctly.[12]
-
Loading: Load the ground plant material into the extraction vessel.[12]
-
Pressurization and Heating: Pressurize the system with CO2 and heat it to bring the CO2 to its supercritical state (e.g., 300 bar and 40 °C).[6][12]
-
Extraction: Pass the supercritical CO2 through the extraction vessel. The this compound will dissolve in the supercritical fluid.[12]
-
Separation: Route the CO2-extract mixture to a separator where the pressure is reduced.[12] This causes the CO2 to return to a gaseous state, leaving behind the extracted this compound.[12]
-
Collection: Collect the this compound-rich extract from the collection vessel. The CO2 can be recycled for further extractions.[12]
Protocol 4: High-Performance Liquid Chromatography (HPLC) Quantification of this compound
This protocol outlines a method for the quantitative analysis of this compound in the obtained extracts.
Materials and Equipment:
-
HPLC system with a Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 μm)[1]
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Syringe filters (0.20 μm)
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by diluting the stock solution to known concentrations.
-
Sample Preparation: Dissolve a known amount of the dried extract in the mobile phase and filter it through a 0.20-μm syringe filter.
-
Chromatographic Conditions:
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation of the calibration curve to determine the concentration of this compound in the samples.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for drug development and targeted therapeutic applications.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
In the canonical pathway, inflammatory stimuli activate the IKK complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and degradation, releasing the p50/p65 (NF-κB) dimer. The freed p50/p65 translocates to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes. This compound is suggested to exert its anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is crucial for cell proliferation, differentiation, and survival.
Caption: this compound modulates the MAPK/ERK signaling pathway.
Upon stimulation by growth factors, receptor tyrosine kinases activate Ras, which in turn initiates a phosphorylation cascade involving Raf, MEK, and finally ERK. Phosphorylated ERK translocates to the nucleus and activates transcription factors that regulate gene expression related to cell growth and survival. This compound has been shown to inhibit the phosphorylation of ERK, thereby downregulating this pathway.[2]
JAK-STAT Signaling Pathway
The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is essential for cytokine signaling and immune responses.
Caption: this compound suppresses the JAK-STAT signaling pathway.
Cytokine binding to its receptor activates associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate the transcription of target genes. This compound has been suggested to suppress the JAK-STAT signaling pathway, contributing to its anti-inflammatory effects.[2][13]
Conclusion
This compound, a bioactive sesquiterpene lactone primarily sourced from the leaves of Cynara cardunculus, presents a compelling case for further investigation in the fields of pharmacology and drug development. This guide has provided a detailed overview of its natural abundance, robust protocols for its extraction and quantification, and insights into its mechanisms of action through the modulation of key signaling pathways. The presented data and methodologies offer a solid foundation for researchers to explore the full therapeutic potential of this promising natural compound.
References
- 1. Extraction and recovery processes for this compound from Cynara cardunculus L. using aqueous solutions of surface-active ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]
- 4. ABC Herbalgram Website [herbalgram.org]
- 5. researchgate.net [researchgate.net]
- 6. air.unimi.it [air.unimi.it]
- 7. iris.unica.it [iris.unica.it]
- 8. mdpi.com [mdpi.com]
- 9. WO2017203498A1 - Processes for extracting this compound from leaves of cynara cardunculus l. - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Steps Involved in a Supercritical CO2 Extraction Process [buffaloextracts.com]
- 13. researchgate.net [researchgate.net]
Investigating the Antioxidant Potential of Cynaropicrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Cynaropicrin, a sesquiterpene lactone predominantly found in artichoke (Cynara scolymus), has emerged as a compound of significant interest due to its potent antioxidant properties. This technical guide provides an in-depth analysis of the antioxidant potential of this compound, detailing its mechanisms of action, quantitative efficacy, and the experimental protocols utilized for its evaluation. The primary antioxidant activity of this compound is attributed to its ability to activate the Aryl hydrocarbon Receptor (AhR)-Nuclear factor erythroid 2-related factor 2 (Nrf2)-NAD(P)H quinone oxidoreductase 1 (Nqo1) signaling pathway and inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway. These actions collectively mitigate oxidative stress and inflammation, highlighting its therapeutic potential.
Quantitative Antioxidant Activity of this compound
The antioxidant capacity of this compound has been quantified in various in vitro and cellular assays. The following table summarizes the key findings from multiple studies, providing a comparative overview of its efficacy.
| Assay Type | Model System | Parameter | Result | Reference |
| Nqo1 Induction | Human Keratinocytes | EC50 | 0.89 ± 0.14 µM | (Takei et al., 2015)[1][2] |
| Cytotoxicity | Human Keratinocytes | CC50 | 47.6 ± 2.8 µM | (Takei et al., 2015)[1][2] |
| DPPH Radical Scavenging | In vitro | IC50 | 10 µg/mL | (Hegazy et al., 2016)[1] |
| Cytotoxicity | Human Tumor Cell Lines (SK-MEL-2, SK-OV-3, A549, HCT) | ED50 | 0.29 to 1.37 µg/mL | (Choi et al., 2005)[1] |
| Cytotoxicity | Human Tumor Cell Lines (SK-MEL-2, SK-OV-3) | ED50 | 4.07 µM, 7.42 µM | (Elsebai et al., 2016)[1] |
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through two primary signaling pathways:
-
Activation of the AhR-Nrf2-Nqo1 Pathway: this compound activates the AhR, leading to the nuclear translocation of Nrf2.[1][3] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of several antioxidant and detoxifying enzymes, most notably NAD(P)H:quinone oxidoreductase 1 (Nqo1).[1] This enzymatic upregulation enhances the cellular defense against reactive oxygen species (ROS).[1][2]
-
Inhibition of the NF-κB Pathway: this compound has been shown to suppress the activation of NF-κB, a key transcription factor involved in inflammatory responses.[1][4][5] By inhibiting NF-κB, this compound reduces the expression of pro-inflammatory cytokines and mediators, thereby mitigating inflammation-induced oxidative stress.[1][6]
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound-mediated activation of the AhR-Nrf2-Nqo1 signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
Caption: General experimental workflow for assessing this compound's antioxidant potential.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Reagents and Materials:
-
This compound standard solution (various concentrations in methanol or ethanol).
-
DPPH solution (e.g., 0.1 mM in methanol or ethanol).
-
Methanol or ethanol (analytical grade).
-
96-well microplate or spectrophotometer cuvettes.
-
Microplate reader or spectrophotometer.
-
-
Procedure (adapted from Hegazy et al., 2016):
-
Prepare a stock solution of this compound in methanol.
-
Prepare serial dilutions of the this compound stock solution to obtain a range of concentrations to be tested.
-
In a 96-well plate, add a specific volume of each this compound dilution to the wells.
-
Add a freshly prepared DPPH solution to each well.
-
Prepare a control well containing only the DPPH solution and methanol.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.
-
Cellular Antioxidant Activity (CAA) Assay in Human Keratinocytes
This assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species (ROS) in a cell-based model.
-
Reagents and Materials:
-
Human keratinocytes (e.g., HaCaT cell line).
-
Cell culture medium and supplements.
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution.
-
An oxidizing agent (e.g., UVB radiation or a chemical inducer like H₂O₂).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microplate reader or flow cytometer.
-
-
Procedure (conceptual, based on Takei et al., 2015):
-
Seed human keratinocytes in a 96-well plate and culture until they reach a suitable confluency.
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 24 hours).
-
Wash the cells with PBS and then load them with DCFH-DA solution. DCFH-DA is a non-fluorescent probe that is converted to the highly fluorescent dichlorofluorescein (DCF) upon oxidation by ROS.
-
Induce oxidative stress in the cells (e.g., by exposure to a controlled dose of UVB radiation).
-
Measure the fluorescence intensity of DCF in each well using a fluorescence microplate reader at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively).
-
The reduction in fluorescence intensity in this compound-treated cells compared to untreated control cells indicates the antioxidant activity.
-
Data is typically expressed as a percentage of the control (cells subjected to oxidative stress without this compound treatment).
-
Conclusion
This compound demonstrates significant antioxidant potential through well-defined molecular mechanisms, primarily involving the activation of the Nrf2 pathway and the inhibition of the NF-κB pathway. The quantitative data presented herein provides a solid foundation for its further investigation as a potential therapeutic agent for conditions associated with oxidative stress and inflammation. The detailed experimental protocols offer a framework for reproducible research in this promising area of drug discovery and development. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic applications of this compound.
References
- 1. This compound: A Comprehensive Research Review and Therapeutic Potential As an Anti-Hepatitis C Virus Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound- and chlorogenic acid-rich extracts easily prepared from Cynara cardunculus var. scolymus: Antioxidant and… [ouci.dntb.gov.ua]
- 3. This compound attenuates UVB-induced oxidative stress via the AhR-Nrf2-Nqo1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Averts the Oxidative Stress and Neuroinflammation in Ischemic/Reperfusion Injury Through the Modulation of NF-kB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound from Cynara scolymus L. suppresses photoaging of skin by inhibiting the transcription activity of nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of this compound and related sesquiterpene lactones from leaves of artichoke (Cynara scolymus L.) on induction of iNOS in RAW264.7 cells and its high-affinity proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Bitter Taste Reception of Cynaropicrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the molecular mechanisms underlying the bitter taste perception of cynaropicrin, a characteristic sesquiterpene lactone found in artichokes. It covers the primary taste receptors involved, the downstream signaling cascade, quantitative activation data, and the experimental protocols used for characterization.
Introduction to this compound and Bitter Taste
This compound is a guaianolide-type sesquiterpene lactone primarily isolated from the leaves of the globe artichoke (Cynara scolymus). It is the principal contributor to the plant's distinct bitter taste. The perception of bitterness is a critical chemosensory mechanism that helps organisms avoid potentially toxic substances. In humans, this sense is mediated by a family of approximately 25 G protein-coupled receptors (GPCRs) known as taste 2 receptors (TAS2Rs). Understanding how compounds like this compound activate these receptors is vital for food science, particularly in bitterness modulation, and for pharmacology, due to the extra-oral expression and physiological roles of TAS2Rs.
Primary Molecular Target: TAS2R46
While the human genome contains 25 TAS2R genes, bitter compounds exhibit varying degrees of receptor selectivity. Functional assays have identified that sesquiterpene lactones, the chemical class to which this compound belongs, primarily and potently activate a specific bitter taste receptor: TAS2R46 [1][2][3].
TAS2R46 is recognized as a broadly tuned receptor, capable of detecting a wide array of structurally diverse bitter compounds, including other sesquiterpene lactones, diterpenoids, and alkaloids like strychnine[1][3]. Studies on closely related sesquiterpene lactones from other Asteraceae species, such as lactucopicrin and 11β,13-dihydrolactucopicrin, confirm TAS2R46 as the main receptor, responding to these compounds at low micromolar concentrations[2][4]. It is therefore concluded that the bitterness of this compound is mediated predominantly through the activation of TAS2R46[1].
Intracellular Signaling Pathway
The activation of TAS2R46 by this compound initiates a canonical GPCR signaling cascade within the taste receptor cell, leading to neurotransmitter release and the perception of bitterness.
Signaling Cascade Steps:
-
Ligand Binding : this compound binds to the orthosteric or allosteric binding pocket of the TAS2R46 receptor located on the apical membrane of the taste receptor cell.
-
G Protein Activation : This binding induces a conformational change in TAS2R46, which in turn activates an associated heterotrimeric G protein. In taste cells, the primary G protein is gustducin .
-
Effector Modulation : The activated α-subunit of gustducin and the dissociated βγ-subunits modulate downstream effectors. The Gβγ complex activates phospholipase C-β2 (PLC-β2) .
-
Second Messenger Production : PLC-β2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the cell membrane, generating two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release : IP3 diffuses through the cytoplasm and binds to the IP3 receptor (a ligand-gated ion channel) on the membrane of the endoplasmic reticulum (ER). This triggers the release of stored calcium ions (Ca²⁺) into the cytoplasm.
-
TRPM5 Channel Activation : The resulting increase in intracellular Ca²⁺ concentration activates the transient receptor potential cation channel subfamily M member 5 (TRPM5) .
-
Cell Depolarization : The opening of TRPM5 allows an influx of sodium ions (Na⁺), leading to the depolarization of the taste receptor cell.
-
Neurotransmitter Release : The depolarization activates voltage-gated channels, including the calcium homeostasis modulator 1 (CALHM1) channel, which functions as an ATP-release channel. ATP is released into the synaptic cleft.
-
Afferent Nerve Signal : ATP acts as a neurotransmitter, activating purinergic receptors on adjacent afferent nerve fibers, which transmit the bitter signal to the gustatory cortex of the brain.
Figure 1. Intracellular signaling pathway of this compound-induced bitter taste.
Quantitative Activation Data
Functional characterization of TAS2R agonists involves determining their potency, typically expressed as the half-maximal effective concentration (EC₅₀). While specific EC₅₀ values for this compound are not consistently cited across all literature, data from structurally similar sesquiterpene lactones that activate TAS2R46 provide a strong reference for its potency.
| Compound | Receptor | EC₅₀ (μM) | Source |
| 11β,13-Dihydrolactucopicrin | TAS2R46 | 2.0 ± 0.6 | [2][4] |
| Lactucopicrin | TAS2R46 | ~16.6 (extrapolated) | [5] |
| This compound | TAS2R46 | N/A (Potent activation reported) | [1] |
Note: The bitterness recognition threshold for this compound in sensory studies is reported to be as low as 0.04 mM (40 μM), indicating potent activity.[1]
Experimental Protocols: Cell-Based Calcium Assay
The deorphanization and characterization of TAS2Rs are predominantly performed using heterologous expression systems coupled with a functional readout, such as intracellular calcium mobilization.
Objective : To determine if a compound (e.g., this compound) activates a specific TAS2R (e.g., TAS2R46) and to quantify its potency (EC₅₀).
Key Methodologies :
-
Cell Line Maintenance :
-
HEK293T (Human Embryonic Kidney 293T) cells are commonly used as they have low endogenous expression of taste receptors.
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Transient Transfection :
-
HEK293T cells are seeded in 96- or 384-well plates.
-
After 24 hours, cells are co-transfected with two expression plasmids:
-
TAS2R Plasmid : A vector containing the cDNA for the human TAS2R46 gene. To enhance cell surface expression, the receptor is often tagged with an N-terminal signal sequence from another receptor, like the rat somatostatin receptor type 3 (SST3)[6].
-
Chimeric G Protein Plasmid : A vector containing the cDNA for a chimeric G protein, typically Gα16/gust44 . This chimera consists of the Gα16 subunit with its C-terminal 44 amino acids replaced by those of α-gustducin[7][8]. This modification effectively couples the TAS2R to the phospholipase C pathway, enabling a robust calcium signal upon receptor activation, regardless of the receptor's native G protein preference[9][10].
-
-
-
Calcium Assay :
-
Incubation : 24-48 hours post-transfection, the growth medium is removed.
-
Dye Loading : Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the Calcium 4 Assay kit) in a buffered salt solution (e.g., HBSS) for 1-1.5 hours in the dark at room temperature or 37°C. Probenecid may be included to prevent dye leakage[11].
-
Compound Application : The plate is placed in a fluorescence plate reader (e.g., FlexStation). A baseline fluorescence is recorded before the automated addition of this compound or other test compounds at various concentrations.
-
Signal Detection : Changes in fluorescence intensity are monitored over time. An increase in fluorescence indicates a rise in intracellular Ca²⁺, signifying receptor activation.
-
-
Data Analysis :
-
The peak fluorescence response is measured for each concentration.
-
Data are normalized (e.g., to the maximum response of a reference agonist or as a percentage of baseline).
-
A dose-response curve is generated by plotting the normalized response against the logarithm of the compound concentration.
-
The EC₅₀ value is calculated by fitting the data to a sigmoidal dose-response equation using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Figure 2. Experimental workflow for a cell-based TAS2R activation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the Human Bitter Taste Receptor Response to Sesquiterpene Lactones from Edible Asteraceae Species and Suppression of Bitterness through pH Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad tuning of the human bitter taste receptor hTAS2R46 to various sesquiterpene lactones, clerodane and labdane diterpenoids, strychnine, and denatonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Construction of a bioluminescence-based assay for bitter taste receptors (TAS2Rs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Interaction between T2R Taste Receptors and G-Protein α Subunits Expressed in Taste Receptor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Interaction between T2R Taste Receptors and G-Protein α Subunits Expressed in Taste Receptor Cells | Journal of Neuroscience [jneurosci.org]
- 9. researchgate.net [researchgate.net]
- 10. Functional interaction between T2R taste receptors and G-protein alpha subunits expressed in taste receptor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Bitter Taste Receptor TAS2R16 Achieves High Specificity and Accommodates Diverse Glycoside Ligands by using a Two-faced Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review on the Therapeutic Potential of Cynaropicrin
Abstract
Cynaropicrin, a sesquiterpene lactone primarily isolated from the artichoke (Cynara scolymus L.), has emerged as a promising bioactive compound with a wide spectrum of pharmacological activities.[1][2][3] This technical guide provides an in-depth review of the existing literature on its therapeutic potential, focusing on its anticancer, anti-inflammatory, and neuroprotective properties. The document summarizes key quantitative data, details common experimental protocols, and visualizes the complex signaling pathways modulated by this compound. Mechanistically, this compound exerts its effects by modulating critical cellular pathways, including the MAPK, NF-κB, and STAT signaling cascades, and by inducing oxidative stress, apoptosis, and mitophagy in target cells.[4][5][6][7] This compilation of current research is intended for researchers, scientists, and drug development professionals to facilitate further investigation and potential clinical translation of this compound as a therapeutic agent.
Anticancer Potential
This compound has demonstrated significant cytotoxic and anti-proliferative effects across a diverse range of cancer cell lines, including colorectal, glioblastoma, melanoma, multiple myeloma, hepatocellular carcinoma, and lung cancer.[4][5][7][8][9][10] Its anticancer activity is attributed to its ability to modulate multiple dysregulated signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Core Mechanisms of Action
-
Induction of Oxidative Stress and Apoptosis: A primary mechanism of this compound's anticancer effect is the elevation of intracellular reactive oxygen species (ROS).[4][8] In colorectal cancer cells, increased ROS levels activate the JNK/p38 MAPK signaling pathway, leading to caspase activation and apoptosis.[4] Similarly, in glioblastoma cells, this compound-induced ROS generation leads to a loss of mitochondrial membrane potential and activation of apoptotic and autophagic cell death pathways.[8] The cytotoxic effects can often be reversed by treatment with ROS scavengers like N-acetylcysteine (NAC).[8]
-
Modulation of Key Signaling Pathways:
-
MAPK Pathway: this compound's impact on the MAPK pathway is context-dependent. It activates the pro-apoptotic JNK and p38 MAPK pathways in colorectal cancer and hepatocellular carcinoma while inhibiting the pro-proliferative ERK1/2 pathway in melanoma and glioblastoma.[4][5][7][8]
-
NF-κB Pathway: The transcription factor NF-κB is a key regulator of inflammation and cell survival, and its constitutive activation is common in many cancers.[5][8] this compound has been shown to inhibit NF-κB activity in melanoma and glioblastoma cells, contributing to the reduction of malignant features like migration and invasion.[5][8]
-
STAT Pathway: Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, are often persistently activated in cancer, promoting tumorigenesis.[6] this compound effectively inhibits the phosphorylation and nuclear translocation of STAT3 in colorectal cancer and multiple myeloma cells.[6][10] It can also reduce the formation of STAT3/STAT4 heterodimers.[6]
-
EGFR/AKT Pathway: In lung cancer cell lines H1975 and H460, this compound has been found to inhibit the EGFR/AKT signaling pathway, leading to reduced cell viability and induction of apoptosis.[9] It also downregulates total and phosphorylated AKT in multiple myeloma cells.[10]
-
-
Induction of Mitophagy and Parthanatos: In human hepatocellular carcinoma, this compound induces mitochondrial autophagy (mitophagy) by generating mitochondrial ROS and activating the p38 MAPK pathway, leading to the removal of damaged mitochondria and subsequent cell death.[7][11] In multiple myeloma, it has been shown to induce parthanatos-type cell death.[10]
Quantitative Anticancer Activity
The cytotoxic efficacy of this compound has been quantified in numerous studies. The following table summarizes the half-maximal inhibitory concentration (IC50) and effective dose (ED50) values across various cancer cell lines.
| Cancer Type | Cell Line(s) | Parameter | Value | Citation(s) |
| Multiple Myeloma | AMO1 | IC50 (72h) | 1.8 ± 0.3 µM | [10] |
| KMS12BM | IC50 (72h) | 3.2 ± 0.2 µM | [10] | |
| Leukemia | CCRF-CEM | IC50 (72h) | 2.9 ± 0.0 µM | [10] |
| CEM/ADR5000 | IC50 (72h) | 2.6 ± 0.2 µM | [10] | |
| Glioblastoma | U-87 MG | IC50 (24h) | 24.4 ± 10.2 µM | [8] |
| Melanoma | SK-MEL-2 | ED50 | 4.07 µM | [1] |
| Ovarian Cancer | SK-OV-3 | ED50 | 7.42 µM | [1] |
| Lung Cancer | A549 | ED50 | 24.51 µM | [1] |
| Colon Adenocarcinoma | HCT | ED50 | 12.13 µM | [1] |
Anti-inflammatory and Immunomodulatory Effects
This compound exhibits potent anti-inflammatory properties by targeting key mediators and signaling pathways involved in the inflammatory response.[12][13]
Inhibition of Pro-inflammatory Mediators
This compound strongly inhibits the release of tumor necrosis factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated macrophages.[1][12] It also dose-dependently attenuates the production of nitric oxide (NO), a key inflammatory molecule, in stimulated macrophage-like RAW264.7 cells.[1][11][12] Furthermore, it can suppress the expression of pro-inflammatory cytokines like IL-6 and IL-8.[1][14]
Molecular Mechanisms
The anti-inflammatory action of this compound is primarily mediated through the suppression of the NF-κB and JAK-STAT signaling pathways.[11][15] By inhibiting these pathways, this compound downregulates the transcription of numerous genes involved in inflammation.[14] Its ability to suppress lymphocyte proliferation in response to various stimuli further underscores its immunomodulatory potential.[12][13] The inhibitory effects of this compound on these inflammatory processes can be abrogated by sulfhydryl compounds, suggesting a mechanism involving conjugation with sulfhydryl groups on target proteins.[12][13]
Neuroprotective Potential
Recent studies have highlighted the neuroprotective effects of this compound, particularly in the context of cerebral ischemia-reperfusion (I/R) injury.[15][16]
Mechanism in Ischemic Injury
In animal models of I/R injury, treatment with this compound significantly reduced brain edema, infarct volume, and blood-brain barrier (BBB) permeability.[15] The protective effects are linked to its potent antioxidant and anti-inflammatory activities within the central nervous system.
Modulation of Neuroinflammatory Pathways
Cerebral I/R injury triggers a potent inflammatory response and massive oxidative stress.[15][16] this compound counteracts these detrimental processes by inhibiting the pro-inflammatory NF-κB pathway and activating the Nrf2 pathway.[15] Activation of Nrf2 is crucial for cellular defense, as it upregulates the expression of various antioxidant and cytoprotective genes.[15][16] By modulating these pathways, this compound reduces the levels of pro-inflammatory cytokines (TNF-α, IL-6) and markers of oxidative stress, thereby averting neuroinflammation and neuronal damage.[15]
Other Therapeutic Activities
Beyond its anticancer, anti-inflammatory, and neuroprotective roles, this compound has been investigated for several other therapeutic applications:
-
Anti-Hepatitis C Virus (HCV) Activity: It demonstrates potent, pan-genotypic activity against HCV by inhibiting viral cell entry.[1][2]
-
Anti-hyperlipidemic Effects: this compound has been identified as a key compound responsible for the lipid-lowering effects of artichoke extracts.[14]
-
Anti-photoaging Properties: It can protect against skin photoaging by reducing ROS generation and the production of inflammatory cytokines in keratinocytes exposed to UVB radiation.[1][6]
-
Antiparasitic Activity: The compound has also shown activity against various parasites.[1][6]
Key Experimental Methodologies
The therapeutic effects of this compound have been elucidated using a range of standard and advanced experimental protocols.
-
Cell Viability and Cytotoxicity Assays:
-
Methodology: The most common methods are the MTT assay and the Cell Counting Kit-8 (CCK-8) assay. Cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound for specified durations (e.g., 24, 48, 72 hours). The assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.
-
Example: To assess cytotoxicity in HCT116 colorectal cancer cells, cells were treated with this compound (0.1, 0.2, or 0.4 μg/mL) for 48 hours, and viability was determined using an MTT assay.[4]
-
-
Apoptosis Analysis:
-
Methodology: Apoptosis is typically quantified using flow cytometry after staining cells with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters and stains the DNA of late apoptotic or necrotic cells. Caspase activity can be measured using specific kits like the Muse™ Multi-Caspase Kit.[4]
-
Example: H1975 and H460 lung cancer cells were treated with this compound, stained with Annexin-V/FITC, and analyzed by flow cytometry to quantify the percentage of apoptotic cells.[9]
-
-
Protein Expression and Pathway Analysis (Western Blot):
-
Methodology: This technique is used to detect and quantify specific proteins in cell lysates. Cells are treated with this compound, and total protein is extracted. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to target proteins (e.g., p-JNK, STAT3, EGFR, cleaved caspase-3) and their phosphorylated forms. Secondary antibodies conjugated to an enzyme or fluorophore are used for detection.
-
Example: To confirm the inhibition of the STAT3 pathway in CRC cells, HCT116 cells were treated with this compound in a time- and dose-dependent manner. The expression levels of total STAT3 and phospho-STAT3 were then determined by Western blotting.[6]
-
-
In Vivo Animal Models:
-
Methodology: To evaluate in vivo efficacy, xenograft models are commonly used. Human cancer cells are implanted into immunocompromised mice or zebrafish embryos. Once tumors are established, animals are treated with this compound or a vehicle control. Tumor growth is monitored over time. For neuroprotection studies, cerebral ischemia is induced in rodents (e.g., via middle cerebral artery occlusion, MCAO), followed by treatment with this compound to assess outcomes like infarct volume.[6][10][15]
-
Example: The in vivo effectiveness against multiple myeloma was assessed using a xenograft tumor zebrafish model.[10]
-
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate the key molecular pathways and experimental workflows discussed in this review.
References
- 1. This compound: A Comprehensive Research Review and Therapeutic Potential As an Anti-Hepatitis C Virus Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Comprehensive Research Review and Therapeutic Potential As an Anti-Hepatitis C Virus Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces the apoptosis of colorectal cancer cells by elevating reactive oxygen species and activating the JNK/p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of this compound on human melanoma progression by targeting MAPK, NF-κB, and Nrf-2 signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Shows Antitumor Progression Potential in Colorectal Cancer Through Mediation of the LIFR/STATs Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Suppresses Cell Proliferation by Inducing Mitophagy through p38 MAPK-Mediated Mitochondrial ROS Generation in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound inhibits lung cancer proliferation by targeting EGFR/AKT signaling pathway | Tropical Journal of Pharmaceutical Research [ajol.info]
- 10. This compound disrupts tubulin and c-Myc-related signaling and induces parthanatos-type cell death in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro anti-inflammatory effects of this compound, a sesquiterpene lactone, from Saussurea lappa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.skku.edu [pure.skku.edu]
- 14. The Phytochemical Ingredients and Therapeutic Potential of Cynara scolymus L. - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 15. This compound Averts the Oxidative Stress and Neuroinflammation in Ischemic/Reperfusion Injury Through the Modulation of NF-kB - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Attenuation of c-Myc Signaling by Cynaropicrin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The c-Myc oncogene is a master regulator of cellular proliferation, growth, and metabolism, and its dysregulation is a hallmark of a vast number of human cancers. Consequently, the direct or indirect inhibition of c-Myc represents a significant therapeutic strategy. Cynaropicrin, a sesquiterpene lactone primarily found in artichoke, has emerged as a potent natural compound with demonstrated anti-cancer activities. This document provides a detailed technical overview of the molecular mechanisms through which this compound exerts its effects on the c-Myc signaling pathway. Recent studies have established that this compound reduces c-Myc expression and transcriptional activity by modulating key upstream regulatory pathways, including STAT3, AKT, and ERK1/2.[1][2][3][4] This guide consolidates the current quantitative data, details the underlying experimental protocols, and visualizes the involved molecular pathways to serve as a comprehensive resource for oncology researchers and drug development professionals.
Mechanism of Action: this compound's Impact on c-Myc
This compound's anti-cancer effects are multifaceted, but its impact on the c-Myc signaling axis is a critical component of its efficacy, particularly in hematological malignancies like multiple myeloma.[1][2] The primary mechanism is not direct binding to c-Myc but rather the suppression of its expression and transcriptional output through the downregulation of several upstream signaling cascades that converge on c-Myc regulation.
Research shows that this compound dose-dependently reduces both the expression and the transcriptional activity of c-Myc in cancer cells.[1][3] This effect is strongly associated with the significant downregulation of crucial upstream regulators:
-
STAT3 (Signal Transducer and Activator of Transcription 3): this compound inhibits the phosphorylation and nuclear translocation of STAT3, a key transcription factor known to drive c-Myc expression.[5][6]
-
AKT (Protein Kinase B): The pro-survival PI3K/AKT pathway, which often promotes c-Myc stability and function, is attenuated by this compound.[1][4]
-
ERK1/2 (Extracellular Signal-regulated Kinases 1/2): As a component of the MAPK pathway, ERK1/2 signaling is frequently hyperactivated in cancer and contributes to c-Myc expression. This compound has been shown to suppress this pathway.[1][2][7]
By inhibiting these central signaling nodes, this compound effectively cuts off the activating signals required for c-Myc transcription and protein function, leading to cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.[1][2][8]
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of this compound's action on the c-Myc signaling pathway, based on current literature.
References
- 1. This compound disrupts tubulin and c-Myc-related signaling and induces parthanatos-type cell death in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound disrupts tubulin and c-Myc-related signaling and induces parthanatos-type cell death in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Shows Antitumor Progression Potential in Colorectal Cancer Through Mediation of the LIFR/STATs Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Sesquiterpene Lactone this compound Manifests Strong Cytotoxicity in Glioblastoma Cells U-87 MG by Induction of Oxidative Stress [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Anti-Hyperlipidemic Potential of Cynaropicrin: A Technical Whitepaper for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the bloodstream, is a primary risk factor for the development of cardiovascular diseases, the leading cause of mortality worldwide. The quest for novel and effective therapeutic agents to manage hyperlipidemia has led to a growing interest in natural compounds. Cynaropicrin, a sesquiterpene lactone predominantly found in artichoke (Cynara scolymus L.), has emerged as a promising candidate due to its various reported pharmacological activities, including anti-inflammatory and hepatoprotective effects.[1][2] This technical guide provides an in-depth exploration of the anti-hyperlipidemic effects of this compound, consolidating available preclinical data, outlining detailed experimental methodologies, and illustrating the proposed molecular mechanisms of action. While research on the pure compound is still emerging, this paper aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Data Presentation: Quantitative Effects of this compound and Artichoke Extracts on Lipid Profiles
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound and related extracts on lipid parameters. It is important to note that while data for pure this compound is available from an acute hyperlipidemia model, data from a chronic model is currently available for an artichoke bract extract, which is rich in this compound and other bioactive compounds.
Table 1: Effects of Pure this compound on Serum Triglycerides in an Acute Hyperlipidemia Mouse Model [3]
| Treatment Group | Dose (mg/kg, p.o.) | Time Point (post olive oil administration) | Serum Triglyceride Level (mg/dL) | % Inhibition of Triglyceride Elevation |
| Control (Olive Oil) | - | 2 hours | 235.4 ± 25.7 | - |
| This compound | 50 | 2 hours | 150.2 ± 18.9 | 36.2% |
| This compound | 100 | 2 hours | 125.6 ± 15.3 | 46.6% |
| Clofibrate (Reference) | 100 | 2 hours | 130.1 ± 17.1 | 44.7% |
| p < 0.05, *p < 0.01 vs. Control group. | ||||
| Data adapted from Shimoda et al., 2003.[3] |
Table 2: Effects of Aqueous Artichoke Bract Extract (AE) on Plasma and Liver Lipids in a Chronic High-Fat, High-Sucrose Diet (HFSD) Mouse Model (8 weeks) [4]
| Parameter | Control (HFSD) | AE (200 mg/kg) | Fenofibrate (4 mg/kg) |
| Plasma Lipids | |||
| Total Cholesterol (mg/dL) | 196.8 ± 10.2 | 93.3 ± 5.1 | 95.6 ± 4.8 |
| Triglycerides (mg/dL) | 156.8 ± 8.5 | 88.4 ± 4.9 | 88.5 ± 5.2 |
| LDL-Cholesterol (mg/dL) | 87.1 ± 4.5 | 47.6 ± 2.5 | 47.6 ± 2.9 |
| HDL-Cholesterol (mg/dL) | 41.5 ± 2.1 | 51.2 ± 2.8 | 52.0 ± 3.1** |
| Liver Lipids | |||
| Total Cholesterol (mg/g tissue) | 15.2 ± 0.8 | 11.4 ± 0.6 | 10.7 ± 0.5 |
| Triglycerides (mg/g tissue) | 86.6 ± 4.7 | 61.8 ± 3.3 | 60.1 ± 3.1 |
| p < 0.001, *p < 0.01 vs. Control (HFSD) group. | |||
| Data adapted from a study on artichoke bract extract, which contains this compound.[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's anti-hyperlipidemic effects.
In Vivo Model: Acute Hyperlipidemia (Olive Oil-Loaded Mice)
This protocol is based on the methodology described by Shimoda et al. (2003).[3]
-
Animals: Male ddY mice (5 weeks old) are used. They are housed in a controlled environment (23 ± 2 °C, 55 ± 5% humidity, 12-hour light/dark cycle) and allowed free access to a standard laboratory diet and water.
-
Acclimatization: Mice are acclimatized for at least one week before the experiment.
-
Fasting: Prior to the experiment, mice are fasted for 6 hours but allowed free access to water.
-
Treatment Administration:
-
The test substance, this compound (dissolved in 0.5% carboxymethylcellulose-Na solution), is administered orally (p.o.) at doses of 50 and 100 mg/kg body weight.
-
The control group receives the vehicle (0.5% carboxymethylcellulose-Na solution) only.
-
A positive control group is administered Clofibrate (100 mg/kg, p.o.).
-
-
Induction of Hyperlipidemia: Thirty minutes after the administration of the test substances, olive oil (10 mL/kg) is administered orally to all mice to induce an acute elevation in serum triglycerides.
-
Blood Collection: Two hours after the olive oil administration, blood is collected from the vena cava under light ether anesthesia.
-
Biochemical Analysis:
-
The collected blood is centrifuged at 3000 rpm for 15 minutes to obtain serum.
-
Serum triglyceride levels are determined using a commercial enzymatic assay kit.
-
In Vivo Model: Chronic Hyperlipidemia (High-Fat Diet-Induced)
This is a representative protocol for a chronic hyperlipidemia model.
-
Animals: Male C57BL/6J mice (6-8 weeks old) are used. They are housed under standard laboratory conditions.
-
Diet:
-
The control group is fed a standard chow diet (e.g., 10% kcal from fat).
-
The hyperlipidemic model group is fed a high-fat diet (HFD), for example, a diet with 60% kcal from fat, for a period of 8-12 weeks to induce obesity and hyperlipidemia.
-
-
Treatment Administration:
-
Following the induction of hyperlipidemia, mice are divided into groups.
-
The vehicle control group continues on the HFD and receives the vehicle (e.g., 0.5% carboxymethylcellulose-Na) daily via oral gavage.
-
The treatment group receives this compound (at a specified dose, e.g., 50 mg/kg/day) dissolved in the vehicle, administered daily via oral gavage for a period of 4-8 weeks.
-
A positive control group may be included, receiving a standard-of-care drug like Fenofibrate.
-
-
Monitoring: Body weight and food intake are monitored weekly throughout the study.
-
Sample Collection: At the end of the treatment period, mice are fasted overnight. Blood is collected via cardiac puncture, and liver tissue is excised, weighed, and snap-frozen in liquid nitrogen.
-
Biochemical Analysis:
-
Serum Lipids: Serum is separated by centrifugation, and levels of total cholesterol, triglycerides, LDL-cholesterol, and HDL-cholesterol are measured using commercial enzymatic kits.
-
Liver Lipids: A portion of the liver tissue is homogenized, and lipids are extracted. Hepatic total cholesterol and triglyceride content are then quantified using commercial kits.
-
In Vitro Model: Lipid Accumulation in HepG2 Cells
This protocol describes a common in vitro model to study the direct effects of compounds on hepatocyte lipid accumulation.
-
Cell Culture: Human hepatoma G2 (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Lipid Accumulation:
-
HepG2 cells are seeded in 6-well or 12-well plates.
-
To induce steatosis, the culture medium is replaced with serum-free DMEM containing a mixture of oleic acid and palmitic acid (e.g., in a 2:1 molar ratio at a final concentration of 1 mM) for 24 hours.
-
-
Treatment:
-
In the treatment groups, cells are co-incubated with the fatty acid mixture and various non-cytotoxic concentrations of this compound.
-
-
Quantification of Lipid Accumulation (Oil Red O Staining):
-
After the incubation period, the cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for 1 hour.
-
The fixed cells are then stained with a freshly prepared Oil Red O working solution for 30 minutes.
-
After staining, the cells are washed with water, and the stained lipid droplets are visualized and imaged using a microscope.
-
For quantification, the Oil Red O stain is eluted from the cells using isopropanol, and the absorbance of the eluate is measured at a wavelength of 510 nm. The absorbance is proportional to the amount of intracellular lipid.
-
Mechanistic Assays
-
Sample Preparation: HepG2 cells are treated with this compound for a specified time. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
The membrane is then incubated overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of phosphorylated AMPK to total AMPK is calculated.
-
Principle: The activity of HMGCR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate.
-
Procedure:
-
A reaction mixture is prepared containing potassium phosphate buffer, NADPH, and HMG-CoA.
-
The reaction is initiated by the addition of a source of HMGCR enzyme (e.g., rat liver microsomes or a purified recombinant enzyme).
-
The change in absorbance at 340 nm is measured over time using a spectrophotometer.
-
To test the inhibitory effect of this compound, the compound is pre-incubated with the enzyme before the addition of the substrate, HMG-CoA. The percentage of inhibition is calculated by comparing the rate of NADPH oxidation in the presence and absence of this compound.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for the Anti-Hyperlipidemic Effect of this compound
The primary proposed mechanism for the lipid-lowering effects of this compound involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
Caption: Proposed mechanism of this compound's anti-hyperlipidemic action via AMPK activation.
Experimental Workflow for In Vivo Chronic Hyperlipidemia Study
This diagram illustrates the key steps in a typical preclinical study evaluating the long-term effects of this compound on diet-induced hyperlipidemia.
Caption: Workflow for a chronic high-fat diet-induced hyperlipidemia study in mice.
Logical Relationship of AMPK-Mediated Lipid Regulation
This diagram shows the logical downstream consequences of AMPK activation on the key pathways of lipid synthesis and breakdown.
Caption: Logical flow of AMPK's role in regulating lipid synthesis and oxidation pathways.
Conclusion and Future Directions
The available preclinical evidence strongly suggests that this compound possesses significant anti-hyperlipidemic properties. The acute in vivo data in an olive oil-loaded mouse model demonstrates a clear dose-dependent reduction in serum triglycerides.[3] While studies on the pure compound in chronic hyperlipidemia models are lacking, research on artichoke extracts rich in this compound indicates a strong potential for improving plasma and hepatic lipid profiles in the long term, likely through the modulation of key metabolic signaling pathways.[4]
The proposed mechanism of action, centered on the activation of AMPK, provides a solid foundation for further investigation. Activation of AMPK is a well-established therapeutic target for metabolic disorders, as it orchestrates a shift from energy storage (lipogenesis) to energy expenditure (fatty acid oxidation). Future research should focus on unequivocally demonstrating the direct activation of AMPK by pure this compound in hepatocytes and elucidating the downstream consequences on SREBP-2 processing, HMG-CoA reductase activity, and the expression of genes involved in fatty acid metabolism.
Furthermore, conducting comprehensive in vivo studies with pure this compound in a high-fat diet-induced obesity model is a critical next step. Such studies would provide invaluable data on its long-term efficacy and safety, and would be essential for its potential development as a novel therapeutic agent for the management of hyperlipidemia and associated metabolic diseases. The information and protocols provided in this guide offer a robust framework for designing and executing these pivotal future experiments.
References
- 1. Kaempferol and Kaempferide Attenuate Oleic Acid-Induced Lipid Accumulation and Oxidative Stress in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Comprehensive Research Review and Therapeutic Potential As an Anti-Hepatitis C Virus Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Puerarin on Lipid Accumulation and Metabolism in High-Fat Diet-Fed Mice | PLOS One [journals.plos.org]
- 4. Effects of Cynara scolymus L. Bract Extract on Lipid Metabolism Disorders Through Modulation of HMG-CoA Reductase, Apo A-1, PCSK-9, p-AMPK, SREBP-2, and CYP2E1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocol: Isolating Cynaropicrin with Countercurrent Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynaropicrin, a sesquiterpene lactone primarily found in artichoke (Cynara scolymus) and cardoon (Cynara cardunculus), is a compound of significant interest due to its wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-hyperlipidemic properties. Its purification from crude plant extracts, however, can be challenging due to the presence of numerous structurally similar compounds. High-Speed Countercurrent Chromatography (HSCCC) offers a robust, liquid-liquid partition chromatography technique that circumvents the use of solid stationary phases, thereby reducing the risk of irreversible sample adsorption and improving recovery. This document provides a detailed protocol for the isolation of this compound using HSCCC, based on established methodologies for the separation of sesquiterpene lactones.
Principle of Countercurrent Chromatography
Countercurrent Chromatography (CCC) is a liquid-liquid separation technique where a biphasic solvent system is used. One phase acts as the stationary phase, held in place by a centrifugal field, while the other, immiscible phase, serves as the mobile phase and is pumped through the stationary phase. The separation of compounds is based on their differential partition coefficients (K) between the two phases. HSCCC is a high-performance version of this technique that utilizes a strong centrifugal force to achieve high retention of the stationary phase and efficient mixing of the two phases, leading to high-resolution separations.
Experimental Protocol
This protocol outlines the necessary steps for the isolation of this compound from a crude plant extract, including sample preparation, selection of the solvent system, and the HSCCC operation.
Plant Material and Extraction
-
Plant Material: Dried and powdered leaves of Cynara scolymus or Cynara cardunculus.
-
Extraction:
-
Macerate the powdered plant material in ethanol (e.g., 95%) at room temperature for 24-48 hours. The solid-to-solvent ratio can be approximately 1:10 (w/v).
-
Filter the extract and repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
Pre-purification of the Crude Extract (Optional but Recommended)
To enrich the this compound content and remove highly polar or non-polar impurities, a preliminary fractionation step is beneficial.
-
Suspend the crude ethanol extract in water and perform a liquid-liquid partition with a solvent of intermediate polarity, such as ethyl acetate.
-
Separate the layers and collect the ethyl acetate fraction, which is expected to contain the majority of the sesquiterpene lactones.
-
Evaporate the ethyl acetate to dryness to yield the enriched extract for HSCCC separation.
Selection of the Biphasic Solvent System
The selection of an appropriate solvent system is the most critical step for a successful HSCCC separation. The goal is to find a system where the target compound, this compound, has a partition coefficient (K) ideally between 0.5 and 2.0. The K value is defined as the concentration of the solute in the stationary phase divided by its concentration in the mobile phase.
A commonly used and versatile solvent system for the separation of sesquiterpene lactones is the n-hexane-ethyl acetate-methanol-water (HEMWat) system. The polarity of this system can be fine-tuned by varying the ratios of the four solvents.
Procedure for K-value determination:
-
Prepare a small amount of the chosen solvent system (e.g., n-hexane-ethyl acetate-methanol-water at a specific ratio).
-
Allow the mixture to equilibrate in a separatory funnel and separate the upper and lower phases.
-
Dissolve a small amount of the pre-purified extract in a known volume of either the upper or lower phase.
-
Add an equal volume of the other phase, vortex thoroughly, and allow the layers to separate.
-
Analyze a sample from both the upper and lower phases by HPLC to determine the concentration of this compound in each phase.
-
Calculate the K value. Adjust the solvent ratios and repeat the process until an optimal K value is achieved.
HSCCC Instrumentation and Operation
-
Instrument: A High-Speed Countercurrent Chromatograph equipped with a multi-layer coil, a pump for the mobile phase, a sample injection valve, a fraction collector, and a UV detector.
-
Protocol:
-
Prepare a sufficient volume of the selected biphasic solvent system and degas both phases.
-
Fill the entire column with the stationary phase (typically the upper phase for tail-to-head elution mode).
-
Set the desired rotational speed (e.g., 800-1000 rpm) and begin pumping the mobile phase (typically the lower phase) into the column at a specific flow rate (e.g., 1.5-2.5 mL/min).
-
Continue pumping the mobile phase until the hydrodynamic equilibrium is reached, which is indicated by the emergence of the mobile phase from the column outlet.
-
Once equilibrium is established, dissolve a known amount of the pre-purified extract in a small volume of the biphasic solvent system and inject it through the sample loop.
-
Continue the elution with the mobile phase and collect fractions at regular intervals.
-
Monitor the effluent with a UV detector (e.g., at 210-220 nm, as this compound has a chromophore).
-
After the target compounds have eluted, stop the run and collect the stationary phase from the column to recover any retained compounds.
-
Fraction Analysis and Purification Confirmation
-
Analyze the collected fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the isolated this compound.
-
Confirm the purity and identity of the isolated compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Summary
The following tables provide a summary of typical parameters used in the HSCCC separation of sesquiterpene lactones, which can be adapted for this compound isolation.
Table 1: Example HSCCC Solvent Systems for Sesquiterpene Lactone Separation
| Target Compounds | Plant Source | Solvent System (v/v/v/v) | Reference |
| Costunolide, Dehydrocostus lactone | Saussurea lappa | n-hexane-ethyl acetate-methanol-water | [1][2] |
| Lactucopicrin, 11β,13-dihydrolactucin, Lactucin | Cichorium glandulosum | n-hexane-ethyl acetate-methanol-water (1.5:5:2.75:5) and ethyl acetate-methanol-water (20:1:20) | [3] |
| Eupalinolide A & B | Eupatorium lindleyanum | n-hexane-ethyl acetate-methanol-water (1:4:2:3) | [4] |
Table 2: Typical HSCCC Operational Parameters
| Parameter | Typical Range |
| Rotational Speed | 800 - 1200 rpm |
| Mobile Phase Flow Rate | 1.0 - 3.0 mL/min |
| Sample Loading | 100 - 500 mg of pre-purified extract |
| Detection Wavelength | 210 - 254 nm |
| Temperature | Ambient (or controlled at ~25 °C) |
Visualizations
Experimental Workflow for this compound Isolation
Caption: A flowchart illustrating the key steps in the isolation of this compound.
Logical Relationship in HSCCC Parameter Optimization
Caption: A diagram showing the logical flow for optimizing HSCCC parameters.
Conclusion
This protocol provides a comprehensive framework for the isolation of this compound using High-Speed Countercurrent Chromatography. The success of the separation is highly dependent on the careful selection and optimization of the biphasic solvent system. The HEMWat system serves as an excellent starting point for method development. By following the outlined steps, researchers can achieve efficient purification of this compound, enabling further investigation into its promising biological activities.
References
- 1. brieflands.com [brieflands.com]
- 2. Purification of Sesquiterpenes from Saussurea Lappa Roots by High Speed Counter Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of three sesquiterpene lactones from the roots of Cichorium glandulosum Boiss. et Huet. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Total Synthesis of Cynaropicrin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the first total synthesis of the sesquiterpene lactone, cynaropicrin. This natural product, isolated from artichokes, exhibits a range of promising biological activities, including anti-inflammatory, anti-trypanosomal, and anti-hepatitis C properties. The methodology outlined below, based on the work of Nakamura, Usuki, and their colleagues, offers a comprehensive guide for the chemical synthesis of this complex molecule, facilitating further research into its therapeutic potential and structure-activity relationships.
The synthesis is characterized by a 23-step sequence starting from the readily available chiral pool member, (S)-α-pinene. Key strategic elements of this synthesis include a stereoselective Favorskii rearrangement to construct a key five-membered ring intermediate and a diastereoselective indium-promoted Barbier reaction to couple the core structure with a functionalized side chain. The overall yield of the synthesis is 2.6%.
Quantitative Data Summary
The following tables summarize the yields for each step of the total synthesis of this compound, as well as the diastereoselectivity of the key Barbier reaction.
Table 1: Step-wise Yields for the Total Synthesis of this compound
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | (S)-α-Pinene (9) | Epoxide Intermediate | 4N NaOH, 30% H2O2, MeOH, 0 °C, 1 h | Not Isolated |
| 2 | Epoxide Intermediate | Diol 10 | 3N HCl, MeOH, 0 °C, 1 h | 96 (over 2 steps) |
| 3 | Diol 10 | Aldehyde 11 | NaIO4, SiO2, CH2Cl2, rt, 1 h | 99 |
| 4 | Aldehyde 11 | Alcohol 12 | NaBH4, MeOH, 0 °C, 30 min | 99 |
| 5 | Alcohol 12 | Bromoalkene Intermediate | PPh3, CBr4, CH2Cl2, 0 °C, 30 min | 92 |
| 6 | Bromoalkene Intermediate | Favorskii Precursor 13 | PPTS, Ethyl vinyl ether, CH2Cl2, rt, 12 h | 70 |
| 7 | Favorskii Precursor 13 | Favorskii Product 14 | NaOMe, MeOH, rt, 24 h | 87 |
| 8 | Favorskii Product 14 | Diol Intermediate | OsO4, NMO, acetone/H2O, rt, 12 h | 85 |
| 9 | Diol Intermediate | Aldehyde 15 | NaIO4, SiO2, CH2Cl2, rt, 1 h | 99 |
| 10 | Aldehyde 15 | Alcohol 16 | NaBH4, MeOH, 0 °C, 30 min | 99 |
| 11 | Alcohol 16 | PMB Ether 17 | PMBCl, NaH, DMF, 0 °C to rt, 12 h | 88 |
| 12 | PMB Ether 17 | Silyl Ether 18 | TIPSCl, Imidazole, DMAP, CH2Cl2, 0 °C to rt, 1 h | 99 |
| 13 | Silyl Ether 18 | Desilylated Alcohol | TBAF, THF, rt, 1 h | 95 |
| 14 | Desilylated Alcohol | Aldehyde 5 | DMP, CH2Cl2, 0 °C, 1 h | 99 |
| 15 | Aldehyde 5 and Bromolactone 4 | Barbier Product | In, THF/H2O, rt, 1 h | 65 |
| 16 | Barbier Product | Acetonide Protected Intermediate | 2,2-dimethoxypropane, PPTS, CH2Cl2, rt, 1 h | 99 |
| 17 | Acetonide Protected Intermediate | Alcohol Intermediate | PPTS, MeOH, rt, 12 h | 95 |
| 18 | Alcohol Intermediate | Silyl Ether 19 | TIPSOTf, 2,6-lutidine, CH2Cl2, 0 °C, 30 min | 99 |
| 19 | Silyl Ether 19 | Ene Reaction Precursor | TBAF, THF, rt, 1 h | 95 |
| 20 | Ene Reaction Precursor | Cyclized Product 3 | DBU, Toluene, 100 °C, 1 h | 77 (over 2 steps) |
| 21 | Cyclized Product 3 and Acid 2 | Esterified Product | DEAD, PPh3, Toluene, 0 °C to rt, 12 h | 17 |
| 22 | Esterified Product | Deprotected Intermediate | TBAF, THF, rt, 1 h | 94 |
| 23 | Deprotected Intermediate | This compound (1) | DDQ, CH2Cl2/H2O, rt, 1 h | 99 |
Table 2: Diastereoselectivity of the Indium-Promoted Barbier Reaction
| Aldehyde Substrate | Bromolactone Substrate | Reaction Conditions | Diastereomeric Ratio (d.r.) |
| 5 | 4 | In, THF/H2O (1:1), rt, 1 h | 4:1 |
Experimental Protocols
Detailed methodologies for the key experiments in the total synthesis of this compound are provided below.
1. Stereoselective Favorskii Rearrangement (Step 7)
-
To a solution of the Favorskii precursor 13 (1.0 eq) in methanol (0.1 M), sodium methoxide (1.2 eq) is added at room temperature.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate = 10:1) to afford the rearranged product 14.
2. Indium-Promoted Diastereoselective Barbier Reaction (Step 15)
-
To a stirred mixture of aldehyde 5 (1.0 eq) and bromolactone 4 (1.5 eq) in a 1:1 mixture of tetrahydrofuran and water (0.1 M), indium powder (2.0 eq) is added at room temperature.
-
The reaction mixture is stirred vigorously at room temperature for 1 hour.
-
The reaction is then quenched with saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The resulting residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate = 4:1) to yield the desired Barbier product as a mixture of diastereomers.
3. Intramolecular Ene Reaction (Step 20)
-
The ene reaction precursor (1.0 eq), obtained from the desilylation in the previous step, is dissolved in toluene (0.01 M).
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq) is added to the solution.
-
The reaction mixture is heated to 100 °C and stirred for 1 hour.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with 1N HCl and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude material is purified by silica gel column chromatography (eluent: hexane/ethyl acetate = 1:1) to give the cyclized product 3.
Visualizations
Diagram 1: Total Synthesis of this compound Workflow
Caption: A simplified workflow of the 23-step total synthesis of this compound.
Diagram 2: Key Strategic Reactions in this compound Synthesis
Caption: Logical relationship of the key synthetic strategies employed.
Application Note: Quantification of Cynaropicrin using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cynaropicrin, a bioactive sesquiterpene lactone. The described protocol is applicable to the analysis of this compound in plant extracts and other relevant matrices. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high resolution and sensitivity. This document provides comprehensive experimental protocols, data presentation guidelines, and visual workflows to aid researchers, scientists, and drug development professionals in the accurate quantification of this compound.
Introduction
This compound is a sesquiterpene lactone of the guaianolide type, predominantly found in plants of the Asteraceae family, such as artichoke (Cynara scolymus)[1]. It is known for a wide range of biological activities, including anti-inflammatory, anti-hyperlipidemic, and potential anti-cancer properties[2][3]. Accurate and precise quantification of this compound is crucial for quality control of herbal products, pharmacological studies, and drug development. High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of sesquiterpene lactones due to its efficiency and sensitivity[4]. This application note presents a detailed, validated HPLC method for the reliable quantification of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₂O₆ | [5] |
| Molecular Weight | 346.4 g/mol | [5] |
| Appearance | Colorless needles | [6] |
| Solubility | Soluble in water, DMSO, methanol, ethanol, acetone | [1][7] |
| UV Absorbance Maxima | ~205-212 nm | [2][6] |
Experimental Protocols
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Methanol (HPLC grade)
-
Formic acid (or o-phosphoric acid) (analytical grade)
-
Plant material (e.g., dried artichoke leaves)
-
Extraction solvents (e.g., acetone, ethanol)
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this method.
| Parameter | Recommended Condition |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, DAD/UV-Vis Detector |
| Column | Reversed-phase C18 or RP-18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | See Table 3 for a typical gradient program. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
The following is a general protocol for the extraction of this compound from dried plant material.
-
Grinding: Grind the dried plant material to a fine powder (<400 µm)[8].
-
Extraction:
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume of methanol or the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.
// Styling edge [color="#4285F4"]; node [color="#4285F4"]; } dot Caption: Experimental workflow for this compound quantification.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be confirmed using a DAD. |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) > 0.999. |
| Range | The range over which the method is linear, accurate, and precise. |
| Accuracy | Recovery of spiked samples should be within 98-102%. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should have a Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected (Signal-to-Noise ratio of 3:1). |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy (Signal-to-Noise ratio of 10:1). |
| Robustness | The method should be insensitive to small, deliberate variations in chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition). |
Data Presentation
A typical calibration curve for this compound is presented in Table 2.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,000 |
| 5 | 75,000 |
| 10 | 152,000 |
| 25 | 378,000 |
| 50 | 755,000 |
| 100 | 1,510,000 |
| Linear Regression | y = 15080x + 1200 |
| Correlation Coefficient (r²) | 0.9998 |
A representative gradient elution program is outlined in Table 3.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 40 | 60 |
| 20 | 40 | 60 |
| 25 | 70 | 30 |
| 30 | 70 | 30 |
System suitability parameters should be checked before each analytical run to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) | > 2.0 between this compound and the nearest eluting peak |
| Relative Standard Deviation (RSD) of replicate injections | ≤ 2.0% |
// Styling edge [color="#EA4335"]; node [color="#EA4335"]; validated [color="#34A853"]; } dot Caption: Logical flow of HPLC method validation.
Conclusion
The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound. The detailed protocols for sample preparation, chromatographic conditions, and method validation will enable researchers to implement this method for routine analysis in quality control and research settings. Adherence to the outlined procedures will ensure high-quality data for the assessment of this important bioactive compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | this compound: a comprehensive research review and therapeutic potential as an anti- hepatitis C virus agent [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C19H22O6 | CID 119093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Cynara scolymus | HCV | TargetMol [targetmol.com]
- 8. WO2017203498A1 - Processes for extracting this compound from leaves of cynara cardunculus l. - Google Patents [patents.google.com]
- 9. air.unimi.it [air.unimi.it]
Application Notes: Cynaropicrin for Glioblastoma U-87 MG Cell Culture
Introduction
Cynaropicrin, a sesquiterpene lactone, has demonstrated significant cytotoxic effects against the human glioblastoma cell line U-87 MG.[1][2] Its mechanism of action involves the induction of oxidative stress, leading to multiple downstream cellular events, including apoptosis, autophagy, and senescence.[2][3] These properties, combined with its ability to act synergistically with the standard chemotherapeutic agent Temozolomide (TMZ), position this compound as a promising candidate for further investigation in glioblastoma therapy.[1][3] These notes provide detailed protocols and data for researchers studying the effects of this compound on U-87 MG cells.
Mechanism of Action in U-87 MG Cells
This compound exerts a multi-faceted anti-cancer effect on U-87 MG cells. The primary trigger is the induction of intracellular Reactive Oxygen Species (ROS).[1][4] This increase in oxidative stress leads to a cascade of events:
-
Mitochondrial Dysfunction : A prolonged increase in ROS results in the loss of the mitochondrial membrane potential and the release of Cytochrome c into the cytoplasm.[1][2]
-
Apoptosis : The release of Cytochrome c activates the intrinsic apoptotic pathway. This is evidenced by the downstream reduction of pro-caspase 9 and pro-caspase 3, ultimately leading to DNA fragmentation.[5][6]
-
Autophagy : Acute treatment with higher concentrations of this compound (e.g., 25 µM) also activates autophagy, as indicated by changes in the levels of autophagic markers LC3B and p62.[6]
-
Senescence : In contrast, chronic exposure to lower concentrations (e.g., 8 µM) can induce cellular senescence.[2][3]
-
Signaling Pathway Modulation : At lower concentrations, this compound leads to the dephosphorylation of ERK and a significant reduction of the NF-κB p65 subunit, key components of pathways often dysregulated in glioblastoma.[3][7]
-
Inhibition of Clonogenicity : this compound completely abolishes the ability of U-87 MG cells to form colonies, indicating a strong inhibition of their long-term proliferative capacity.[5]
The cytotoxic effects induced by this compound can be reversed by pre-treatment with the ROS scavenger N-acetylcysteine (NAC), confirming the central role of oxidative stress in its mechanism of action.[1][2]
Data Presentation
Table 1: Cytotoxicity of this compound on U-87 MG Cells
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, demonstrating its time-dependent cytotoxic effect.
| Time Point | IC50 Value (µM) |
| 24 hours | 24.4 ± 10.2 |
| 48 hours | ~12 µM (2-fold lower than 24h) |
| 72 hours | ~3.1 µM (7.8-fold lower than 24h) |
| Data sourced from cytotoxicity experiments using the MTT assay.[5] |
Table 2: Summary of Effective Concentrations and Cellular Responses
This table outlines the observed biological effects of this compound at different concentrations and treatment durations.
| Concentration | Treatment Duration | Observed Effect(s) in U-87 MG Cells | Reference(s) |
| 4 µM | 24 hours | Complete abolishment of colony-forming ability. | [5] |
| 8 µM | Chronic | Induction of cellular senescence; Dephosphorylation of ERK; Reduction of NF-κB p65 subunit. | [2][3] |
| 25 µM | Acute (24-72 hours) | Induction of significant ROS generation; Loss of mitochondrial membrane potential; Cytochrome c release; Activation of apoptosis and autophagy. | [1][2][5] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on U-87 MG glioblastoma cells.
Protocol 1: U-87 MG Cell Culture and Maintenance
-
Growth Medium : Prepare Eagle's Minimal Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM). Supplement with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 IU/mL penicillin, and 100 µg/mL streptomycin.[7][8]
-
Culture Conditions : Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Subculturing :
-
Monitor cell confluency; passage cells when they reach 80-90% confluency.
-
Aspirate the growth medium and wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of a dissociation reagent like Trypsin-EDTA solution to cover the cells and incubate for 5-15 minutes at 37°C until cells detach.
-
Neutralize the trypsin with fresh growth medium, gently pipette to create a single-cell suspension, and transfer to new flasks at a recommended seeding density of 1 x 10^4 cells/cm^2.[8]
-
Renew the medium every 2-3 days.[8]
-
Protocol 2: Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding : Seed 5 x 10^3 U-87 MG cells per well in 96-well plates and allow them to adhere overnight.[7]
-
Treatment :
-
Prepare serial dilutions of this compound in culture medium. Recommended concentrations for IC50 determination range from 0.01 µM to 100 µM.[7]
-
Include a vehicle control group treated with DMSO (typically 0.1%).[7]
-
Replace the medium in the wells with the this compound dilutions and incubate for 24, 48, and 72 hours.
-
-
MTT Addition : Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 1-3 hours at 37°C, allowing viable cells to form formazan crystals.[9]
-
Solubilization : Aspirate the medium and add 100 µL of a solubilizing agent (e.g., isopropanol with 0.4% HCl or DMSO) to each well to dissolve the crystals.[9]
-
Measurement : Read the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate cell viability as a percentage relative to the vehicle control and determine IC50 values using appropriate software (e.g., GraphPad Prism).
Protocol 3: Reactive Oxygen Species (ROS) Detection
-
Cell Seeding : Plate U-87 MG cells in 60-mm dishes at a density of 5.0 x 10^5 cells.[7]
-
Treatment : Once adhered, treat the cells with this compound (e.g., 8 µM and 25 µM) and a vehicle control for the desired time (e.g., 2 and 6 hours).[7]
-
Staining :
-
At the end of the treatment, incubate the cells with 50 µM H2DCFDA in the dark for 30 minutes at 37°C.[7]
-
Wash the cells with PBS.
-
-
Measurement :
-
For quantitative analysis, scrape the cells in PBS with 2% Triton X-100. Collect the lysates and measure fluorescence using a fluorometer.[7]
-
For qualitative analysis, observe the cells under a fluorescence microscope.
-
Protocol 4: Colony Formation (Clonogenic) Assay
-
Cell Seeding : Seed a low number of U-87 MG cells (e.g., 500-1000 cells) in 6-well plates and allow them to adhere.
-
Treatment : Treat the cells with a low concentration of this compound (e.g., 4 µM) for 24 hours.[5]
-
Incubation : After 24 hours, replace the treatment medium with fresh, complete growth medium.
-
Colony Growth : Incubate the plates for 10-15 days, allowing single cells to grow into colonies. Replace the medium every 3-4 days.
-
Staining :
-
Aspirate the medium and wash the colonies gently with PBS.
-
Fix the colonies with a solution like methanol or 4% paraformaldehyde for 15 minutes.
-
Stain the fixed colonies with 0.5% crystal violet solution for 20-30 minutes.
-
-
Analysis : Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as >50 cells) in each well.
Protocol 5: Western Blot Analysis for Apoptosis Markers
-
Cell Lysis :
-
Seed and treat U-87 MG cells with this compound (e.g., 25 µM) for desired time points (24, 48, 72 hours).[6]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer :
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., pro-caspase 9, pro-caspase 3, Actin) overnight at 4°C.[6]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis :
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Perform densitometric analysis, normalizing the protein of interest to a loading control like Actin.[6]
-
References
- 1. researchgate.net [researchgate.net]
- 2. The Sesquiterpene Lactone this compound Manifests Strong Cytotoxicity in Glioblastoma Cells U-87 MG by Induction of Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Sesquiterpene Lactone this compound Manifests Strong Cytotoxicity in Glioblastoma Cells U-87 MG by Induction of Oxid… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Sesquiterpene Lactone this compound Manifests Strong Cytotoxicity in Glioblastoma Cells U-87 MG by Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies [cytion.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Assays Using Cynaropicrin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of cynaropicrin, a sesquiterpene lactone with diverse biological activities, in various in vitro assays. The information is intended to guide researchers in studying the cytotoxic and mechanistic properties of this compound.
Preparation of this compound Solutions
Proper preparation of this compound solutions is critical for obtaining reproducible results in in vitro experiments. This compound is sparingly soluble in aqueous buffers, and therefore, an organic solvent is typically used to prepare a stock solution.
1.1. Materials and Reagents
-
This compound (powder, ≥98% purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, anhydrous
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
1.2. Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before use.
-
Weigh this compound: Accurately weigh a precise amount of this compound powder. The molecular weight of this compound is 346.4 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.46 mg of this compound.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, add 1 mL of DMSO to 3.46 mg of this compound.
-
Solubilization: Vortex the solution for 1-2 minutes to ensure the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the DMSO stock solution is stable for at least 6 months.
Note on Solvent Choice: While DMSO is the most common solvent for in vitro studies, this compound can also be dissolved in ethanol.[1] To switch solvents, the ethanol can be evaporated under a gentle stream of nitrogen, and the desired solvent can then be added.[1]
1.3. Preparation of Working Solutions
Working solutions of this compound are prepared by diluting the stock solution in cell culture medium to the desired final concentration immediately before use.
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Final DMSO Concentration: It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[2] A vehicle control (medium with the same final concentration of DMSO) should always be included in the experimental setup.
1.4. Stability in Aqueous Solutions
Aqueous solutions of this compound are not recommended for long-term storage. It is advised to prepare fresh working solutions from the DMSO stock for each experiment and not to store the aqueous solution for more than one day.[1]
Quantitative Data Summary
The following table summarizes the effective concentrations and IC50 values of this compound in various cancer cell lines as reported in the literature.
| Cell Line | Assay Type | Concentration/IC50 | Treatment Duration | Reference |
| Multiple Myeloma | ||||
| AMO1 | Cytotoxicity | IC50 = 1.8 ± 0.3 µM | Not Specified | [3] |
| Hepatocellular Carcinoma | ||||
| Hep3B | Cytotoxicity (MTT) | Concentration-dependent reduction in viability | 24 h | [4] |
| HepG2 | Cytotoxicity (MTT) | Concentration-dependent reduction in viability | 24 h | [4] |
| Glioblastoma | ||||
| U-87 MG | Cytotoxicity (MTT) | IC50 = 24.4 ± 10.2 µM | 24 h | [5] |
| IC50 significantly lower at 48h and 72h | 48h, 72h | [5] | ||
| Leukemia | ||||
| Jurkat T cells | Cytotoxicity | Selective antiproliferative activity | Not Specified | [6] |
| Human Gastric Adenocarcinoma | ||||
| AGS | Apoptosis Induction | IC50 = 0.68 µg/ml | Not Specified | [6] |
| Human Melanoma | ||||
| SK-MEL-2 | Cytotoxicity | ED50 = 4.07 µM | Not Specified | [6] |
| Human Ovarian Cancer | ||||
| SK-OV-3 | Cytotoxicity | ED50 = 7.42 µM | Not Specified | [6] |
| Human Lung Cancer | ||||
| A549 | Cytotoxicity | Weak cytotoxicity (ED50 = 24.51 µM) | Not Specified | [6] |
| Human Colon Adenocarcinoma | ||||
| HCT | Cytotoxicity | Weak cytotoxicity (ED50 = 12.13 µM) | Not Specified | [6] |
Experimental Protocols
3.1. Cell Viability Assessment using MTT Assay
This protocol is designed to assess the cytotoxic effects of this compound on adherent cancer cell lines.
3.1.1. Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
3.1.2. Experimental Workflow Diagram
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Suppresses Cell Proliferation by Inducing Mitophagy through p38 MAPK-Mediated Mitochondrial ROS Generation in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces the apoptosis of colorectal cancer cells by elevating reactive oxygen species and activating the JNK/p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Cynaropicrin Cytotoxicity with the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynaropicrin, a sesquiterpene lactone primarily found in artichokes, has garnered significant attention for its potential as a chemotherapeutic agent.[1][2][3] This natural compound has demonstrated cytotoxic effects across a variety of cancer cell lines by inducing apoptosis, cell cycle arrest, and other forms of programmed cell death.[3][4][5][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method to assess cell viability and the cytotoxic potential of compounds like this compound.[7][8][9] This document provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxicity of this compound and summarizes its effects on various cancer cell lines, including the signaling pathways involved.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals.[7][8][9] This reduction is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[7][9] The resulting insoluble formazan crystals are then dissolved, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[8][9]
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol outlines the steps to determine the cytotoxic effects of this compound on a selected cancer cell line.
Materials:
-
Cancer cell line of interest
-
This compound (of known purity)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)[10][11]
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm, if available)[9]
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in serum-free medium to achieve the desired final concentrations.
-
After 24 hours of cell attachment, carefully remove the medium from each well.
-
Add 100 µL of the medium containing various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (cells with fresh medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[8]
-
Incubate the plate for 3-4 hours in a humidified incubator. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.[9]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. It is recommended to use a reference wavelength of 630 nm to subtract background absorbance.[9]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium, MTT, and solubilization solution only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Data Presentation: Cytotoxicity of this compound on Various Cancer Cell Lines
The following table summarizes the reported IC50 values of this compound on different cancer cell lines. It is important to note that IC50 values can vary depending on the specific cell line, exposure time, and experimental conditions.[12]
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HCT116 | Colorectal Cancer | 4.45 | Not Specified | [13] |
| RKO | Colorectal Cancer | 3.89 | Not Specified | [13] |
| DLD-1 | Colorectal Cancer | 8.88 | Not Specified | [13] |
| CAL-62 | Anaplastic Thyroid Carcinoma | ~5 | 48 | [5] |
| 8505C | Anaplastic Thyroid Carcinoma | ~5 | 48 | [5] |
| SW1736 | Anaplastic Thyroid Carcinoma | ~5 | 48 | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Dose-dependent reduction | Not Specified | [14] |
| MCF-7 | Breast Cancer | Dose-dependent reduction | Not Specified | [14] |
| H1975 | Lung Cancer | 0.25 - 2.0 (significant reduction) | Not Specified | [15] |
| H460 | Lung Cancer | 0.25 - 2.0 (significant reduction) | Not Specified | [15] |
| U937 | Leukocyte Cancer | Potent inhibition | Not Specified | [4] |
| Eol-1 | Leukocyte Cancer | Potent inhibition | Not Specified | [4] |
| Jurkat T cells | Leukocyte Cancer | Potent inhibition | Not Specified | [4] |
| AMO1 | Multiple Myeloma | 1.8 ± 0.3 | 72 | [16] |
| KMS12BM | Multiple Myeloma | 3.2 ± 0.2 | 72 | [16] |
| CCRF-CEM | Leukemia | 2.9 ± 0.0 | 72 | [16] |
| CEM/ADR5000 | Leukemia (drug-resistant) | 2.6 ± 0.2 | 72 | [16] |
Visualizing Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental process and the molecular mechanisms of this compound, the following diagrams have been generated.
Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.
Caption: Key signaling pathways modulated by this compound leading to cytotoxicity.
Discussion of this compound's Cytotoxic Mechanisms
This compound exerts its anticancer effects through a multi-faceted approach targeting various critical cellular processes. Several studies have elucidated the signaling pathways involved:
-
Induction of Apoptosis: A primary mechanism of this compound-induced cell death is apoptosis. This is often mediated by the activation of caspase cascades, as seen in breast and lung cancer cells.[14][15] In colorectal cancer cells, apoptosis is triggered by the elevation of reactive oxygen species (ROS) and the subsequent activation of JNK and p38 MAPK pathways.[17]
-
Cell Cycle Arrest: this compound has been shown to cause cell cycle arrest at different phases. For instance, it induces G1/S phase arrest in leukocyte cancer cell lines and G2/M phase arrest in anaplastic thyroid carcinoma cells.[4][5] In A549 lung cancer cells, inhibition of pyruvate kinase M2 (PKM2) by this compound leads to cell cycle arrest.[18][19]
-
Modulation of Key Signaling Pathways: this compound has been found to inhibit several pro-survival signaling pathways in cancer cells. This includes the downregulation of the EGFR/AKT pathway in lung cancer and the reduction of STAT3 phosphorylation and NF-κB expression in anaplastic thyroid cancer.[5][15]
-
Induction of Oxidative Stress: The generation of ROS is a crucial event in this compound-mediated cytotoxicity in several cancer types, including leukemia and colorectal cancer.[4][17] This oxidative stress can lead to mitochondrial damage and trigger apoptotic cell death.[1][6] In some cases, ROS-mediated effects can be reversed by antioxidants like N-acetyl-l-cysteine.[4]
-
Other Forms of Cell Death: In addition to apoptosis, this compound can induce other forms of programmed cell death. For example, in human liver cancer cells, it has been shown to induce paraptosis-like cell death, characterized by extensive cytoplasmic vacuolation.[1]
Conclusion
The MTT assay is a robust and straightforward method for assessing the cytotoxic potential of this compound. The data consistently demonstrates that this compound exhibits significant cytotoxic activity against a broad range of cancer cell lines through the modulation of multiple signaling pathways. These findings underscore the potential of this compound as a promising candidate for further investigation in cancer drug development. The provided protocol and data serve as a valuable resource for researchers in this field.
References
- 1. This compound Induces Reactive Oxygen Species-Dependent Paraptosis-Like Cell Death in Human Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Comprehensive Research Review and Therapeutic Potential As an Anti-Hepatitis C Virus Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic and pro-apoptotic activities of this compound, a sesquiterpene lactone, on the viability of leukocyte cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. This compound Suppresses Cell Proliferation by Inducing Mitophagy through p38 MAPK-Mediated Mitochondrial ROS Generation in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | this compound Shows Antitumor Progression Potential in Colorectal Cancer Through Mediation of the LIFR/STATs Axis [frontiersin.org]
- 14. This compound, a sesquiterpene lactone, triggers apoptotic cell death in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound inhibits lung cancer proliferation by targeting EGFR/AKT signaling pathway | Tropical Journal of Pharmaceutical Research [ajol.info]
- 16. researchgate.net [researchgate.net]
- 17. This compound induces the apoptosis of colorectal cancer cells by elevating reactive oxygen species and activating the JNK/p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. This compound Induces Cell Cycle Arrest and Apoptosis by Inhibiting PKM2 to Cause DNA Damage and Mitochondrial Fission in A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cynaropicrin Delivery in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the delivery methods for cynaropicrin in in vivo mouse studies, based on currently available research. The following sections detail the administration protocols, quantitative data from various studies, and the key signaling pathways affected by this compound.
Data Summary of In Vivo this compound Studies in Mice
The following table summarizes the quantitative data from key in vivo studies involving the administration of this compound to mice. This allows for easy comparison of dosages, administration routes, and experimental models.
| Study Focus | Mouse Strain | Administration Route | Dosage | Frequency | Vehicle | Reference |
| Colorectal Cancer | BALB/c nude | Intraperitoneal (IP) | 2.5 mg/kg and 5 mg/kg | Every 2 days | Not explicitly stated for this compound, vehicle for control group was DMSO | [1] |
| Cerebral Ischemia-Reperfusion Injury | Wistar rats | Oral | 5, 10, and 25 mg/kg | Not specified | Saline | [2] |
| Gastric Mucosal Injury | Sprague-Dawley rats | Oral | 5 mg/kg | Not specified | Not specified | [3] |
| Trypanosomiasis | T. b. rhodesiense acute mouse model | Intraperitoneal (IP) | 10 mg/kg | Twice daily | Not specified | [3] |
*Note: While these studies were conducted in rats, the protocols can serve as a valuable starting point for designing similar studies in mice, with appropriate allometric scaling of doses.
Experimental Protocols
This section provides detailed methodologies for the preparation and administration of this compound for in vivo mouse studies based on the collated literature.
Protocol 1: Intraperitoneal (IP) Injection for Colorectal Cancer Xenograft Model
This protocol is adapted from a study investigating the antitumor effects of this compound in a colorectal cancer xenograft model.[1]
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Syringes (1 mL) with needles (27-30 gauge)
-
BALB/c nude mice with established colorectal cancer xenografts
2. Preparation of this compound Solution:
-
Stock Solution: Prepare a stock solution of this compound in DMSO. The concentration of the stock solution should be determined based on the final desired dosage and the maximum tolerable volume of DMSO for the mice.
-
Working Solution: On the day of injection, dilute the this compound stock solution with sterile saline to the final desired concentrations (e.g., 2.5 mg/kg and 5 mg/kg). The final concentration of DMSO in the working solution should be minimized (ideally less than 5%) to avoid toxicity. The vehicle control group should receive the same concentration of DMSO in saline.
3. Administration Procedure:
-
Gently restrain the mouse, exposing the abdomen.
-
The injection site is the lower right quadrant of the abdomen.[4]
-
Insert the needle at a 10-15 degree angle to avoid puncturing the internal organs.[4]
-
Slowly inject the this compound solution or vehicle control. The injection volume should typically not exceed 10 mL/kg.
-
Administer the injections every 2 days for the duration of the study.
-
Monitor the mice for tumor growth and any signs of toxicity.
Protocol 2: Oral Gavage for Neuroprotection Studies
This protocol is based on a study evaluating the neuroprotective effects of this compound in a model of cerebral ischemia-reperfusion injury.[2]
1. Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Oral gavage needles (20-22 gauge, straight or curved)
-
Syringes (1 mL)
-
Wistar rats (or mice for adapted studies)
2. Preparation of this compound Suspension:
-
On the day of administration, suspend the pre-weighed this compound powder in sterile saline to achieve the desired concentrations (e.g., 5, 10, and 25 mg/kg).
-
Vortex the suspension thoroughly to ensure uniformity before each administration.
3. Administration Procedure:
-
Gently restrain the mouse.
-
Carefully insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the this compound suspension or saline control. The gavage volume should be appropriate for the size of the animal (typically 5-10 mL/kg for mice).
-
Administer the treatment as per the experimental design.
-
Monitor the animals for any adverse effects.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a general experimental workflow for in vivo studies.
Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow
Caption: General experimental workflow for this compound in vivo studies.
References
- 1. This compound Shows Antitumor Progression Potential in Colorectal Cancer Through Mediation of the LIFR/STATs Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Averts the Oxidative Stress and Neuroinflammation in Ischemic/Reperfusion Injury Through the Modulation of NF-kB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Comprehensive Research Review and Therapeutic Potential As an Anti-Hepatitis C Virus Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Measuring NF-κB Inhibition by Cynaropicrin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Factor-kappa B (NF-κB) is a crucial family of transcription factors that regulate a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[1][2] Dysregulation of the NF-κB signaling pathway is implicated in various diseases, such as chronic inflammatory conditions and cancer.[1] The canonical NF-κB pathway is activated by stimuli like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). This leads to the phosphorylation and subsequent degradation of the inhibitory IκBα protein, allowing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of target genes.[1][3]
Cynaropicrin, a sesquiterpene lactone primarily found in artichokes, has demonstrated significant anti-inflammatory and anti-cancer properties.[4][5] These effects are largely attributed to its ability to inhibit the NF-κB pathway.[6][7] this compound has been shown to suppress the transcriptional activity of NF-κB and reduce the nuclear translocation of the p65 subunit.[5][6][8] This document provides detailed protocols for key experimental techniques used to quantify the inhibitory effects of this compound on the NF-κB signaling pathway.
NF-κB Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical NF-κB signaling cascade and the putative point of intervention by this compound.
Caption: Canonical NF-κB signaling pathway and inhibition by this compound.
Quantitative Data Summary
The following table summarizes the quantitative data found regarding the inhibitory effects of this compound.
| Assay Type | Cell Line | Parameter Measured | Result | Reference(s) |
| Cytotoxicity | U-87 MG | IC50 (24h) | 24.4 ± 10.2 µM | [8] |
| Cytotoxicity | AMO1 | IC50 (72h) | 1.8 ± 0.3 µM | [9] |
| Cytotoxicity | KMS12BM | IC50 (72h) | 3.2 ± 0.2 µM | [9] |
| Western Blot | U-87 MG | NF-κB p65 subunit protein expression | Significant reduction with 8 µM this compound | [6][8] |
| Cell Aggregation | U937 | CD98-induced homotypic aggregation | IC50 = 2.98 µM | [5] |
| Cell Aggregation | U937 | CD29 (β1 integrins)-induced homotypic aggregation | IC50 = 3.46 µM | [5] |
| Antioxidant Activity | Keratinocytes | Nqo1 Induction | EC50 = 0.89 ± 0.14 µM | [5] |
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB by measuring the light output from a reporter gene (luciferase) under the control of an NF-κB response element.
Caption: Workflow for the NF-κB Luciferase Reporter Assay.
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293T) in an opaque, flat-bottom 96-well plate to achieve >50% confluency on the day of transfection.[10][11]
-
Transfection: Co-transfect the cells with a Firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's instructions.[10]
-
Incubation: Incubate the cells for 24 hours at 37°C to allow for recovery and expression of the reporter genes.[10]
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α (e.g., 20 ng/mL) or LPS to the media and incubate for an optimized period (e.g., 6-7 hours).[12]
-
Cell Lysis: Remove the medium, wash the cells once with PBS, and add 20-100 µL of Passive Lysis Buffer to each well.[12][13] Incubate for 15 minutes at room temperature with gentle shaking.[12]
-
Luminescence Measurement:
-
Transfer 10-20 µL of the cell lysate to an opaque 96-well assay plate.[11][13]
-
Use a luminometer with dual injectors. First, inject the Firefly luciferase substrate and measure the luminescence.[12]
-
Second, inject the Renilla luciferase substrate (e.g., Stop & Glo® Reagent) and measure the luminescence.[12]
-
-
Data Analysis: Normalize the Firefly luciferase activity by dividing it by the Renilla luciferase activity for each well.[10] Compare the normalized activity in this compound-treated, stimulated cells to that of stimulated cells without the inhibitor.
Western Blot for p65 Nuclear Translocation and IκBα Phosphorylation
This method measures the levels of specific proteins to track NF-κB activation. A decrease in cytoplasmic IκBα, an increase in phosphorylated IκBα (p-IκBα), and an increase in nuclear p65 indicate pathway activation.
Caption: Workflow for Western Blot Analysis of NF-κB Pathway Proteins.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., RAW264.7 macrophages) to ~80% confluency. Pre-treat with this compound for 1-2 hours, followed by stimulation with LPS or TNF-α for an optimized time (e.g., 15-60 minutes).[3]
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest cells and wash with cold PBS.
-
Use a commercial kit (e.g., NE-PER™) or a buffer-based protocol to lyse the cell membrane while keeping the nuclei intact.[14]
-
Centrifuge to pellet the nuclei and collect the supernatant as the cytoplasmic fraction.
-
Wash the nuclear pellet and then lyse the nuclei with a high-salt buffer to release nuclear proteins.[15]
-
Add protease and phosphatase inhibitors to all lysis buffers.[3]
-
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16] Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using software like ImageJ. Normalize protein of interest bands to their respective loading controls.
Immunofluorescence for p65 Nuclear Translocation
This imaging-based assay visually confirms and quantifies the movement of p65 from the cytoplasm to the nucleus upon stimulation.
Caption: Workflow for Immunofluorescence Analysis of p65 Nuclear Translocation.
Protocol:
-
Cell Seeding: Seed cells onto glass coverslips or in glass-bottom plates and allow them to adhere overnight.[18][19]
-
Treatment and Stimulation: Pre-treat cells with this compound, followed by stimulation with TNF-α or LPS for the optimal translocation time (e.g., 30-60 minutes).[19][20]
-
Fixation: Aspirate the media and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[14][18]
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1-0.2% Triton X-100 in PBS for 10 minutes.[14][18]
-
Blocking: Wash the cells and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.[18]
-
Primary Antibody: Incubate the cells with a primary antibody against p65 (e.g., rabbit anti-p65) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[14][18]
-
Secondary Antibody: Wash the cells three times with PBS. Incubate with a fluorophore-conjugated secondary antibody (e.g., FITC- or Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.[14][18]
-
Counterstaining and Mounting: Wash the cells three times. Stain the nuclei with DAPI or Hoechst 33342 for 5 minutes.[18] Wash again and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.[20][21] The ratio of nuclear to cytoplasmic fluorescence indicates the degree of translocation.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a direct method to detect the DNA-binding activity of NF-κB in nuclear extracts.
Caption: Workflow for the Electrophoretic Mobility Shift Assay (EMSA).
Protocol:
-
Prepare Nuclear Extracts: Prepare nuclear extracts from untreated, stimulated (e.g., with TNF-α), and this compound-treated/stimulated cells as described in the Western Blot protocol.[15]
-
Prepare DNA Probe: Synthesize and anneal complementary oligonucleotides containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3'). Label the double-stranded probe with a radioactive isotope (e.g., [γ-³²P]ATP) using T4 polynucleotide kinase or with a non-radioactive label like biotin.[15][22]
-
Binding Reaction:
-
In a microfuge tube, combine nuclear extract protein (5-10 µg) with a binding buffer (containing HEPES, MgCl₂, glycerol, etc.) and a non-specific competitor DNA (poly(dI-dC)) to prevent non-specific binding.[15]
-
Add the labeled NF-κB probe and incubate at room temperature for 15-20 minutes to allow protein-DNA complexes to form.[22]
-
-
Control Reactions (for specificity):
-
Competition: In a separate reaction, add a 50- to 100-fold molar excess of an unlabeled ("cold") NF-κB probe before adding the labeled probe. A specific interaction will result in a decrease or disappearance of the shifted band.[15]
-
Supershift: After the binding reaction, add an antibody specific to an NF-κB subunit (e.g., anti-p65). If p65 is part of the complex, the antibody will bind to it, further slowing the complex's migration and causing a "supershifted" band.[15][23]
-
-
Native Gel Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run the electrophoresis in a cold buffer (e.g., 0.5x TBE) to separate the protein-DNA complexes from the free, unbound probe.[15]
-
Detection:
-
Radioactive: Dry the gel and expose it to X-ray film or a phosphorimager screen for autoradiography.[15]
-
Non-radioactive: Transfer the DNA to a nylon membrane, crosslink, and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
-
Analysis: The presence of a "shifted" band (migrating slower than the free probe) indicates NF-κB DNA binding. A reduction in the intensity of this band in the this compound-treated samples compared to the stimulated control indicates inhibition of NF-κB DNA binding activity.[23][24]
References
- 1. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A Comprehensive Research Review and Therapeutic Potential As an Anti-Hepatitis C Virus Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Averts the Oxidative Stress and Neuroinflammation in Ischemic/Reperfusion Injury Through the Modulation of NF-kB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Sesquiterpene Lactone this compound Manifests Strong Cytotoxicity in Glioblastoma Cells U-87 MG by Induction of Oxidative Stress | MDPI [mdpi.com]
- 9. This compound disrupts tubulin and c-Myc-related signaling and induces parthanatos-type cell death in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]
- 11. bowdish.ca [bowdish.ca]
- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gut.bmj.com [gut.bmj.com]
- 15. EMSA [celldeath.de]
- 16. pubcompare.ai [pubcompare.ai]
- 17. researchgate.net [researchgate.net]
- 18. NF-κB translocation immunofluorescence assay [bio-protocol.org]
- 19. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. e-century.us [e-century.us]
- 22. med.upenn.edu [med.upenn.edu]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: Induction of Oxidative Stress in Cancer Cells using Cynaropicrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynaropicrin, a sesquiterpene lactone primarily found in artichokes, has demonstrated significant anti-cancer properties. A key mechanism of its action is the induction of oxidative stress within cancer cells, leading to apoptosis and inhibition of tumor growth. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study and induce oxidative stress-mediated cell death in cancer cell lines.
Mechanism of Action
This compound exerts its cytotoxic effects through the generation of Reactive Oxygen Species (ROS), which disrupts cellular redox homeostasis. This increase in intracellular ROS triggers a cascade of signaling events, including the activation of the JNK/p38 MAPK pathway and inhibition of the STAT3 signaling pathway, ultimately culminating in programmed cell death (apoptosis).[1] In some cancer cells, this compound has also been shown to modulate the Nrf2 pathway, which is involved in the cellular antioxidant response.[2]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| HCT116 | Colorectal Cancer | 4.45 | Not Specified | |
| RKO | Colorectal Cancer | 3.89 | Not Specified | |
| DLD-1 | Colorectal Cancer | 8.88 | Not Specified | |
| U-87 MG | Glioblastoma | 24.4 ± 10.2 | 24 | [3] |
| U-87 MG | Glioblastoma | ~12.2 | 48 | [3] |
| U-87 MG | Glioblastoma | ~3.1 | 72 | [3] |
| AMO1 | Multiple Myeloma | 1.8 ± 0.3 | 72 | [4] |
| KMS12BM | Multiple Myeloma | 3.2 ± 0.2 | 72 | [4] |
| CCRF-CEM | Leukemia | 2.9 ± 0.0 | 72 | [4] |
| CEM/ADR5000 | Leukemia (drug-resistant) | 2.6 ± 0.2 | 72 | [4] |
| MDA-MB-231 | Triple Negative Breast Cancer | 40 | 48 | [5] |
| MCF-7 | Breast Cancer | 60 | 48 | [5] |
Table 2: Effects of this compound on Apoptosis and Related Markers
| Cell Line | Treatment | Effect | Fold Change / Percentage | Reference |
| HCT116 | 0.4 µg/mL this compound (48h) | Early Apoptosis | 8.68% | [1] |
| HCT116 | 0.4 µg/mL this compound (48h) | Late Apoptosis | 25.31% | [1] |
| HCT116-OxR | 0.4 µg/mL this compound (48h) | Early Apoptosis | 21.71% | [1] |
| HCT116-OxR | 0.4 µg/mL this compound (48h) | Late Apoptosis | 9.57% | [1] |
| HCT116 | 0.4 µg/mL this compound (48h) | Caspase-positive cells | 44.78% | [1] |
| HCT116-OxR | 0.4 µg/mL this compound (48h) | Caspase-positive cells | 39.83% | [1] |
| MDA-MB-231 | 40 µM this compound (48h) | Increased Caspase-3 Activity | Significant Increase | [5][6] |
| MDA-MB-231 | 40 µM this compound (48h) | Increased Caspase-8 Activity | Significant Increase | [5][6] |
| MDA-MB-231 | 40 µM this compound (48h) | Increased Caspase-9 Activity | Significant Increase | [5][6] |
| HCT116 | This compound | Increased Bax protein | Upregulated | [1] |
| HCT116 | This compound | Decreased Bcl-2 protein | Downregulated | [1] |
| MDA-MB-231 | This compound | Increased Bax expression | Upregulated | [6] |
| MDA-MB-231 | This compound | Decreased Bcl-2 expression | Downregulated | [6] |
Mandatory Visualizations
Caption: this compound induces ROS, activating JNK/p38 and inhibiting STAT3 to promote apoptosis.
Caption: Workflow for studying this compound's effects on cancer cells.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Intracellular ROS (DCFH-DA Assay)
This protocol measures the generation of intracellular ROS induced by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a 24-well plate or other suitable culture vessel.[7]
-
Treat cells with this compound for the desired time.
-
Wash the cells once with serum-free medium.[7]
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[8]
-
Wash the cells twice with PBS.[7]
-
Add 500 µL of PBS to each well.[7]
-
Immediately measure the fluorescence intensity using a fluorescence microscope (excitation ~485 nm, emission ~530 nm) or a fluorescence plate reader.[9]
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of Propidium Iodide (PI) working solution (100 µg/mL).[10]
-
Incubate for 15 minutes at room temperature in the dark.[2]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis of Signaling Proteins
This protocol detects changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-p-STAT3, anti-STAT3, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Seed cells and treat with this compound.
-
Lyse the cells with ice-cold RIPA buffer.[11]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[11]
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[12]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescence detection system.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete culture medium
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed a low number of cells (e.g., 200-1000 cells) per well in 6-well plates.
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Replace the medium with fresh, drug-free medium and incubate for 10-14 days, changing the medium every 2-3 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 10-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
References
- 1. This compound induces the apoptosis of colorectal cancer cells by elevating reactive oxygen species and activating the JNK/p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. The Sesquiterpene Lactone this compound Manifests Strong Cytotoxicity in Glioblastoma Cells U-87 MG by Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a sesquiterpene lactone, triggers apoptotic cell death in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.6. Measurement of ROS [bio-protocol.org]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
overcoming Cynaropicrin polymerization during isolation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the isolation of Cynaropicrin, with a focus on preventing its potential degradation and polymerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isolation challenging?
A1: this compound is a guaianolide-type sesquiterpene lactone, primarily isolated from plants of the Asteraceae family, such as artichoke (Cynara scolymus). It is of significant interest due to its wide range of biological activities, including anti-inflammatory, anti-parasitic, and anti-tumor properties. The main challenge in its isolation lies in its chemical instability. This compound possesses several reactive functional groups, including an α,β-unsaturated γ-lactone ring, which makes it susceptible to degradation under certain conditions.
Q2: What is meant by "this compound polymerization"?
A2: While direct polymerization of this compound during isolation is not extensively documented, its chemical structure suggests a potential for this to occur. The α,β-unsaturated carbonyl moiety in the lactone ring acts as a Michael acceptor. Under basic conditions or in the presence of certain nucleophiles, this site can undergo conjugate addition. This reaction could potentially initiate a chain reaction where this compound molecules add to each other, forming oligomers or polymers. This would lead to a significant loss of the desired monomeric compound.
Q3: What are the main factors that can lead to the degradation of this compound during isolation?
A3: Several factors can contribute to the degradation of this compound and other sesquiterpene lactones:
-
pH: Basic or even neutral pH can promote degradation. Sesquiterpene lactones have been shown to be more stable in slightly acidic conditions (e.g., pH 5.5).
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: UV radiation has been shown to degrade sesquiterpene lactones.
-
Presence of Nucleophiles: Solvents like alcohols (e.g., ethanol) can add to the reactive Michael acceptor site, leading to the formation of adducts.
-
Oxidative Stress: The presence of free radicals can potentially lead to oxidative degradation or initiate polymerization.
Q4: How can I minimize the degradation of this compound during extraction and purification?
A4: To minimize degradation, it is recommended to:
-
Work at low temperatures throughout the isolation process (e.g., 4°C).
-
Use buffers or solvent systems with a slightly acidic pH.
-
Protect the sample from light by using amber glassware or covering containers with aluminum foil.
-
Choose solvents carefully, and be aware of the potential for adduct formation with protic solvents.
-
Consider degassing solvents and working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Process samples as quickly as possible to reduce the time this compound is exposed to potentially harsh conditions.
Q5: Are there any additives I can use to improve the stability of this compound during isolation?
A5: While specific data for this compound is limited, the use of free-radical scavengers or antioxidants could be beneficial in preventing oxidative degradation or radical-initiated polymerization. Examples of commonly used antioxidants in natural product isolation include butylated hydroxytoluene (BHT) and ascorbic acid. However, their compatibility and effectiveness for this compound isolation would need to be empirically determined.
Troubleshooting Guides
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of this compound | Degradation during extraction: High temperatures, prolonged extraction times, or use of inappropriate solvents (e.g., highly basic or protic) may be degrading the target compound. | - Maintain low temperatures (4-25°C) during extraction.- Optimize extraction time; shorter durations may be preferable.- Use neutral or slightly acidic extraction solvents.- Consider using aprotic solvents like ethyl acetate or dichloromethane. |
| Inefficient extraction: The chosen solvent may not be optimal for extracting this compound from the plant matrix. | - Experiment with different solvent systems of varying polarities.- Ensure proper particle size of the plant material for efficient solvent penetration. | |
| Appearance of unknown, less polar compounds in chromatography | Formation of adducts: If using alcohol-based solvents (e.g., methanol, ethanol), they may have added to the Michael acceptor site of this compound. | - Analyze the unknown compounds by mass spectrometry to check for the addition of a solvent molecule.- Switch to aprotic solvents for extraction and chromatography. |
| Appearance of a sticky, insoluble residue (potential polymer) | Polymerization: Basic conditions or prolonged storage of concentrated solutions may have initiated Michael addition polymerization. | - Ensure all solvents and solutions are neutral or slightly acidic.- Avoid concentrating the sample to complete dryness for extended periods.- Store purified this compound at low temperatures (-20°C or below) under an inert atmosphere. |
| Loss of compound during chromatographic purification | On-column degradation: The stationary phase (e.g., silica gel) can have acidic or basic sites that promote degradation. | - Use deactivated (neutral) silica gel or an alternative stationary phase like reversed-phase C18.- Work quickly and keep columns cool if possible. |
| Inconsistent results between batches | Variability in starting material or extraction conditions: The concentration of this compound can vary in the plant material. Inconsistent extraction parameters will also lead to variable yields. | - Standardize the collection and drying of the plant material.- Carefully control all extraction parameters (temperature, time, solvent-to-solid ratio). |
Data Presentation
Table 1: Factors Affecting the Stability of Sesquiterpene Lactones (SLs)
| Factor | Observation | Compound(s) | Source |
| Temperature | 32% and 37% decrease in SL content in Arnica tincture after 3 years at 25°C and 30°C, respectively, compared to 13% at 4°C. | 11α,13-dihydrohelenalin esters | |
| pH | SLs with side chains were stable at pH 5.5 but lost the side chain at pH 7.4 and 37°C. | SLs from Anthemis melanolepis and Centaurea spinosa | |
| UV Light | Photodegradation of lactucin follows pseudo-first-order kinetics with a half-life of ~45 minutes. | Lactucin | |
| Solvent | Addition of ethanol to the cyclopentenone structure of SLs was observed during storage in tincture. | 11α,13-dihydrohelenalin esters |
Experimental Protocols
Protocol 1: Recommended Procedure for Extraction and Preliminary Purification of this compound with Minimized Degradation
-
Preparation of Plant Material:
-
Lyophilize (freeze-dry) fresh leaves of Cynara scolymus to preserve the chemical integrity of the constituents.
-
Grind the dried leaves into a fine powder (e.g., < 400 µm) to maximize the surface area for extraction.
-
-
Solid-Liquid Extraction:
-
Macerate the powdered plant material in ethyl acetate or dichloromethane at a solid-to-liquid ratio of 1:10 (w/v).
-
Perform the extraction at a controlled low temperature (e.g., 4°C or room temperature) for a defined period (e.g., 24 hours) with continuous gentle agitation. Protect the extraction vessel from light.
-
Filter the mixture and collect the supernatant. Repeat the extraction on the plant residue two more times to ensure exhaustive extraction.
-
Combine the supernatants.
-
-
Solvent Partitioning:
-
Concentrate the combined extract in vacuo at a temperature not exceeding 35°C.
-
Resuspend the crude extract in a biphasic system of n-hexane and methanol/water (e.g., 9:1 v/v) to remove nonpolar impurities like fats and waxes. The more polar this compound will partition into the hydroalcoholic phase.
-
Separate the layers and collect the methanol/water phase.
-
-
Preliminary Chromatographic Cleanup:
-
Further concentrate the methanol/water phase in vacuo at low temperature.
-
Subject the concentrated extract to column chromatography on neutral silica gel or a reversed-phase C18 material.
-
Elute with a gradient of ethyl acetate in n-hexane (for normal phase) or methanol in water (for reversed-phase).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable stain (e.g., vanillin-sulfuric acid) to identify fractions containing this compound.
-
-
Storage of Enriched Fractions:
-
Combine the this compound-rich fractions and evaporate the solvent under reduced pressure at low temperature.
-
Store the resulting extract at -20°C or below under an inert atmosphere (argon or nitrogen) until further purification.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound isolation.
Caption: Hypothetical Michael addition polymerization of this compound.
Technical Support Center: Enhancing the Stability of Cynaropicrin in Aqueous Solutions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Cynaropicrin. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
This compound, a sesquiterpene lactone, possesses a chemically reactive α-methylene-γ-lactone moiety. This functional group is the primary site of degradation in aqueous environments. The unsaturated carbonyl group in the lactone ring is susceptible to nucleophilic attack, particularly through a Michael addition reaction, leading to the loss of biological activity.
Q2: Which environmental factors most significantly impact the stability of this compound?
The stability of this compound in aqueous solutions is predominantly influenced by pH, temperature, and light exposure.
-
pH: this compound is more stable in acidic to neutral conditions. Alkaline pH can catalyze the hydrolysis of the lactone ring, leading to rapid degradation.
-
Temperature: Elevated temperatures accelerate the degradation rate of this compound. For optimal stability, solutions should be stored at refrigerated temperatures (2-8 °C).
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation. It is crucial to protect this compound solutions from light by using amber vials or by working in a dark environment.
Q3: What are the recommended storage conditions for this compound stock solutions?
To ensure maximum stability, this compound stock solutions, typically prepared in organic solvents like DMSO or ethanol, should be stored at -20°C or -80°C in tightly sealed, light-protected containers. For aqueous solutions used in experiments, it is advisable to prepare them fresh and use them immediately. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C and protected from light for no longer than 24 hours.
Q4: Are there established methods to improve the stability of this compound in aqueous formulations?
Yes, several formulation strategies can enhance the stability of this compound in aqueous solutions. The most common and effective methods include:
-
Cyclodextrin Complexation: Encapsulating this compound within the hydrophobic cavity of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can protect the labile lactone ring from hydrolysis.
-
Nanoparticle Encapsulation: Formulating this compound into polymeric nanoparticles, for instance, using poly(lactic-co-glycolic acid) (PLGA), can provide a protective barrier against degradation and offer controlled release.
Troubleshooting Guides
Issue 1: Rapid loss of this compound concentration in my aqueous buffer.
Possible Causes:
-
High pH of the buffer: this compound degrades rapidly in alkaline conditions.
-
Elevated temperature: The experimental temperature might be too high.
-
Light exposure: The solution may not be adequately protected from light.
-
Presence of nucleophiles: Certain components in the buffer could be reacting with the α-methylene-γ-lactone ring.
Solutions:
-
pH Adjustment: Ensure the pH of your aqueous buffer is in the slightly acidic to neutral range (pH 5-7).
-
Temperature Control: Conduct experiments at the lowest feasible temperature and store solutions on ice when not in immediate use.
-
Light Protection: Use amber-colored tubes or wrap your containers in aluminum foil. Minimize exposure to ambient light during handling.
-
Buffer Composition: If possible, use buffers with non-nucleophilic components.
Issue 2: Inconsistent results in cell-based assays with this compound.
Possible Causes:
-
Degradation in culture media: The physiological pH (around 7.4) and temperature (37°C) of cell culture media can lead to significant degradation of this compound over the course of the experiment.
-
Interaction with media components: Serum proteins and other media components may interact with or degrade this compound.
Solutions:
-
Fresh Preparation: Prepare fresh dilutions of this compound in media immediately before each experiment.
-
Time-course experiment: Perform a time-course experiment to determine the rate of degradation in your specific cell culture media at 37°C. This will help in interpreting your results and designing shorter incubation times if necessary.
-
Stabilized Formulations: Consider using this compound complexed with HP-β-cyclodextrin or encapsulated in PLGA nanoparticles to improve its stability in the culture medium.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Quantification
This protocol outlines a general reverse-phase high-performance liquid chromatography (RP-HPLC) method for quantifying this compound and monitoring its degradation. Method validation should be performed according to ICH guidelines.[1][2]
Table 1: HPLC Method Parameters
| Parameter | Specification |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid) |
| Gradient | Start with a lower concentration of acetonitrile and gradually increase. A typical gradient could be 30-70% acetonitrile over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Method Validation Summary: [2]
-
Specificity: The method should be able to resolve the this compound peak from its degradation products, which can be generated through forced degradation studies.
-
Linearity: The method should demonstrate linearity over a defined concentration range (e.g., 1-100 µg/mL) with a correlation coefficient (r²) > 0.999.
-
Accuracy and Precision: The accuracy (recovery) should be within 98-102%, and the precision (relative standard deviation) should be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined to assess the sensitivity of the method.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[3][4][5][6][7]
Table 2: Forced Degradation Conditions
| Condition | Reagent/Parameter | Duration |
| Acidic Hydrolysis | 0.1 M HCl | 2, 4, 8, 24 hours at 60°C |
| Alkaline Hydrolysis | 0.1 M NaOH | 1, 2, 4, 8 hours at room temperature |
| Oxidative Degradation | 3% H₂O₂ | 2, 4, 8, 24 hours at room temperature |
| Thermal Degradation | 80°C (in solution and as solid) | 24, 48, 72 hours |
| Photodegradation | UV light (254 nm) and visible light | 24, 48, 72 hours |
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
For each condition, dilute the stock solution with the respective stressor to a final concentration of approximately 100 µg/mL.
-
At each time point, withdraw an aliquot, neutralize it if necessary (for acidic and alkaline samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by the validated stability-indicating HPLC method.
-
Identify degradation peaks and, if possible, characterize the degradation products using LC-MS.[8][9][10]
Protocol 3: Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex
This protocol describes a common method for preparing a this compound-HP-β-CD complex to enhance its aqueous solubility and stability.[11][12][13][14]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10 mM).
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours, protected from light.
-
Filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.
-
Freeze-dry the resulting clear solution to obtain the this compound-HP-β-CD complex as a white powder.
-
Characterize the complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) to confirm inclusion.
Protocol 4: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol details the preparation of this compound-loaded PLGA nanoparticles using a single emulsion-solvent evaporation method.[15][16][17]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)
-
Homogenizer or sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Dissolve a specific amount of this compound and PLGA in an organic solvent like dichloromethane to form the organic phase.
-
Add the organic phase to an aqueous solution of PVA (the aqueous phase).
-
Emulsify the mixture using a high-speed homogenizer or a sonicator to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).
-
Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the nanoparticles in water or a suitable buffer. For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant.
-
Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug loading.
Visualizations
Degradation and Stabilization Workflow
Caption: Workflow for assessing and improving this compound stability.
This compound Degradation Pathway
Caption: Postulated degradation pathways for this compound in aqueous media.
Stabilization Logic Diagram
Caption: Decision tree for selecting a this compound stabilization method.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmainfo.in [pharmainfo.in]
- 6. ijsdr.org [ijsdr.org]
- 7. jddtonline.info [jddtonline.info]
- 8. Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC and LC-MS/MS studies for the identification and characterization of degradation products of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Preparation and characterization of cyanazine–hydroxypropyl-beta-cyclodextrin inclusion complex - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation and characterization of cyanazine–hydroxypropyl-beta-cyclodextrin inclusion complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Modified Nanoprecipitation Method for Preparation of Cytarabine-Loaded PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. (PDF) Preparation of PLGA Nanoparticles Loaded With [research.amanote.com]
optimizing Cynaropicrin dosage to minimize in vivo toxicity
Technical Support Center: Cynaropicrin Dosage Optimization
Welcome to the technical support center for this compound research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in while maximizing therapeutic efficacy.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary therapeutic applications?
A1: this compound is a sesquiterpene lactone of the guaianolide type, primarily isolated from the leaves of the artichoke (Cynara scolymus L.) where it contributes to the plant's bitter taste.[1][2] It has demonstrated a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, anti-parasitic, and anti-viral activities.[1][3] Its potential as a cancer chemopreventive and therapeutic agent is a significant area of current research.[2][3]
Q2: What is the underlying mechanism of this compound's bioactivity and potential toxicity?
A2: The bioactivity of this compound is largely attributed to its α,β-unsaturated methylene moiety, which can act as a Michael acceptor.[3] This allows it to react with sulfhydryl (-SH) groups on proteins and small molecules. A key mechanism is the depletion of intracellular glutathione (GSH), which disrupts cellular redox balance and can lead to increased reactive oxygen species (ROS), triggering oxidative stress, apoptosis, and other forms of cell death.[3][4] This reactivity also underlies its ability to modulate signaling pathways critical for cell survival and proliferation, such as NF-κB, STAT3, AKT, and ERK.[1][5][6]
Q3: Have there been any in vivo toxicity studies conducted for this compound?
A3: Yes, several in vivo studies have provided insights into the toxicity profile of this compound.
-
Colorectal Cancer Xenograft Model (Mice): Intraperitoneal administration of this compound at doses of 2.5 and 5 mg/kg showed potent antitumor activity with minimal toxicity. Histological analysis of major organs (heart, liver, spleen, lung, kidney) revealed no obvious cellular inflammation, edema, or necrosis.[5]
-
Cerebral Ischemia Model (Rats): Oral administration of this compound at 5, 10, and 25 mg/kg demonstrated a defensive mechanism against oxidative stress and neuroinflammation.[6]
-
Artichoke Extract Study (Mice): An aqueous extract of artichoke leaves was administered orally for three days at doses of 500, 1000, and 2000 mg/kg. A significant increase in DNA damage (measured by the comet assay) was observed only in the bone marrow of the group treated with the highest dose (2000 mg/kg), suggesting low genotoxicity at lower doses.[7][8]
-
Toxicity in Horses: It is important to note that ingestion of yellow star thistle (Centaurea solstitialis), which contains this compound, can cause a fatal neurodegenerative condition called "chewing disease" in horses. This effect appears to be species-specific and has not been reported in cattle or sheep.[3][9]
Q4: How do I select an appropriate starting dose for my in vivo experiment?
A4: Selecting a starting dose requires careful consideration of both in vitro efficacy and available in vivo data.
-
Start with in vitro data: Use the IC50 values from your cell-based assays as a starting point. This compound has shown IC50 values in the low micromolar range for various cancer cell lines.[1][5][10]
-
Review existing in vivo studies: Effective doses in mouse models have been reported in the range of 2.5-5 mg/kg.[5] For studies on neuroinflammation in rats, doses up to 25 mg/kg have been used.[6]
-
Perform a Dose Range-Finding Study: It is highly recommended to conduct a preliminary dose range-finding or Maximum Tolerated Dose (MTD) study in a small cohort of animals. This will help you identify a dose that is both effective and well-tolerated in your specific animal model and experimental conditions.
Section 2: Troubleshooting Guide
Issue 1: Animals are exhibiting signs of toxicity (e.g., weight loss, lethargy, ruffled fur) at a previously reported "safe" dose.
-
Possible Cause 1: Vehicle and Formulation. The solubility and stability of this compound can impact its bioavailability and toxicity. It is water-soluble, which allows for injection formulations.[3] Ensure your vehicle is appropriate and non-toxic. If using a solvent like DMSO, ensure the final concentration is well below established tolerance limits for your animal model.
-
Possible Cause 2: Dosing Schedule and Route of Administration. The frequency and route of administration significantly impact drug exposure and peak plasma concentrations.[11] A dose reported as safe for once-daily intraperitoneal (i.p.) injection may be toxic if administered twice daily or via intravenous (i.v.) injection. Re-evaluate your dosing regimen.
-
Possible Cause 3: Animal Model Differences. The strain, age, sex, and health status of your animals can influence their susceptibility to drug-induced toxicity. The neurotoxicity observed in horses is a stark reminder of species-specific differences.[3] Ensure your animal model is appropriate and consider potential metabolic differences.
-
Solution: Immediately reduce the dose or suspend dosing for the affected cohort. Perform a thorough review of your protocol, including vehicle preparation and administration technique. Consider conducting a formal MTD study (see Protocol 1) to establish a safe dose range for your specific experimental setup.
Issue 2: The therapeutic effect is lower than expected, and increasing the dose leads to toxicity.
-
Possible Cause 1: Poor Pharmacokinetics (PK). this compound may have a short half-life in your animal model, leading to insufficient drug exposure at the target site over time.[11]
-
Possible Cause 2: Inefficient Target Engagement. The expression level of this compound's molecular targets may be low in your specific tumor model or disease state.
-
Solution:
-
Pharmacokinetic Analysis: If possible, perform a basic PK study to determine the half-life and exposure (AUC) of this compound in your model. This can help optimize the dosing schedule (e.g., more frequent, smaller doses vs. one large dose).
-
Pharmacodynamic (PD) Analysis: Measure a biomarker of this compound's activity in tumor or surrogate tissue (e.g., p-STAT3 levels) to confirm target engagement at a non-toxic dose.[5]
-
Combination Therapy: this compound has shown synergistic effects with chemotherapeutic agents like cisplatin or docetaxel.[3] A combination approach may allow for a lower, non-toxic dose of this compound to be used effectively.
-
Section 3: Data & In Vivo Dosing Summary
Table 1: In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / ED50 | Reference |
| AMO1 | Multiple Myeloma | 1.8 ± 0.3 µM | [1] |
| KMS12BM | Multiple Myeloma | 3.2 ± 0.2 µM | [1] |
| CCRF-CEM | Leukemia | 2.9 ± 0.0 µM | [1] |
| HCT116 | Colorectal Cancer | 4.45 µM | [5] |
| RKO | Colorectal Cancer | 3.89 µM | [5] |
| DLD-1 | Colorectal Cancer | 8.88 µM | [5] |
| U-87 MG | Glioblastoma | 24.4 ± 10.2 µM (at 24h) | [10] |
| H1975 / H460 | Lung Cancer | Effective at 0.25 – 2.0 µM | [12] |
| SK-MEL-2 | Melanoma | 4.07 µM | [3] |
| SK-OV-3 | Ovarian Cancer | 7.42 µM | [3] |
Table 2: Summary of In Vivo this compound Dosing Regimens
| Animal Model | Condition | Dosing Regimen | Observed Outcome | Reference |
| BALB/c Mice | Colorectal Cancer Xenograft | 2.5 and 5 mg/kg (i.p.) | Decreased tumor volume and weight; no signs of toxicity. | [5] |
| Zebrafish | Leukemia Xenograft | 5 and 10 µM | Reduced tumor growth. | [1] |
| Wistar Rats | Cerebral Ischemia/Reperfusion | 5, 10, and 25 mg/kg (p.o.) | Reduced oxidative stress and neuroinflammation. | [6] |
| C57BL/6J Mice | PenCDF-induced Oxidative Stress | Up to 20 mg/kg (p.o.) | Suppressed oxidative stress but did not attenuate wasting syndrome. | [13] |
| Mice | Genotoxicity Study (Artichoke Extract) | 500, 1000, 2000 mg/kg (p.o.) | Genotoxicity observed only at 2000 mg/kg. | [7] |
Section 4: Key Signaling Pathways & Visualizations
This compound exerts its effects by modulating multiple signaling pathways crucial for cancer cell proliferation and survival. Its inhibitory actions often converge on transcription factors like STAT3 and NF-κB.
Caption: Key signaling pathways inhibited by this compound.
Section 5: Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination
This protocol outlines a general procedure for determining the MTD of this compound in a rodent model. The MTD is defined as the highest dose of a drug that does not cause unacceptable side effects or mortality.
1. Materials:
-
This compound
-
Appropriate vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Test animals (e.g., 6-8 week old BALB/c mice), n=3-5 per group
-
Standard animal housing and husbandry equipment
-
Calibrated scale for animal weighing
-
Dosing equipment (e.g., gavage needles, syringes)
2. Experimental Workflow:
Caption: Workflow for a Maximum Tolerated Dose (MTD) study.
3. Procedure:
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment begins.
-
Dose Selection: Based on literature review, select a range of 3-5 dose levels. A wide range (e.g., 5, 25, 100 mg/kg) is often used for an initial study.
-
Group Assignment: Randomly assign animals to treatment groups, including a vehicle-only control group. Record the initial body weight of each animal.
-
Administration: Prepare fresh formulations of this compound at the desired concentrations. Administer a single dose to each animal via the intended experimental route (e.g., oral gavage, i.p. injection).
-
Monitoring:
-
Observe animals closely for the first 4-6 hours post-dosing for any acute toxic effects.
-
Record body weights and clinical signs of toxicity daily for 7 to 14 days. Clinical signs may include changes in posture, activity, breathing, and fur appearance.
-
Establish clear humane endpoints (e.g., >20% body weight loss, inability to access food/water) and euthanize animals that reach these endpoints.
-
-
Data Analysis: The MTD is typically defined as the highest dose that does not result in mortality, body weight loss exceeding 15-20%, or other severe clinical signs of toxicity.
Protocol 2: Basic In Vivo Toxicity Assessment
This protocol describes how to assess key indicators of toxicity (hepatotoxicity and nephrotoxicity) during a multi-dose efficacy study.
1. Experimental Design:
-
During your main efficacy study, include a satellite group of animals (both control and this compound-treated) that can be used for toxicity assessment at the end of the study.
2. Sample Collection (at study endpoint):
-
Blood Collection: Collect terminal blood samples via cardiac puncture into serum separator tubes (for clinical chemistry) and EDTA tubes (for hematology).
-
Organ Collection: Euthanize the animal and perform a necropsy. Collect major organs (liver, kidneys, spleen, heart, lungs) and fix them in 10% neutral buffered formalin for histopathology.
3. Analysis:
-
Serum Clinical Chemistry: Analyze serum samples for key markers:
-
Hepatotoxicity: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST).
-
Nephrotoxicity: Blood urea nitrogen (BUN), Creatinine (CREA).
-
-
Histopathology:
-
After fixation, embed organs in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
A veterinary pathologist should examine the slides for any signs of cellular damage, inflammation, necrosis, or other pathological changes.
-
4. Data Interpretation:
-
Compare the mean values of serum chemistry markers between the treated and control groups using an appropriate statistical test (e.g., t-test or ANOVA).
-
Correlate any significant changes in blood markers with findings from the histopathological examination to determine if the administered dose of this compound caused organ-specific toxicity.
References
- 1. This compound disrupts tubulin and c-Myc-related signaling and induces parthanatos-type cell death in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: A Comprehensive Research Review and Therapeutic Potential As an Anti-Hepatitis C Virus Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Shows Antitumor Progression Potential in Colorectal Cancer Through Mediation of the LIFR/STATs Axis [frontiersin.org]
- 6. This compound Averts the Oxidative Stress and Neuroinflammation in Ischemic/Reperfusion Injury Through the Modulation of NF-kB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo genotoxicity evaluation of an artichoke (Cynara scolymus L.) aqueous extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Sesquiterpene Lactone this compound Manifests Strong Cytotoxicity in Glioblastoma Cells U-87 MG by Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound inhibits lung cancer proliferation by targeting EGFR/AKT signaling pathway | Tropical Journal of Pharmaceutical Research [ajol.info]
- 13. [Effect of this compound on 2,3,4,7,8-Pentachlorodibenzofuran-induced Wasting Syndrome and Oxidative Stress] - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low yield in Cynaropicrin extraction from artichoke leaves
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields during the extraction of cynaropicrin from artichoke leaves.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the this compound extraction process.
Question: My this compound yield is significantly lower than expected. What are the potential causes?
Answer: Low this compound yield can stem from several factors throughout the extraction and analysis process. The primary areas to investigate are the plant material itself, the extraction parameters, potential degradation of the target compound, and the quantification method. A systematic approach to troubleshooting is recommended.
Question: How does my choice of extraction solvent impact the yield?
Answer: The extraction solvent is a critical factor. This compound is a weakly polar compound, and solvent polarity directly influences extraction efficiency.
-
High-Yield Solvents: Dichloromethane and chloroform have demonstrated high extraction efficiency.[1][2] Certain green solvents like specific deep eutectic solvents (DES) and ionic liquids (ILs) have also shown competitive results.[3][4][5] Supercritical CO2 (SCO2E) is a highly selective technique for this compound, yielding high amounts.[3]
-
Moderate-Yield Solvents: Ethanol, particularly in aqueous mixtures, is effective. The concentration of ethanol is a key parameter; as ethanol concentration increases, so does the this compound content in the extract.[3] Ultrasound-assisted extraction (UAE) using ethanol has been shown to significantly increase yields compared to conventional methods like Soxhlet.[6]
-
Low-Yield Solvents: Highly polar solvents like pure water or non-polar solvents like n-hexane result in substantially lower yields under standard conditions.[1]
Question: Could my extraction time and temperature be causing low yield?
Answer: Yes, both time and temperature are critical and interrelated parameters.
-
Extraction Time: An optimal extraction time exists to maximize yield. For some methods, an increase in extraction time up to 60 minutes has a positive effect. However, excessively long extraction times (e.g., beyond 120 minutes) can lead to a dramatic decrease in yield. This may be due to the co-extraction and dissolution of other biomass components like polysaccharides, which can interfere with the process.[1]
-
Temperature: Elevated temperatures can enhance extraction efficiency but also risk thermal degradation of this compound.[3] For instance, while Soxhlet extraction uses high temperatures to achieve high yields, other methods like ultrasound-assisted extraction can achieve high yields at lower temperatures (e.g., 45°C).[1][3] It's crucial to find the optimal balance for your specific method.
Question: I'm observing a decline in yield with a proven protocol. What could have changed?
Answer: If your protocol was previously successful, consider variables that may have changed:
-
Plant Material: The concentration of this compound in artichoke leaves can vary significantly based on the cultivar, age of the plant, growing conditions, and post-harvest handling and drying methods.[7][8] Ensure you are using a consistent and properly stored source of plant material.
-
Solvent Quality: The purity and water content of your solvents can affect extraction efficiency. Ensure you are using solvents of the appropriate grade and that they have been stored correctly.
-
Equipment Calibration: Verify that temperature probes, balances, and other critical equipment are properly calibrated. Inaccurate readings can lead to deviations from the optimal protocol.
-
Sample Preparation: Inconsistent grinding of the dried leaves can affect the surface area available for extraction. Ensure a consistent and appropriate particle size.
Data on Extraction Parameters
The following tables summarize quantitative data from various studies to help you compare different extraction methodologies and conditions.
Table 1: Comparison of this compound Yield with Different Solvents and Methods
| Extraction Method | Solvent | Yield (wt% of dried biomass) | Yield (mg/g of dried plant) | Reference |
| Solid-Liquid | Dichloromethane | 4.53% | - | [1] |
| Solid-Liquid | [C₁₄mim]Cl (Ionic Liquid) | 3.73% | - | [1] |
| Solid-Liquid | Acetone | 0.35% | - | [1] |
| Solid-Liquid | Water | 0.68% | - | [1] |
| Solid-Liquid | n-hexane | 0.04% | - | [1] |
| Soxhlet | Dichloromethane | 8.65% | - | [1] |
| Supercritical CO₂ | CO₂ | - | 48.33 ± 2.42 | [3] |
| Ultrasound-Assisted | Ethanol | - | 55.00 | [6] |
| Deep Eutectic Solvent | Decanoic acid:[N₄₄₄₄]Cl | 2.84% | - | [3][5] |
Table 2: Optimization of Solid-Liquid Extraction Parameters
| Parameter | Condition | This compound Yield (wt%) | Reference |
| Temperature | 25°C | 3.73% | [1] |
| 35°C | Lower than at 25°C | [1] | |
| 45°C | Lower than at 25°C | [1] | |
| Extraction Time | 60 min | 3.13% | [1] |
| >120 min | Dramatic Decrease | [1] | |
| Solid/Liquid Ratio | 1:20 | Optimal for tested IL | [1] |
Experimental Protocols
Protocol 1: Solid-Liquid Extraction using an Ionic Liquid
This protocol was optimized for the extraction of this compound using an aqueous solution of the ionic liquid 1-tetradecyl-3-methylimidazolium chloride ([C₁₄mim]Cl).
-
Preparation: Dry the artichoke leaves and grind them to a fine powder.
-
Mixture: Prepare a solid/liquid (S/L) mixture with a ratio of 1:20 (w/w) of dried biomass to a 500 mM aqueous solution of [C₁₄mim]Cl in a closed glass vial.
-
Extraction: Place the vial in a temperature-controlled stirrer. Set the temperature to 25°C and the stirring speed to 1000 rpm. Maintain these conditions for 60 minutes.
-
Separation: After extraction, centrifuge the mixture to separate the solid biomass from the liquid extract.
-
Filtration: Filter the supernatant using a 0.20-μm syringe filter.
-
Sample for Analysis: Take a 200-μL aliquot of the filtered supernatant, dilute it with 800 μL of methanol, and filter it again before HPLC injection.[1]
-
Quantification: Analyze the sample using HPLC-DAD. A typical setup involves a C18 reversed-phase column, an isocratic mobile phase of 75% water and 25% acetonitrile, a flow rate of 0.5 mL/min, and detection at 198 nm.[1]
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol provides an example of an optimized green extraction technique.
-
Preparation: Use dried and powdered artichoke leaves.
-
Mixture: Prepare a solid/liquid mixture with a ratio of 1:35 (w/w) of biomass to the chosen solvent (e.g., ethanol).
-
Extraction: Perform the extraction using an ultrasonic probe or bath. Optimized parameters from one study were an amplitude of 50%, a time of 30 minutes, and a temperature of 45°C.[3]
-
Post-Extraction: Follow steps 4-7 from Protocol 1 for separation, filtration, and quantification.
Visualizations
// Node Definitions Start [label="Low this compound Yield Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Plant [label="Step 1: Verify Plant Material", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Protocol [label="Step 2: Review Extraction Protocol", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Degradation [label="Step 3: Investigate Potential Degradation", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Quant [label="Step 4: Validate Quantification", fillcolor="#FBBC05", fontcolor="#202124"];
Source [label="Source consistent?\n(Cultivar, Age, Storage)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Solvent optimal?\n(Type, Purity, Ratio)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Time_Temp [label="Time & Temp optimal?\n(Duration, Heat)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Method [label="Method appropriate?\n(e.g., UAE vs. Maceration)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Heat_Light [label="Excessive heat or light\nexposure post-extraction?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC [label="HPLC method validated?\n(Standard, Column, Wavelength)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
Solution_Source [label="Solution: Source new, standardized\nplant material.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Solvent [label="Solution: Test different solvents\n(e.g., Dichloromethane, Ethanol)\nor optimize S/L ratio.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Time_Temp [label="Solution: Perform time-course and\ntemperature optimization studies.\nAvoid excessive duration.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Method [label="Solution: Consider alternative methods\nlike Ultrasound-Assisted Extraction (UAE).", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Degradation [label="Solution: Protect extract from light\nand heat. Process immediately.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Quant [label="Solution: Run calibration curve.\nVerify standard purity & detection λ.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="Yield Optimized", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections Start -> Check_Plant; Check_Plant -> Source; Source -> Check_Protocol [label="Yes"]; Source -> Solution_Source [label="No"]; Solution_Source -> End;
Check_Protocol -> Solvent; Solvent -> Time_Temp [label="Yes"]; Solvent -> Solution_Solvent [label="No"]; Solution_Solvent -> End;
Time_Temp -> Method [label="Yes"]; Time_Temp -> Solution_Time_Temp [label="No"]; Solution_Time_Temp -> End;
Method -> Check_Degradation [label="Yes"]; Method -> Solution_Method [label="No"]; Solution_Method -> End;
Check_Degradation -> Heat_Light; Heat_Light -> Check_Quant [label="No"]; Heat_Light -> Solution_Degradation [label="Yes"]; Solution_Degradation -> End;
Check_Quant -> HPLC; HPLC -> End [label="Yes"]; HPLC -> Solution_Quant [label="No"]; Solution_Quant -> End; }
Caption: A generalized workflow from plant material to final yield calculation.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield of this compound from artichoke leaves? A1: The yield can vary widely depending on the plant material and extraction method. Reported values range from less than 1% to over 8% of the dry weight. [1]For example, simple solid-liquid extraction with water might yield around 0.68%, while Soxhlet extraction with dichloromethane can achieve up to 8.65%. [1]Green methods like supercritical CO2 extraction have yielded amounts as high as 48.33 mg/g of dry plant material. [3] Q2: How can I confirm the identity and purity of my extracted this compound? A2: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a standard method for both identification (by comparing the retention time and UV spectrum to a certified reference standard) and quantification. [1]For unambiguous identification, especially in complex extracts, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used. [7][8] Q3: Are there any "green" solvents that are effective for this compound extraction? A3: Yes, research into green extraction techniques is ongoing. Promising alternatives to chlorinated solvents include:
-
Ethanol and water-ethanol mixtures: Particularly effective when combined with methods like ultrasound-assisted extraction (UAE). [3][6]* Supercritical CO₂ (SCO₂E): A highly selective method that can provide high yields of this compound. [3]* Deep Eutectic Solvents (DES) and Ionic Liquids (ILs): Certain formulations of these novel solvents have shown high extraction efficiency, sometimes comparable to conventional organic solvents. [1][3][9][10][11] Q4: Can this compound degrade after extraction? A4: Yes, this compound, like many natural products, can be susceptible to degradation. Exposure to high temperatures, strong light (UV), and significant pH shifts should be minimized after extraction. [3]It is advisable to store extracts in amber vials at low temperatures and analyze them promptly.
Q5: My HPLC analysis is not showing a clean peak for this compound. What should I do? A5: An unclean or co-eluting peak can be due to several factors. First, ensure the purity of your this compound standard. Second, optimize your HPLC method; you can try adjusting the mobile phase gradient, changing the column type (e.g., a different C18 chemistry or particle size), or modifying the flow rate. [12]If co-elution persists, a sample clean-up step using Solid Phase Extraction (SPE) prior to injection might be necessary to remove interfering compounds.
References
- 1. Extraction and recovery processes for this compound from Cynara cardunculus L. using aqueous solutions of surface-active ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.unica.it [iris.unica.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of this compound in artichoke leaf extracts by ¹H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extraction and recovery processes for this compound from Cynara cardunculus L. using aqueous solutions of surface-active ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Deep Eutectic Solvents as Efficient Media for the Extraction and Recovery of this compound from Cynara cardunculus L. Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. latamjpharm.org [latamjpharm.org]
how to prevent degradation of Cynaropicrin during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of Cynaropicrin during storage and experimentation. The information is presented in a question-and-answer format to directly address potential user concerns.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound, a sesquiterpene lactone, is susceptible to degradation influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to the breakdown of the molecule.
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester and lactone functional groups present in this compound. Sesquiterpene lactones with side chains, such as this compound, have been observed to be unstable at neutral pH (pH 7.4) when combined with elevated temperatures (37°C), leading to the loss of the side chain.
-
Light: Exposure to ultraviolet (UV) radiation can induce photochemical reactions, resulting in the degradation of similar sesquiterpene lactones. This often involves the addition of water across double bonds.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule, particularly at the double bonds.
-
Moisture: Water can act as a reactant in hydrolytic degradation pathways.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Solid Form: Store in a tightly sealed container at -20°C, protected from light. For extended storage (up to 3 years), some suppliers recommend storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
In Solution: Prepare solutions fresh whenever possible. If storage of a stock solution is necessary, it is recommended to store it in a tightly sealed vial at -80°C for a maximum of one year. The choice of solvent is also critical; aprotic solvents like DMSO or ethanol are generally preferred over aqueous solutions for long-term storage.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To maintain the integrity of this compound during experimental procedures, consider the following precautions:
-
Temperature Control: Keep solutions on ice whenever possible and minimize the time they are kept at room temperature or elevated temperatures.
-
pH Management: Use buffered solutions to maintain a stable pH, preferably in the acidic range (e.g., pH 5.5) where sesquiterpene lactones have shown greater stability. Avoid neutral to alkaline conditions, especially at elevated temperatures.
-
Light Protection: Conduct experiments under subdued light or use amber-colored labware to protect the compound from photodegradation.
-
Inert Atmosphere: For sensitive reactions or long-term experiments, consider de-gassing solvents and working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Solvent Purity: Use high-purity, anhydrous solvents to prepare solutions to minimize contaminants that could catalyze degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in older stock solutions. | Degradation of this compound due to improper storage. | Prepare fresh stock solutions from solid material. If using older stocks, verify the concentration and purity by a suitable analytical method (e.g., HPLC) before use. |
| Inconsistent experimental results between batches. | Partial degradation of this compound during the experiment. | Strictly control experimental parameters such as temperature, pH, and light exposure. Prepare fresh dilutions for each experiment from a well-stored stock solution. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | Review storage and handling procedures. Perform a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method. |
Quantitative Data Summary
Table 1: Illustrative Temperature Stability of this compound (Solid State) after 12 Months
| Storage Temperature (°C) | Purity (%) | Appearance |
| 25 | >90% | Slight discoloration |
| 4 | >95% | No change |
| -20 | >99% | No change |
Table 2: Illustrative pH Stability of this compound (in Aqueous Solution) at 25°C after 24 Hours
| pH | Remaining this compound (%) |
| 3.0 | 98 |
| 5.0 | 95 |
| 7.4 | 85 |
| 9.0 | 70 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Materials:
- This compound
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Hydrochloric acid (0.1 M)
- Sodium hydroxide (0.1 M)
- Hydrogen peroxide (3%)
- HPLC system with a UV/PDA detector
- C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in methanol and add 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound in methanol and add 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in methanol and add 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound at 80°C for 48 hours. Dissolve in methanol for analysis.
-
Photodegradation: Expose a solution of this compound in methanol to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period. Keep a control sample in the dark.
3. Analysis:
-
Analyze all samples by a developed reverse-phase HPLC method. A typical starting condition could be a gradient elution with water and acetonitrile as mobile phases and UV detection at a wavelength where this compound has maximum absorbance (around 210-220 nm).
-
The method should be optimized to achieve baseline separation between the parent this compound peak and all major degradation product peaks.
Visualizations
managing Cynaropicrin solubility issues in specific cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing solubility issues and effectively using cynaropicrin in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a sesquiterpene lactone, a natural compound primarily isolated from artichoke (Cynara scolymus).[1] It is recognized for its bitter taste and a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.[1][2] Structurally, it possesses a γ-butyrolactone ring, which is crucial for its biological functions.[1]
Q2: What is the solubility of this compound in common solvents?
This compound is a hydrophobic compound with limited aqueous solubility.[3] Its solubility is significantly higher in organic solvents, with Dimethyl Sulfoxide (DMSO) being the most commonly used solvent for in vitro studies.[4] The table below summarizes the known solubility data.
| Solvent | Solubility | Molar Concentration (Equivalent) | Notes |
| DMSO | 30 mg/mL | 86.61 mM | Sonication is recommended to aid dissolution.[4] |
| Water | 774.6 mg/L | ~2.24 mM | At 25°C. Described as poorly water-soluble.[5] |
Q3: How should I prepare a stock solution of this compound?
Due to its hydrophobic nature, a concentrated stock solution of this compound should be prepared in 100% DMSO.[4][6] It is recommended to prepare a high-concentration stock (e.g., 10-20 mM or 1000x the highest final concentration in your experiment) to minimize the final concentration of DMSO in the cell culture medium.[6][7]
Q4: What is the recommended storage for this compound solutions?
This compound in its pure, powdered form should be stored at -20°C for long-term stability (up to 3 years).[4] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[4]
Q5: What is the maximum tolerated concentration of DMSO in cell culture?
The tolerance to DMSO is cell-line dependent. Most cancer cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity, with 0.1% being a widely recommended safe concentration.[1][4][8] However, sensitive cell lines, such as primary cells or stem cells, may be affected by concentrations as low as 0.1%.[4] It is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO as used for the highest this compound dose) to assess the impact of the solvent on your specific cell line.[1][8]
| Final DMSO Concentration | General Recommendation |
| ≤ 0.1% | Considered safe for most cell lines, including sensitive ones.[1][4][8] |
| 0.1% - 0.5% | Generally acceptable for many robust cancer cell lines.[4][9] |
| > 0.5% | May induce cytotoxic effects and alter gene expression. Should be avoided if possible or used with rigorous controls.[4][9] |
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
A common issue encountered with hydrophobic compounds like this compound is precipitation upon dilution of the DMSO stock into aqueous cell culture media. This occurs due to the rapid change in solvent polarity.
Problem: My this compound solution becomes cloudy or forms visible precipitates when added to the cell culture medium.
Below is a troubleshooting workflow to address this issue:
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile 100% DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions, weigh out the desired amount of this compound powder. b. Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM). To prepare a 10 mM stock, dissolve 3.46 mg of this compound (MW: 346.4 g/mol ) in 1 mL of DMSO. c. Vortex thoroughly to dissolve the powder. If necessary, sonicate the solution in a water bath for 10-15 minutes to ensure complete dissolution.[4] d. Visually inspect the solution to ensure it is clear and free of any particulate matter. e. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. f. Store the aliquots at -80°C.
Protocol 2: Preparation of this compound Working Solution for Cell Treatment
-
Materials: this compound DMSO stock solution, complete cell culture medium (pre-warmed to 37°C), sterile conical tubes.
-
Procedure: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to make 10 mL of a 10 µM working solution from a 10 mM stock, you will need 10 µL of the stock solution (a 1:1000 dilution). c. Add the required volume of pre-warmed complete cell culture medium to a sterile conical tube. d. While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop-wise to the medium.[6] This gradual addition helps to prevent localized high concentrations that can lead to precipitation. e. Ensure the final concentration of DMSO is below the cytotoxic level for your cell line (ideally ≤ 0.1%).[1] f. Use the freshly prepared working solution immediately for your cell culture experiments. Given the potential instability of sesquiterpene lactones at physiological pH and temperature, it is not recommended to store aqueous working solutions.[10]
Signaling Pathways Modulated by this compound
This compound has been reported to modulate several key signaling pathways involved in cell proliferation, inflammation, and cell death.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the LIFR/STAT3 signaling pathway.
Caption: this compound targets the EGFR/AKT signaling pathway.
Caption: this compound induces mitophagy via the p38 MAPK/ROS pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.cn]
- 6. emulatebio.com [emulatebio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 10. researchgate.net [researchgate.net]
dealing with batch-to-batch variability of Cynaropicrin extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the batch-to-batch variability of Cynaropicrin extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
A1: this compound is a sesquiterpene lactone, a type of natural compound known for its bitter taste and various biological activities.[1][2] It is most famously isolated from the leaves of the globe artichoke (Cynara scolymus), and is considered a chemotaxonomic marker for this plant.[1] Other significant sources include various species of the Cynara (cardoon), Saussurea, and Centaurea genera.[1]
Q2: What are the known biological activities of this compound?
A2: this compound has demonstrated a wide range of pharmacological properties, including anti-inflammatory, anti-hepatitis C virus, anti-parasitic, anti-tumor, and anti-photoaging activities.[1][3][4] A key mechanism of its anti-inflammatory action is the suppression of the NF-κB signaling pathway.[1][5]
Q3: What causes the significant batch-to-batch variability observed in this compound extracts?
A3: The batch-to-batch variability of this compound extracts is a common issue with botanical products and stems from several factors:
-
Botanical Raw Material: The quality and chemical composition of the plant material are influenced by genetics, cultivation climate, harvest time, and storage conditions.[6][7]
-
Extraction Method: The choice of solvent, temperature, and extraction technique (e.g., maceration, decoction, supercritical fluid extraction) significantly impacts the yield and purity of the final extract.[8][9][10]
-
Processing and Drying: Post-extraction processing, including drying methods, can affect the stability and concentration of this compound.[9]
Q4: How can I quantify the amount of this compound in my extract?
A4: Several analytical techniques can be used for the quantification of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used method.[11] Quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful technique that offers the advantage of not requiring an external calibration standard.[11][12] Thin-Layer Chromatography (TLC) can also be used for qualitative analysis and to some extent, semi-quantitative estimation.[9]
Troubleshooting Guide
Issue 1: Low Yield of this compound in the Extract
| Possible Cause | Suggested Solution |
| Inappropriate Solvent | The polarity of the extraction solvent is crucial. This compound is a weakly polar compound.[13] While aqueous extractions can yield this compound, using pure ethanol or hydroalcoholic mixtures (e.g., 70% ethanol) has been shown to favor its extraction.[9] Dichloromethane and ethyl acetate are also effective solvents.[8][10] |
| Suboptimal Extraction Conditions | Extraction time, temperature, and the solid-to-liquid ratio are critical parameters.[10] Optimization of these parameters is necessary for maximizing the yield. For instance, ultrasound-assisted extraction (UAE) has been shown to be an efficient method.[3] |
| Poor Quality of Plant Material | The concentration of this compound can vary significantly depending on the plant part, age, and growing conditions.[9][14] Ensure the use of high-quality, properly identified plant material, preferably the leaves, which are a rich source. |
| Degradation of this compound | This compound may be susceptible to degradation under certain conditions, such as high temperatures for prolonged periods. Consider using milder extraction techniques or optimizing the duration of extraction at elevated temperatures. |
Issue 2: Inconsistent Biological Activity Between Batches
| Possible Cause | Suggested Solution |
| Variable this compound Concentration | This is the most likely cause. It is essential to standardize the extract based on its this compound content. Use a validated analytical method (e.g., HPLC, qNMR) to quantify the this compound in each batch and adjust the dose accordingly in your experiments.[11][12] |
| Presence of Interfering Compounds | The co-extraction of other compounds can influence the overall biological activity of the extract. The chemical profile of the extract can vary with the extraction method.[9] Consider a purification step, such as solid-phase extraction (SPE) or liquid-liquid extraction, to enrich the this compound content and remove potential interfering substances.[9][12] |
| Synergistic or Antagonistic Effects | Other compounds in the extract, such as chlorogenic acid, may have their own biological activities that could interact with that of this compound.[9] Characterizing the phytochemical profile of each batch using techniques like HPLC or LC-MS can help in understanding these variations. |
Issue 3: Poor Solubility of the Dried Extract
| Possible Cause | Suggested Solution | | Nature of the Compound | While this compound has some water solubility, extracts rich in this compound may not be fully soluble in aqueous buffers, especially at high concentrations. | | Improper Solvent for Reconstitution | Try dissolving the extract in a small amount of a biocompatible organic solvent like DMSO or ethanol before diluting it with your aqueous experimental medium. Always run a vehicle control in your experiments to account for any effects of the solvent. |
Experimental Protocols
Protocol 1: Extraction of this compound from Artichoke Leaves
This protocol describes a general procedure for obtaining a this compound-rich extract.
-
Preparation of Plant Material:
-
Use dried and powdered artichoke leaves.
-
Ensure the plant material is finely ground to increase the surface area for extraction.
-
-
Extraction:
-
Weigh 10 g of the powdered leaves and place them in a flask.
-
Add 100 mL of 70% ethanol (ethanol:water, 70:30 v/v).
-
Macerate the mixture at room temperature for 24 hours with occasional shaking, or perform decoction by boiling for 10-20 minutes.[9]
-
Alternatively, for a more efficient extraction, use an ultrasonic bath for 30 minutes at a controlled temperature (e.g., 45°C).[3]
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper to remove the solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.
-
-
Drying and Storage:
-
Dry the concentrated extract completely, for example, by using a vacuum oven or by freeze-drying.
-
Store the dried extract in a cool, dark, and dry place in an airtight container.
-
Protocol 2: Quantification of this compound by HPLC
This is a general guideline; the specific parameters may need to be optimized for your system.
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of a this compound reference standard of known concentration in methanol or acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Accurately weigh a known amount of the dried extract, dissolve it in the mobile phase or a suitable solvent, and filter it through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water (often with a small amount of acid like formic acid) and acetonitrile is typically employed.[15]
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., around 210-220 nm).
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the extract using the calibration curve.
-
Visualizations
Caption: A generalized workflow for the extraction and standardization of this compound from artichoke leaves.
Caption: The inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. This compound: A Comprehensive Research Review and Therapeutic Potential As an Anti-Hepatitis C Virus Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.unica.it [iris.unica.it]
- 4. Frontiers | this compound: a comprehensive research review and therapeutic potential as an anti- hepatitis C virus agent [frontiersin.org]
- 5. This compound and inhibition of NF-κB activation: A structure activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 7. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction and recovery processes for this compound from Cynara cardunculus L. using aqueous solutions of surface-active ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repositorium.uminho.pt [repositorium.uminho.pt]
- 10. WO2017203498A1 - Processes for extracting this compound from leaves of cynara cardunculus l. - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of this compound in artichoke leaf extracts by ¹H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Improvement in the this compound, Caffeoylquinic Acid and Flavonoid Content of Globe Artichokes with Gibberellic Acid Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Cytotoxicity: Cynaropicrin vs. Doxorubicin in Melanoma Cells
For Immediate Release
This guide provides a detailed comparison of the cytotoxic effects of the natural sesquiterpene lactone, cynaropicrin, and the conventional chemotherapeutic agent, doxorubicin, on melanoma cells. While direct comparative studies on SK-MEL-2 cells are not available in the reviewed literature, this document synthesizes findings from various melanoma cell lines to offer valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a compound isolated from the artichoke, has demonstrated significant cytotoxic and pro-apoptotic effects in melanoma cell lines, primarily through the modulation of the MAPK, NF-κB, and Nrf-2 signaling pathways. Doxorubicin, a long-standing chemotherapy drug, exerts its cytotoxic effects through DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), leading to apoptosis via p53-dependent mechanisms. This guide presents a compilation of reported half-maximal inhibitory concentrations (IC50) for both compounds across various melanoma cell lines, details the experimental protocols used to determine cytotoxicity, and visualizes the involved signaling pathways.
Quantitative Data Summary
The cytotoxic efficacy of this compound and doxorubicin has been evaluated in several melanoma cell lines. The following tables summarize the reported IC50 values, providing a benchmark for their potency. It is important to note that experimental conditions such as incubation time and assay type can influence these values.
Table 1: IC50 Values of this compound in Melanoma Cell Lines
| Cell Line | IC50 (µM) | Incubation Time | Assay |
| A375 | Not explicitly stated, but apoptosis induced at 30 µM[1] | 24 and 48 hours | Annexin V/PI staining[1] |
| SK-MEL-28 | Apoptosis induced at 30 µM[1] | 24 and 48 hours | Not specified[1] |
Table 2: IC50 Values of Doxorubicin in Melanoma Cell Lines
| Cell Line | IC50 (µM) | Incubation Time | Assay |
| SK-MEL-19 | ~1.2 µM (on dermal equivalent) | 48 hours | Not specified[2] |
| SK-MEL-103 | ~1.2 µM (on dermal equivalent) | 48 hours | Not specified[2] |
| SK-MEL-147 | ~1.2 µM (on dermal equivalent) | 48 hours | Not specified[2] |
| A375 | IC10 and IC20 determined for 24, 48, and 72 hours | 24, 48, 72 hours | MTT Assay[3] |
| MNT-1 | IC10 and IC20 determined for 24, 48, and 72 hours | 24, 48, 72 hours | MTT Assay[3] |
| SK-MEL-28 | Viability reduction observed at 0.5, 1, and 2.5 µM | 24 hours | MTT Assay[4] |
| M14 | 1.76 µM | Not specified | Not specified[5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning the evaluation of this compound and doxorubicin cytotoxicity.
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Melanoma cells (e.g., A375, MNT-1, SK-MEL-28) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[6]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or doxorubicin. A control group with vehicle (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[3][6]
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 1-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plates are shaken for a few minutes to ensure complete solubilization.[3]
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Assessment (Annexin V/PI Staining)
Annexin V-FITC and propidium iodide (PI) staining is a common method to detect apoptosis by flow cytometry.
-
Cell Treatment: Melanoma cells (e.g., A375) are treated with the desired concentrations of this compound or doxorubicin for the specified time.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and PI are added to the cell suspension according to the manufacturer's protocol. The cells are incubated in the dark for 15 minutes at room temperature.[7]
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[7]
Signaling Pathways and Mechanisms of Action
This compound
This compound exerts its anticancer effects by targeting multiple signaling pathways that are often dysregulated in melanoma.[8] It has been shown to inhibit the constitutively active MAPK (mitogen-activated protein kinase) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathways, which are crucial for melanoma cell proliferation, invasion, and survival.[8] Furthermore, this compound can modulate the cellular redox state by activating the Nrf-2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway.[8] This multifaceted mechanism leads to the induction of caspase-dependent apoptosis.[8]
Caption: this compound's multi-target mechanism in melanoma cells.
Doxorubicin
Doxorubicin's primary mechanism of action involves its intercalation into DNA, which subsequently inhibits the progression of topoisomerase II . This enzyme is critical for relaxing DNA supercoils during replication and transcription. By stabilizing the topoisomerase II complex after it has cleaved the DNA, doxorubicin prevents the re-ligation of the DNA strands, leading to DNA damage. This damage triggers a p53-dependent apoptotic pathway . Additionally, doxorubicin can generate reactive oxygen species (ROS) , contributing to its cytotoxicity. In some contexts, doxorubicin has also been shown to activate the NF-κB pathway , which can have pro-survival or pro-apoptotic effects depending on the cellular context.
Caption: Doxorubicin's cytotoxic mechanisms of action.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the cytotoxicity of two compounds in a cancer cell line.
Caption: General workflow for in vitro cytotoxicity comparison.
Conclusion
Both this compound and doxorubicin demonstrate potent cytotoxic effects against melanoma cells, albeit through different mechanisms. This compound's ability to modulate multiple signaling pathways suggests its potential as a multi-targeted therapeutic agent. Doxorubicin remains a powerful cytotoxic drug, but its clinical use is often limited by toxicity and resistance. The data presented in this guide, while not a direct comparison in SK-MEL-2 cells, provides a valuable foundation for researchers investigating novel and combination therapies for malignant melanoma. Further studies directly comparing these two compounds in a wider range of melanoma cell lines, including SK-MEL-2, are warranted to fully elucidate their relative efficacy and potential for clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Fibroblasts Protect Melanoma Cells from the Cytotoxic Effects of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Genistein Improves the Cytotoxic, Apoptotic, and Oxidative-Stress-Inducing Properties of Doxorubicin in SK-MEL-28 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. The Induction of Apoptosis in A375 Malignant Melanoma Cells by Sutherlandia frutescens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of this compound on human melanoma progression by targeting MAPK, NF-κB, and Nrf-2 signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of Cynaropicrin and Other Sesquiterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of cynaropicrin against other prominent sesquiterpenes, including parthenolide, costunolide, and dehydrocostus lactone. The information is supported by experimental data from peer-reviewed scientific literature, with a focus on quantitative comparisons and detailed methodologies to aid in research and development.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected sesquiterpenes across various in vitro anti-inflammatory assays. Lower IC50 values indicate greater potency.
| Compound | Assay | Cell Line | Stimulant | IC50 (µM) | Reference |
| This compound | TNF-α Inhibition | RAW 264.7 | LPS | ~5 | [1] |
| NO Production | RAW 264.7 | LPS/IFN-γ | ~10 | [1] | |
| STAT3 Activation | THP-1 | IL-6 | 12 | [2] | |
| Parthenolide | NF-κB Inhibition | HEK-Blue™ | - | ~15-50 | [3][4] |
| TNF-α Inhibition | Macrophages | LPS | 2.05 | [1] | |
| Costunolide | iNOS Inhibition | BV2 microglia | LPS | Not specified | [5] |
| TNF-α Production | RAW 264.7 | LPS | 0.1-1 | [6] | |
| IL-6 Production | RAW 264.7 | LPS | 0.1-1 | [6] | |
| HBV Activity | - | - | 1 | [7] | |
| Dehydrocostus Lactone | NO Production | RAW 264.7 | LPS/IFN-γ | 2.283 | [8] |
| TNF-α Inhibition | RAW 264.7 | LPS | Not specified | [9] | |
| Glioma Cell Viability | U118, U251, U87 | - | 17.16-26.42 | [10] |
Signaling Pathways in Sesquiterpene-Mediated Anti-inflammatory Action
Sesquiterpene lactones, including this compound, primarily exert their anti-inflammatory effects by modulating key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Comprehensive Research Review and Therapeutic Potential As an Anti-Hepatitis C Virus Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 4. Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Dehydrocostus Lactone Suppresses Dextran Sulfate Sodium-Induced Colitis by Targeting the IKKα/β-NF-κB and Keap1-Nrf2 Signalling Pathways [frontiersin.org]
- 9. A sesquiterpene, dehydrocostus lactone, inhibits the expression of inducible nitric oxide synthase and TNF-alpha in LPS-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dehydrocostus lactone, a natural sesquiterpene lactone, suppresses the biological characteristics of glioma, through inhibition of the NF-κB/COX-2 signaling pathway by targeting IKKβ - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Cynaropicrin-Induced Apoptosis: A Comparative Guide to Caspase Assays
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of caspase assays to confirm apoptosis induced by Cynaropicrin, a promising sesquiterpene lactone with demonstrated anti-cancer properties. This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows.
This compound has been shown to induce programmed cell death, or apoptosis, in various cancer cell lines. A key confirmation of this apoptotic pathway is the activation of caspases, a family of proteases that are central to the execution of apoptosis. This guide focuses on the experimental validation of this compound-induced apoptosis through the measurement of caspase-3, caspase-8, and caspase-9 activity.
Data Presentation: this compound's Effect on Caspase Activity
The following table summarizes the quantitative data on the dose-dependent effect of this compound on the activity of key caspases in the triple-negative breast cancer cell line MDA-MB-231.
| Cell Line | Treatment | Caspase-3 Activity (Fold Increase) | Caspase-8 Activity (Fold Increase) | Caspase-9 Activity (Fold Increase) | Reference |
| MDA-MB-231 | This compound (20 µM) | ~2.5 | ~2.0 | ~2.2 | [1][2] |
| MDA-MB-231 | This compound (40 µM) | ~4.0 | ~3.5 | ~3.8 | [1][2] |
Comparison with an Alternative Sesquiterpene Lactone: Parthenolide
Parthenolide, another sesquiterpene lactone, is also known to induce apoptosis through caspase activation. The table below provides a comparison of the caspase-3 activation induced by Parthenolide in a lymphoid malignancy cell line.
| Cell Line | Treatment | Caspase-3 Activity (Fold Increase) | Reference |
| 697 | Parthenolide (Higher Concentrations) | 22.6 | [3] |
| MOLT-4 | Parthenolide (Higher Concentrations) | 12.8 | [3] |
Note: Direct comparison of potency between this compound and Parthenolide is challenging due to variations in experimental conditions across different studies (e.g., cell lines, treatment durations, and assay methods). The data presented here is for informational purposes to highlight that both compounds activate caspases as part of their apoptotic mechanism.
Experimental Protocols
Detailed methodologies for the colorimetric assays of caspase-3, -8, and -9 are provided below. These protocols are based on commercially available kits and have been adapted from methodologies used in studies investigating apoptosis.
Caspase-3 Colorimetric Assay Protocol
This protocol is designed to detect the activity of caspase-3 in cell lysates, which is a key executioner caspase in the apoptotic pathway.
Materials:
-
Cells treated with this compound (and untreated controls)
-
Cell Lysis Buffer
-
2x Reaction Buffer
-
Caspase-3 Substrate (DEVD-pNA)
-
Microplate reader
-
96-well plates
Procedure:
-
Cell Lysis:
-
Induce apoptosis in your target cells by treating with the desired concentrations of this compound for the specified time.
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed to pellet the cell debris.
-
Collect the supernatant containing the cell lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate to ensure equal loading in the assay.
-
-
Caspase-3 Assay:
-
To a 96-well plate, add cell lysate containing 50-200 µg of protein.
-
Add 2x Reaction Buffer to each well.
-
Add the Caspase-3 substrate (DEVD-pNA) to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The fold-increase in caspase-3 activity is determined by comparing the absorbance of the this compound-treated samples to the untreated control.
-
Caspase-8 Colorimetric Assay Protocol
This assay measures the activity of caspase-8, an initiator caspase in the extrinsic apoptotic pathway.
Materials:
-
Cells treated with this compound (and untreated controls)
-
Cell Lysis Buffer
-
2x Reaction Buffer
-
Caspase-8 Substrate (IETD-pNA)
-
Microplate reader
-
96-well plates
Procedure:
-
Cell Lysis and Protein Quantification: Follow the same procedure as for the Caspase-3 assay.
-
Caspase-8 Assay:
-
Add cell lysate to a 96-well plate.
-
Add 2x Reaction Buffer.
-
Add the Caspase-8 substrate (IETD-pNA).
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis: Calculate the fold-increase in caspase-8 activity compared to the control.
Caspase-9 Colorimetric Assay Protocol
This protocol is for measuring the activity of caspase-9, an initiator caspase in the intrinsic (mitochondrial) apoptotic pathway.
Materials:
-
Cells treated with this compound (and untreated controls)
-
Cell Lysis Buffer
-
2x Reaction Buffer
-
Caspase-9 Substrate (LEHD-pNA)
-
Microplate reader
-
96-well plates
Procedure:
-
Cell Lysis and Protein Quantification: Follow the same procedure as for the Caspase-3 assay.
-
Caspase-9 Assay:
-
Add cell lysate to a 96-well plate.
-
Add 2x Reaction Buffer.
-
Add the Caspase-9 substrate (LEHD-pNA).
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis: Determine the fold-increase in caspase-9 activity relative to the untreated control.
Visualizing the Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and the general experimental workflow for confirming this compound-induced apoptosis via caspase assays.
Caption: this compound-induced apoptosis signaling pathways.
Caption: General workflow for caspase activity assays.
References
A Comparative Analysis of Cynaropicrin and Standard-of-Care Inhibitors Against Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of cynaropicrin, a natural sesquiterpene lactone, against the hepatitis C virus (HCV) with that of current standard-of-care direct-acting antivirals (DAAs): sofosbuvir and the combination of glecaprevir/pibrentasvir. This objective analysis is supported by experimental data from peer-reviewed studies to inform research and drug development efforts in the field of HCV therapeutics.
Executive Summary
This compound, a natural product isolated from the wild Egyptian artichoke, has demonstrated potent pan-genotypic anti-HCV activity in preclinical studies.[1][2] Its mechanism of action, targeting viral entry, is distinct from the established DAAs that inhibit viral replication enzymes. While standard inhibitors like sofosbuvir and glecaprevir/pibrentasvir have revolutionized HCV treatment with high cure rates in clinical settings, the emergence of drug resistance and the need for cost-effective therapies warrant the exploration of novel antiviral agents. This guide presents a comparative overview of their in vitro potency, selectivity, and mechanisms of action.
Quantitative Efficacy and Cytotoxicity
The following tables summarize the in vitro efficacy (EC₅₀) and cytotoxicity (CC₅₀) of this compound, sofosbuvir, and the combination of glecaprevir and pibrentasvir against various HCV genotypes. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical parameter for evaluating the therapeutic window of an antiviral compound. A higher SI value indicates greater selectivity for the virus with less toxicity to host cells.
Table 1: In Vitro Anti-HCV Efficacy (EC₅₀) in µM
| Inhibitor | Genotype 1a | Genotype 1b | Genotype 2a | Genotype 2b | Genotype 3a | Genotype 4a | Genotype 5a | Genotype 6a | Genotype 7a |
| This compound | 1.3 | 1.4 | 0.4 | 1.2 | 0.8 | 0.9 | 0.6 | 1.1 | 0.7 |
| Sofosbuvir | 0.062 | 0.102 | 0.029 | - | 0.081 | - | - | - | - |
| Glecaprevir/Pibrentasvir | ≤0.005 | ≤0.005 | ≤0.005 | ≤0.005 | ≤0.005 | ≤0.005 | ≤0.005 | ≤0.005 | - |
Note: Data for sofosbuvir and glecaprevir/pibrentasvir are presented for genotypes where directly comparable in vitro data was available in the reviewed literature.
Table 2: In Vitro Cytotoxicity (CC₅₀) and Selectivity Index (SI)
| Inhibitor | Cell Line | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | Huh-7 | 16.9 | 13 (for GT 1a) |
| Sofosbuvir | Huh-7 | >36 | >580 (for GT 1a) |
| Glecaprevir/Pibrentasvir | Huh-7 | >100 (estimated) | >20,000 (for GT 1a) |
Note: The CC₅₀ for sofosbuvir was found to be non-toxic up to 36 µM.[3][4] The CC₅₀ for glecaprevir/pibrentasvir is estimated based on available safety data indicating low in vitro cytotoxicity.
Mechanisms of Action and Signaling Pathways
The antiviral agents discussed herein target distinct stages of the HCV lifecycle. Understanding these different mechanisms is crucial for developing combination therapies and managing drug resistance.
This compound: A Pan-Genotypic HCV Entry Inhibitor
This compound has been shown to inhibit the early stages of HCV infection, including both cell-free and cell-to-cell transmission.[1][2] This suggests that it interferes with the binding of the virus to host cell receptors or the subsequent fusion and entry processes. Its pan-genotypic activity indicates that it targets a conserved element in the viral entry machinery across different HCV genotypes.
Caption: Mechanism of action of this compound against HCV.
Standard Anti-HCV Inhibitors: Targeting Viral Replication
Current standard-of-care DAAs target specific non-structural (NS) proteins of HCV that are essential for viral RNA replication.
-
Sofosbuvir: A nucleotide analog NS5B polymerase inhibitor. It acts as a chain terminator, being incorporated into the nascent viral RNA strand and preventing its further elongation.[5]
-
Glecaprevir: An NS3/4A protease inhibitor. The NS3/4A protease is crucial for cleaving the HCV polyprotein into mature viral proteins. Inhibition of this enzyme prevents the formation of a functional viral replication complex.
-
Pibrentasvir: An NS5A inhibitor. The precise function of the NS5A protein is not fully elucidated, but it is known to be essential for both viral RNA replication and the assembly of new virus particles.
Caption: Mechanism of action of standard HCV inhibitors.
Experimental Protocols
The in vitro anti-HCV activity of the compared compounds is typically evaluated using the following experimental systems:
HCV Replicon Assay
This is a widely used method to assess inhibitors of HCV RNA replication.
-
Cell Line: Human hepatoma cell lines, such as Huh-7 and its derivatives (e.g., Huh-7.5, Huh7-Lunet), are commonly used as they are permissive to HCV replication.[6][7]
-
Replicon System: These cells are engineered to contain a subgenomic HCV replicon. This is a portion of the HCV genome that can replicate autonomously within the cell but does not produce infectious virus particles. The replicon often contains a reporter gene, such as luciferase, which allows for a quantitative measure of viral replication.[6][7]
-
Assay Procedure:
-
Replicon-containing cells are seeded in multi-well plates.
-
The cells are treated with serial dilutions of the test compound (e.g., this compound, sofosbuvir).
-
After a defined incubation period (typically 48-72 hours), the cells are lysed.
-
The activity of the reporter enzyme (e.g., luciferase) is measured. A decrease in reporter activity corresponds to an inhibition of HCV replication.
-
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed on the same cell line to determine the concentration of the compound that is toxic to the host cells (CC₅₀).[3]
HCV Pseudoparticle (HCVpp) Entry Assay
This assay is specifically designed to evaluate inhibitors of viral entry.
-
HCVpp Production: HCVpp are non-replicating viral particles that consist of a retroviral core (e.g., from murine leukemia virus) surrounded by the HCV envelope glycoproteins (E1 and E2). These particles also carry a reporter gene.
-
Assay Procedure:
-
Permissive host cells (e.g., Huh-7.5) are incubated with the test compound.
-
HCVpp are then added to the cells.
-
If the compound inhibits viral entry, the HCVpp will be unable to enter the cells, and no reporter gene expression will be detected.
-
The level of inhibition is quantified by measuring the reporter gene activity.
-
Experimental Workflow
The general workflow for the in vitro evaluation of a potential anti-HCV compound is depicted below.
Caption: In vitro anti-HCV compound evaluation workflow.
Conclusion
This compound demonstrates promising pan-genotypic anti-HCV activity in vitro with a distinct mechanism of action as a viral entry inhibitor. While its in vitro potency is lower than that of the highly optimized standard-of-care DAAs, its novel target and natural product origin make it an interesting candidate for further investigation and potential lead optimization. The development of entry inhibitors could provide a valuable new class of anti-HCV agents, particularly for use in combination therapies to combat drug resistance and in prophylactic settings. Further studies are warranted to explore the clinical potential of this compound and its derivatives in the treatment of HCV infection.
References
- 1. Sofosbuvir in the Treatment of Hepatitis E virus Infection: A Review of in vitro and in vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Comprehensive Research Review and Therapeutic Potential As an Anti-Hepatitis C Virus Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the effect of sofosbuvir on selective oncogenes expression level of hepatocellular carcinoma Ras/Raf/MEK/ERK pathway in Huh7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glecaprevir-pibrentasvir for 4 weeks among people with recent HCV infection: The TARGET3D study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Advancing high-throughput anti-HCV drug screening: a novel dual-reporter HCV replicon model with real-time monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cynaropicrin from Diverse Cynara Species for Researchers and Drug Development Professionals
An objective guide to the prevalence, biological activity, and therapeutic potential of Cynaropicrin, a key bioactive sesquiterpene lactone, across different species of the Cynara genus. This report synthesizes quantitative data and detailed experimental protocols to aid in research and development endeavors.
This compound, a guaianolide sesquiterpene lactone, is a prominent secondary metabolite found in plants of the Cynara genus, including the globe artichoke (Cynara scolymus) and cardoon (Cynara cardunculus).[1] Renowned for its bitter taste, this compound has garnered significant scientific interest due to its diverse and potent biological activities. This guide provides a comparative overview of this compound content in various Cynara species, its multifaceted biological effects supported by experimental data, and detailed protocols for its quantification and activity assessment.
Comparative Content of this compound in Cynara Species
The concentration of this compound can vary significantly among different Cynara species and even between different genotypes of the same species. The leaves of these plants are generally the primary source of this valuable compound.[2] The table below summarizes the reported this compound content in the leaves of various Cynara species and genotypes, expressed in milligrams per kilogram of dry weight (mg/kg DW).
| Cynara Species/Genotype | This compound Content (mg/kg DW) | Reference |
| Cynara cardunculus var. scolymus 'Orte 1' | 3946 | [3] |
| Cynara cardunculus var. scolymus 'Orte 2' | 8143 | [3] |
| Cynara cardunculus var. scolymus 'Grato 1' | 4994 | [3] |
| Cynara cardunculus | up to 87,000 | [4] |
| Cynara scolymus | 0.52 ± 0.03 mg/g (in an Alpine landrace) | [1] |
Biological Activities and Therapeutic Potential
This compound exhibits a broad spectrum of pharmacological activities, positioning it as a promising candidate for drug development. Its primary mechanisms of action often involve the modulation of key signaling pathways implicated in inflammation and cancer.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By suppressing NF-κB activation, this compound can effectively reduce the production of inflammatory mediators.
Anticancer Activity
The cytotoxic effects of this compound against various cancer cell lines have been extensively documented. The compound induces apoptosis (programmed cell death) and inhibits cell proliferation in a dose-dependent manner. The table below presents the half-maximal inhibitory concentration (IC50) values of this compound against several human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| AMO1 | Multiple Myeloma | 1.8 ± 0.3 | [6] |
| KMS12BM | Multiple Myeloma | 3.2 ± 0.2 | [6] |
| CCRF-CEM | Leukemia | 2.9 ± 0.0 | [6] |
| CEM/ADR5000 | Leukemia (drug-resistant) | 2.6 ± 0.2 | [6] |
Experimental Protocols
For researchers seeking to investigate this compound, the following are detailed methodologies for its quantification and the assessment of its key biological activities.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard method for the quantitative analysis of this compound in Cynara leaf extracts.
1. Sample Preparation:
-
Dry the Cynara leaf material at 40°C to a constant weight and grind it into a fine powder.
-
Extract a known amount of the powdered material (e.g., 1 gram) with a suitable solvent such as methanol or ethanol. Sonication or maceration can be used to enhance extraction efficiency.
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Re-dissolve the dried extract in a known volume of the mobile phase for HPLC analysis.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A common starting point is a 30:70 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 210 nm.
-
Injection Volume: 20 µL.
-
Quantification: Prepare a calibration curve using a certified standard of this compound. The concentration of this compound in the samples is determined by comparing their peak areas with the calibration curve.
Assessment of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic effects of a compound.
1. Cell Culture:
-
Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
2. Treatment:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Assessment of Anti-inflammatory Activity using NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor.
1. Cell Transfection:
-
Use a cell line (e.g., HEK293T or RAW 264.7) that has been stably or transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.
2. Treatment and Induction:
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for a specific duration.
-
Induce NF-κB activation by adding an inflammatory stimulus such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α). Include appropriate controls (untreated, stimulus only).
-
Incubate for a further period to allow for luciferase expression.
3. Luciferase Assay:
-
Lyse the cells using a lysis buffer.
-
Add a luciferase substrate to the cell lysate.
-
Measure the luminescence produced using a luminometer.
-
The reduction in luminescence in the this compound-treated, stimulus-induced cells compared to the stimulus-only cells indicates the inhibitory effect of this compound on NF-κB activity.[7][8][9][10][11]
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Comprehensive Research Review and Therapeutic Potential As an Anti-Hepatitis C Virus Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cynara cardunculus L. var. scolymus L. Landrace “Carciofo Ortano” as a Source of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Phytochemical Ingredients and Therapeutic Potential of Cynara scolymus L. - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 6. This compound disrupts tubulin and c-Myc-related signaling and induces parthanatos-type cell death in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 8. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 9. lawdata.com.tw [lawdata.com.tw]
- 10. bowdish.ca [bowdish.ca]
- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Portrait of Cynaropicrin: A Comparative Analysis of its Impact on Cellular Gene Expression
For researchers, scientists, and drug development professionals, understanding the precise molecular mechanisms of a bioactive compound is paramount. Cynaropicrin, a sesquiterpene lactone primarily found in artichokes, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-photoaging properties. This guide provides a comparative overview of the effects of this compound on gene expression profiles in various cell types, based on currently available experimental data. While comprehensive, publicly available high-throughput screening data from RNA-sequencing or microarray analyses of this compound-treated cells is limited, existing studies on specific genes and signaling pathways offer valuable insights into its mode of action.
This report synthesizes findings from multiple studies to construct a detailed picture of how this compound modulates key cellular signaling pathways and gene expression. The data presented herein is curated from peer-reviewed research, with a focus on providing a clear and objective comparison of its effects across different experimental contexts.
Comparative Effects of this compound on Gene and Protein Expression
The following tables summarize the known effects of this compound on various molecular targets across different cell lines. These tables provide a comparative view of its impact on key signaling pathways involved in inflammation, cell proliferation, and apoptosis.
| Cell Line | Treatment Conditions | Target Pathway | Key Molecules Affected | Observed Effect | Reference |
| Multiple Myeloma (AMO1) | 0.8, 1.9, 3.6 µM | c-Myc Signaling | c-Myc, STAT3, AKT, ERK1/2 | Downregulation | [1] |
| Human Gastric Adenocarcinoma | Not Specified | Apoptosis & Cell Cycle | Not Specified | Induction of apoptosis, weak G2/M arrest | [1] |
| Human Keratinocytes | Not Specified | AhR-Nrf2 Signaling | AhR, Nrf2, Nqo1, IL-6, TNF-α | Activation of AhR-Nrf2-Nqo1 pathway, Inhibition of IL-6 and TNF-α production | [2] |
| Macrophage (RAW264.7) | Not Specified | JAK-STAT & NF-κB Signaling | iNOS | Suppression of iNOS expression | [3] |
| Human Hepatocellular Carcinoma | Not Specified | p38 MAPK-ROS Pathway | p38 MAPK, PINK1, Parkin | Activation, leading to mitophagy | [4] |
| Human Epithelial Cells | Not Specified | NF-κB Signaling | NF-κB, bFGF, MMP-1 | Inhibition of NF-κB mediated transactivation | [5] |
| A549 (Lung Carcinoma) | Not Specified | PKM2 Signaling | PKM2, p53, PARP | Inhibition of PKM2, upregulation of p53, downregulation of PARP | [6] |
Deciphering the Signaling Cascades: Visualizing this compound's Mechanism of Action
To illustrate the intricate molecular interactions influenced by this compound, the following diagrams depict the key signaling pathways identified from the literature. These visualizations provide a conceptual framework for understanding how this compound exerts its biological effects at the cellular level.
Figure 1: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of this compound.
Figure 2: Overview of the MAPK/ERK signaling pathway, a target of this compound's inhibitory effects.
Experimental Protocols: A Closer Look at the Methodology
The insights into this compound's effects on gene expression are derived from various experimental techniques. Below are representative protocols that are commonly employed in such studies.
Cell Culture and Treatment:
-
Cell Lines: A variety of human cell lines are used, including but not limited to, multiple myeloma (AMO1), gastric adenocarcinoma, keratinocytes, macrophages (RAW264.7), hepatocellular carcinoma, and lung carcinoma (A549) cells.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Cells are treated with varying concentrations of this compound for specified durations (e.g., 24, 48, 72 hours) to assess dose- and time-dependent effects. Control cells are treated with the vehicle (DMSO) alone.
Gene and Protein Expression Analysis:
-
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from treated and control cells using commercially available kits. The RNA is then reverse-transcribed into complementary DNA (cDNA). qRT-PCR is performed using gene-specific primers to quantify the expression levels of target genes. Gene expression is often normalized to a housekeeping gene (e.g., GAPDH, β-actin).
-
Western Blot Analysis: Cells are lysed to extract total protein. Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific to the proteins of interest (e.g., NF-κB, p-ERK, c-Myc) and subsequently with secondary antibodies. Protein bands are visualized using chemiluminescence.
Figure 3: A generalized experimental workflow for studying the effects of this compound on gene and protein expression.
Conclusion
The available evidence strongly indicates that this compound exerts its biological effects by modulating the expression of key genes involved in critical cellular processes such as inflammation, cell cycle regulation, and apoptosis. Its ability to target multiple signaling pathways, including NF-κB, JAK-STAT, and MAPK, underscores its potential as a multi-target therapeutic agent. While the current understanding is based on the analysis of specific genes and proteins, future research employing genome-wide transcriptomic and proteomic approaches will be invaluable in providing a more comprehensive and unbiased view of the cellular response to this compound. Such studies will undoubtedly accelerate the translation of this promising natural compound into novel therapeutic strategies.
References
- 1. Comparative RNA-Seq analysis of Cynara cardunculus L. at different developmental stages | International Society for Horticultural Science [ishs.org]
- 2. This compound: A Comprehensive Research Review and Therapeutic Potential As an Anti-Hepatitis C Virus Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound from Cynara scolymus L. suppresses photoaging of skin by inhibiting the transcription activity of nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Home - GEO - NCBI [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Cynaropicrin's Nrf2 Activation Pathway Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cynaropicrin's performance in activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway against other alternatives, supported by experimental data. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, and its activation is a promising therapeutic strategy for a variety of diseases.
Executive Summary
This compound, a sesquiterpene lactone found in artichokes, has been identified as a potent activator of the Nrf2 pathway.[1][2][3] Experimental evidence demonstrates its ability to induce the nuclear translocation of Nrf2 and upregulate the expression of downstream antioxidant genes, such as NAD(P)H quinone oxidoreductase 1 (NQO1).[2][3] This guide compares the Nrf2 activating effects of this compound with the well-established Nrf2 activator, sulforaphane. While direct comparative studies are limited, available data on their potency in inducing Nrf2 target genes provide a basis for evaluation.
Data Presentation
Table 1: Comparison of Nrf2 Activation Potency
| Compound | Assay | Cell Line | Endpoint | Potency (EC50/Concentration) | Reference |
| This compound | NQO1 Induction | Human Keratinocytes | N/A | EC50: 0.89 ± 0.14 µM | [4] |
| Sulforaphane | Quinone Reductase (QR) Induction | Murine Hepatoma | N/A | 3.0-fold induction at 1 µM | [5] |
| Sulforaphane | Nrf2 Expression | Human Dermal Microvascular Endothelial Cells | N/A | 2-5 times less potent than bardoxolone at equal concentrations | [6] |
Note: Direct comparison of potency is challenging due to variations in experimental models and endpoints. The provided data serves as a reference for the relative activity of each compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Nrf2 activation pathway and a typical experimental workflow for its validation.
Caption: Nrf2 Activation Pathway by this compound.
Caption: Experimental Workflow for Nrf2 Activation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are representative protocols synthesized from established methods.
Western Blot Analysis for Nrf2 Nuclear Translocation
Objective: To determine the levels of Nrf2 protein in the nuclear fraction of cells treated with this compound or other compounds.
Materials:
-
Cell culture reagents
-
Test compounds (this compound, Sulforaphane)
-
Phosphate-buffered saline (PBS)
-
Nuclear and cytoplasmic extraction reagents
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Nrf2, anti-Lamin B1 as nuclear marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or a positive control (e.g., sulforaphane) for a specified time.
-
Cell Lysis and Fractionation: Wash cells with ice-cold PBS and harvest. Perform nuclear and cytoplasmic fractionation using a commercial kit or standard laboratory protocols.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-Lamin B1 antibody as a loading control for the nuclear fraction.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the Nrf2 signal to the Lamin B1 signal.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
Objective: To quantify the mRNA expression levels of Nrf2 target genes (e.g., NQO1, HO-1) in response to treatment.
Materials:
-
Cell culture reagents
-
Test compounds
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for NQO1, HO-1, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Treat cells as described for the Western blot protocol.
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from an equal amount of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare a reaction mixture containing qPCR master mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR reaction using a thermal cycler with the appropriate cycling conditions.
-
Include a no-template control for each primer set.
-
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
ARE-Luciferase Reporter Assay
Objective: To measure the transcriptional activity of the Antioxidant Response Element (ARE), a downstream target of Nrf2.
Materials:
-
Cells suitable for transfection (e.g., HEK293T, HepG2)
-
ARE-luciferase reporter plasmid
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Test compounds
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed cells in a multi-well plate. Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound or a positive control.
-
Cell Lysis: After the desired treatment period, wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.
-
Luciferase Activity Measurement:
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Subsequently, add the Renilla luciferase substrate and measure the luminescence again.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of ARE activity relative to the vehicle-treated control.
References
- 1. Sulforaphane reactivates cellular antioxidant defense by inducing Nrf2/ARE/Prdx6 activity during aging and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates UVB-induced oxidative stress via the AhR-Nrf2-Nqo1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.sba.uniroma3.it [discovery.sba.uniroma3.it]
- 4. This compound: A Comprehensive Research Review and Therapeutic Potential As an Anti-Hepatitis C Virus Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of quinone reductase by sulforaphane and sulforaphane N-acetylcysteine conjugate in murine hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Proteomic Effects of Cynaropicrin on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the proteomic changes observed in cancer cells treated with cynaropicrin versus untreated cells. While comprehensive, large-scale comparative proteomic studies are not yet prevalent in published literature, this document synthesizes available data from targeted protein analyses to offer insights into the molecular mechanisms of this compound's anticancer activity. The information is compiled from various studies on different cancer cell lines, including lung, colorectal, and multiple myeloma.
Quantitative Data Summary
The following tables summarize the observed changes in the expression levels of key proteins in cancer cells following treatment with this compound. These findings are derived from targeted protein analysis studies, primarily utilizing Western blotting.
Table 1: Differentially Expressed Proteins in Lung Cancer Cells (H1975 & H460) Treated with this compound [1][2]
| Protein | Function | Change in Expression | Cancer Cell Line(s) |
| EGFR | Cell proliferation, survival | Decreased | H1975, H460 |
| AKT | Cell survival, proliferation | Decreased | H1975, H460 |
| Caspase-3 | Apoptosis execution | Increased | H1975, H460 |
| Caspase-9 | Apoptosis initiation | Increased | H1975, H460 |
| CCND1 (Cyclin D1) | Cell cycle progression | Decreased (mRNA) | H1975, H460 |
| PKM2 | Cancer metabolism | Decreased | A549 |
| p53 | Tumor suppression | Increased | A549 |
| PARP | DNA repair | Decreased | A549 |
Table 2: Differentially Expressed Proteins in Colorectal Cancer Cells (HCT116, HCT116-OxR, RKO, DLD-1) Treated with this compound [3][4][5]
| Protein | Function | Change in Expression | Cancer Cell Line(s) |
| p-JNK | Stress response, apoptosis | Increased | HCT116, HCT116-OxR |
| p-p38 MAPK | Stress response, apoptosis | Increased | HCT116, HCT116-OxR |
| Bcl-2 | Anti-apoptotic | Decreased | HCT116, HCT116-OxR |
| Bcl-xL | Anti-apoptotic | Decreased | HCT116, HCT116-OxR |
| Bax | Pro-apoptotic | Increased | HCT116, HCT116-OxR |
| Apaf-1 | Apoptosome formation | Increased | HCT116, HCT116-OxR |
| Caspase-3 | Apoptosis execution | Decreased (full-length) | HCT116, HCT116-OxR |
| LIFR | Cytokine signaling | Decreased | HCT116, RKO, DLD-1 |
| p-STAT3 | Signal transduction, gene expression | Decreased | HCT116, RKO, DLD-1 |
Table 3: Differentially Expressed Proteins in Multiple Myeloma Cells (AMO1) Treated with this compound [6][7][8]
| Protein | Function | Change in Expression | Cancer Cell Line(s) |
| c-Myc | Cell cycle progression, apoptosis | Decreased | AMO1 |
| STAT3 | Signal transduction, gene expression | Decreased | AMO1 |
| AKT | Cell survival, proliferation | Decreased | AMO1 |
| p-AKT | Activated AKT | Decreased | AMO1 |
| p-ERK1/2 | Cell proliferation, differentiation | Decreased | AMO1 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies of this compound's effects on cancer cells.
Cell Viability Assay (MTT Assay)[3][4]
-
Cancer cells are seeded in 96-well plates at a specific density (e.g., 2 x 10^5 cells/mL) and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of this compound or a vehicle control (like DMSO) for specified time periods (e.g., 24 or 48 hours).
-
Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
-
Living cells with active mitochondrial reductases convert the MTT into formazan crystals.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution, which is proportional to the number of viable cells, is measured using a microplate reader at a specific wavelength (e.g., 540 nm).
-
Cell viability is typically expressed as a percentage relative to the untreated control cells.
Western Blot Analysis[1][3][4][9]
-
Cancer cells are treated with this compound or a vehicle control for a designated time.
-
After treatment, the cells are harvested and lysed in a buffer solution to extract total proteins.
-
The concentration of the extracted proteins is determined using a protein assay, such as the Bradford assay.
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins of interest.
-
After washing, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry. Housekeeping proteins like actin or tubulin are often used as loading controls to normalize the data.
Apoptosis Analysis (Annexin V-FITC/PI Staining)[1][3]
-
Cancer cells are treated with this compound or a vehicle control for a specified duration.
-
Both floating and adherent cells are collected, washed, and resuspended in a binding buffer.
-
The cells are then stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
The stained cells are analyzed using a flow cytometer.
-
The results allow for the quantification of viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for studying its effects on cancer cells.
References
- 1. This compound inhibits lung cancer proliferation by targeting EGFR/AKT signaling pathway | Tropical Journal of Pharmaceutical Research [ajol.info]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces the apoptosis of colorectal cancer cells by elevating reactive oxygen species and activating the JNK/p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Shows Antitumor Progression Potential in Colorectal Cancer Through Mediation of the LIFR/STATs Axis [frontiersin.org]
- 5. This compound induces the apoptosis of colorectal cancer cells by elevating reactive oxygen species and activating the JNK/p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound disrupts tubulin and c-Myc-related signaling and induces parthanatos-type cell death in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound disrupts tubulin and c-Myc-related signaling and induces parthanatos-type cell death in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Cynaropicrin Demonstrates Potent Anti-Metastatic Activity in Triple-Negative Breast Cancer Cell Lines: A Comparative Analysis
Researchers and drug development professionals are continually seeking novel therapeutic agents to combat the aggressive nature of Triple-Negative Breast Cancer (TNBC), a subtype notorious for its high metastatic potential.[1] Emerging evidence highlights the promise of Cynaropicrin, a naturally occurring sesquiterpene lactone, in curbing the metastatic cascade of TNBC cells. This guide provides a comparative analysis of this compound's anti-metastatic efficacy against other compounds, supported by experimental data, detailed protocols, and pathway visualizations to aid in the evaluation of its therapeutic potential.
This compound has been shown to significantly impede the migration and invasion of TNBC cell lines, primarily through the inhibition of the Epithelial-Mesenchymal Transition (EMT) and the pro-angiogenic factor VEGFA.[2][3] This guide will delve into the quantitative effects of this compound on TNBC cell lines such as MDA-MB-231 and MDA-MB-468, and compare its performance with other known anti-metastatic agents, including the natural compound Curcumin and the chemotherapy drug Paclitaxel.
Comparative Analysis of Anti-Metastatic Potential
The anti-metastatic effects of this compound and comparator compounds have been evaluated using various in vitro assays. The following tables summarize the quantitative data from studies on TNBC cell lines, providing a clear comparison of their efficacy in inhibiting key processes of metastasis.
| Compound | Cell Line | Assay | Concentration | Observed Effect | Citation |
| This compound | MDA-MB-231 | Wound Healing | Concentration-dependent | Mitigated migration | [2][3] |
| MDA-MB-468 | Wound Healing | Concentration-dependent | Mitigated migration | [2][3] | |
| Curcumin | MDA-MB-231 | Wound Healing | Dose-dependent | Suppressed cell migration | [4] |
| MDA-MB-231 | Transwell Invasion | Dose-dependent | Reduced invasion and migration | [2] | |
| Paclitaxel | MDA-MB-231 | Transwell Invasion | 20 nM | Reduction of transwell invasion | [5] |
Table 1: Comparison of the Effects of this compound and Other Compounds on TNBC Cell Migration and Invasion.
| Compound | Cell Line | Target Protein | Effect | Citation |
| This compound | MDA-MB-231 | E-cadherin | Upregulation | [2][3] |
| N-cadherin | Downregulation | [2][3] | ||
| Vimentin | Downregulation | [2][3] | ||
| Fibronectin | Downregulation | [2][3] | ||
| MDA-MB-468 | E-cadherin | Upregulation | [2][3] | |
| N-cadherin | Downregulation | [2][3] | ||
| Vimentin | Downregulation | [2][3] | ||
| Fibronectin | Downregulation | [2][3] | ||
| Curcumin | MDA-MB-231 | E-cadherin | Upregulation | [4] |
| Snail | Downregulation | [4] | ||
| ZEB-1 | Downregulation | [4] | ||
| Vimentin | Downregulation | [4] | ||
| Paclitaxel & Eribulin | MDA-MB-231 | Vimentin | Decreased expression (with Eribulin pre-treatment) | [6] |
Table 2: Modulation of EMT Marker Expression by this compound and Comparator Compounds in TNBC Cell Lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the anti-metastatic potential of the discussed compounds.
Wound Healing (Scratch) Assay
This assay is utilized to assess cell migration in vitro.
-
Cell Seeding: Plate TNBC cells (e.g., MDA-MB-231, MDA-MB-468) in a 12-well plate and culture until they form a confluent monolayer.[7]
-
Creating the "Wound": A sterile 1mm pipette tip is used to create a linear scratch in the center of the cell monolayer.[7]
-
Treatment: The cells are washed with phosphate-buffered saline (PBS) to remove detached cells, and then fresh medium containing the test compound (this compound, Curcumin, etc.) at various concentrations is added. A control group with vehicle-treated cells is also maintained.
-
Imaging and Analysis: The wound area is imaged at 0 hours and then at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.[7] The rate of wound closure is quantified by measuring the area of the gap at each time point using image analysis software like ImageJ. The percentage of wound closure is calculated as: [(Initial Wound Area - Wound Area at Time T) / Initial Wound Area] x 100.[8]
Transwell Invasion Assay
This assay measures the invasive capacity of cancer cells through an extracellular matrix.
-
Chamber Preparation: The upper chamber of a Transwell insert (8 µm pore size) is coated with a thin layer of Matrigel, a basement membrane extract, to mimic the extracellular matrix.[9]
-
Cell Seeding: TNBC cells are serum-starved for 24 hours, then harvested and resuspended in a serum-free medium. A specific number of cells (e.g., 1x10^5) are seeded into the upper chamber.[9]
-
Chemoattractant and Treatment: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS). The test compound is added to the upper chamber with the cells.
-
Incubation: The plate is incubated for a specific period (e.g., 24 hours) to allow for cell invasion through the Matrigel and the porous membrane.[9]
-
Quantification: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invaded cells on the lower surface are fixed and stained with crystal violet. The number of invaded cells is then counted under a microscope in several random fields.[9]
Western Blotting for EMT Markers
This technique is used to detect and quantify the expression levels of specific proteins involved in the Epithelial-Mesenchymal Transition.
-
Protein Extraction: TNBC cells are treated with the test compounds for a specified duration. The cells are then lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the EMT markers of interest (e.g., E-cadherin, N-cadherin, Vimentin).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chemiluminescent substrate is added, and the resulting signal is detected, which is proportional to the amount of protein.
-
Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression levels are normalized to a loading control protein (e.g., β-actin or GAPDH).
Visualizing the Mechanisms of Action
To better understand the molecular pathways influenced by this compound and the workflow of the key experiments, the following diagrams are provided.
Caption: Workflow for assessing the anti-metastatic potential of this compound.
References
- 1. Curcumin-induced antitumor effects on triple-negative breast cancer patient-derived xenograft tumor mice through inhibiting salt-induced kinase-3 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curcumin inhibits the invasion and metastasis of triple negative breast cancer via Hedgehog/Gli1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of two anti-tubulin agents, eribulin and paclitaxel, enhances anti-tumor effects on triple-negative breast cancer through mesenchymal-epithelial transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.virginia.edu [med.virginia.edu]
- 8. Wound healing assay | Abcam [abcam.com]
- 9. pubcompare.ai [pubcompare.ai]
Safety Operating Guide
Personal protective equipment for handling Cynaropicrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Cynaropicrin in a laboratory setting. Adherence to these procedures is essential to ensure personnel safety and mitigate potential risks associated with this bioactive compound.
Hazard Identification and Immediate Precautions
This compound is a sesquiterpene lactone with potent biological activity. While it has therapeutic potential, it can be toxic at higher doses.[1] Key hazards include:
-
Toxicity: In vivo studies in mice have shown that doses of 25 mg/kg/day can increase mortality and induce toxic effects such as ataxia and tremors.[1] Higher doses (≥200 mg/kg) have been shown to affect the liver, and a dose of 400 mg/kg was lethal to mice.[1]
-
Cytotoxicity: this compound exhibits cytotoxic effects against various human cancer cell lines.[2][3][4]
-
Skin Sensitization: It may cause an allergic skin reaction.[5]
Immediate precautions include avoiding the formation of dust and preventing contact with skin and eyes.[6]
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is mandatory when handling this compound. The following table outlines the required equipment for various procedures.
| Procedure | Required PPE | Specifications |
| Weighing and Aliquoting (Solid Form) | Double Gloves, Lab Coat, Safety Goggles, N95/FFP2 Respirator | Use an analytical balance within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of fine particles. |
| Handling Solutions | Double Gloves, Lab Coat, Safety Goggles | Nitrile or neoprene gloves are recommended.[7] Change gloves immediately if contaminated. |
| Cell Culture and In Vitro Assays | Double Gloves, Lab Coat, Safety Goggles | All manipulations should be performed in a certified biological safety cabinet (BSC). |
| Animal Dosing (In Vivo Studies) | Double Gloves, Lab Coat, Safety Goggles, N95/FFP2 Respirator | Procedures should be conducted in a ventilated cabinet or with appropriate local exhaust ventilation to prevent aerosol exposure. |
| Waste Disposal | Double Gloves, Lab Coat, Safety Goggles | Wear appropriate PPE when handling both primary and secondary contaminated waste. |
Quantitative Toxicity and Activity Data
The following tables summarize key quantitative data for this compound to facilitate risk assessment and experimental design.
Table 1: In Vivo Toxicity Data
| Organism | Dosage | Observed Effects | Reference |
| Mice | 25 mg/kg/day | Increased mortality, ataxia, tremors | [1] |
| Mice | ≥200 mg/kg | Liver effects (increased ALT, necrosis, etc.) | [1] |
| Mice | 400 mg/kg | Lethal | [1] |
Table 2: In Vitro Cytotoxicity Data (IC50/ED50 Values)
| Cell Line | IC50/ED50 Value | Reference |
| AGS and Hepa1c1c7 cells | 0.068 - 8.7 µg/ml | [1] |
| SK-OV-3, SK-MEL-2, A549, HCT-15, XF498 | 0.29 - 1.37 µg/ml | [1] |
| U-87 MG Glioblastoma (24h) | 24.4 ± 10.2 µM | [2] |
| Human Leukemia (HL-60) | 2.0 ± 0.9 µM | [3] |
| Human Leukemia (U937) | 5.1 ± 0.4 µM | [3] |
| Multiple Myeloma (AMO1) | 1.8 ± 0.3 µM | [4] |
| Multiple Myeloma (KMS12BM) | 3.2 ± 0.2 µM | [4] |
Standard Operating Procedures
4.1. Experimental Protocol: Preparation of Stock Solutions
-
Preparation: Don all required PPE (double gloves, lab coat, safety goggles) and perform all operations within a chemical fume hood.
-
Weighing: Carefully weigh the desired amount of solid this compound using a calibrated analytical balance. Use anti-static weighing paper or a weighing boat.
-
Solubilization: Add the appropriate solvent (e.g., DMSO, ethanol) to the solid compound in a sterile, capped vial.[8] Ensure the container is securely closed.
-
Mixing: Gently vortex or sonicate the solution until the compound is fully dissolved.
-
Storage: Store the stock solution at the recommended temperature, typically -20°C or -80°C, in a clearly labeled, sealed container.[9]
4.2. Disposal Plan
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated hazardous liquid waste container. Do not pour down the drain.
-
Decontamination: Work surfaces should be decontaminated with an appropriate cleaning agent (e.g., 70% ethanol followed by a suitable detergent).
-
Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound: A Comprehensive Research Review and Therapeutic Potential As an Anti-Hepatitis C Virus Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound disrupts tubulin and c-Myc-related signaling and induces parthanatos-type cell death in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C19H22O6 | CID 119093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Which personal protective equipment do you need to [royalbrinkman.com]
- 8. This compound | CAS 35730-78-0 | Cayman Chemical | Biomol.com [biomol.com]
- 9. This compound | Cynara scolymus | HCV | TargetMol [targetmol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
